molecular formula H9NSi3 B1208238 Trisilylamine CAS No. 13862-16-3

Trisilylamine

Cat. No.: B1208238
CAS No.: 13862-16-3
M. Wt: 107.33 g/mol
InChI Key: VOSJXMPCFODQAR-UHFFFAOYSA-N
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Description

Trisilylamine, also known as this compound, is a useful research compound. Its molecular formula is H9NSi3 and its molecular weight is 107.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N([SiH3])([SiH3])[SiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H9NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13862-16-3
Record name Silanamine, N,N-disilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

history and discovery of Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History and Discovery of Trisilylamine

This guide provides a comprehensive overview of the history, discovery, synthesis, and structural elucidation of this compound (N(SiH₃)₃). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique chemical properties and bonding of this foundational organosilicon compound.

The journey of this compound's discovery begins in the early 20th century, a period of significant advancement in inorganic chemistry.

Pioneering Synthesis: The first successful synthesis of this compound was reported in 1921 by the renowned German chemist Alfred Stock and his colleague Karl Somieski.[1][2][3][4][5] Their work, a landmark in the study of silicon hydrides and their derivatives, involved the gas-phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃).[1][3] This foundational method laid the groundwork for all subsequent investigations into silylamines.

Early Challenges: Initial research into this compound was fraught with difficulties. The compound proved to be highly reactive, colorless, and spontaneously flammable in air, making it challenging to handle and purify.[1][3][4][5] The primary synthetic reaction also produced a significant amount of solid ammonium chloride as a byproduct, which complicated the isolation of the desired liquid product.[1][6][7]

The Structural Puzzle: The most compelling aspect of this compound that emerged from early studies was its unexpected molecular structure. Unlike its carbon analogue, trimethylamine ((CH₃)₃N), which has a well-established pyramidal geometry, experimental evidence began to suggest a planar arrangement of the silicon and nitrogen atoms in this compound. This structural anomaly sparked decades of academic inquiry into the nature of the silicon-nitrogen bond.

A timeline of key events in the discovery and structural elucidation of this compound is presented below.

history_of_this compound cluster_synthesis Synthesis cluster_structure Structural Elucidation 1921 1921: First Synthesis Alfred Stock & Karl Somieski (SiH3Cl + NH3) 1955 1955: Planarity Confirmed Ken Hedberg (Gas Electron Diffraction) 1921->1955 Initial Studies 1958 1958: Vibrational Spectra (IR & Raman) Supports Planar C3h Symmetry 1955->1958 Confirmation 1984 1984: Bonding Theory (pπ-dπ Bonding) Further Refined 1958->1984 Theoretical Understanding

Caption: A timeline of the key milestones in the history of this compound.

Synthesis and Experimental Protocols

While various methods have been developed, the classical synthesis remains a cornerstone for producing this compound.

Classical Synthesis: Ammonolysis of Monochlorosilane

The most common method for preparing this compound is the reaction of monochlorosilane with ammonia.[1] The overall reaction is as follows:

3 SiH₃Cl + 4 NH₃ → N(SiH₃)₃ + 3 NH₄Cl[1][3]

This reaction is spontaneous and highly exothermic.[3][4][5] It can be carried out in either the gas phase or the liquid phase.

Detailed Experimental Protocol (Liquid Phase Synthesis)

The liquid phase synthesis offers better control over the reaction.

  • Apparatus: A multi-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, a low-temperature thermometer, and a dry ice condenser is typically used. The entire system must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and product.

  • Procedure:

    • An anhydrous solvent, such as toluene, is charged into the reaction flask and cooled to approximately -78 °C using a dry ice/acetone bath.[6]

    • Monochlorosilane gas is then condensed into the cold solvent to form a solution.[6]

    • Anhydrous ammonia gas is slowly bubbled through the stirred solution.[6] The temperature should be carefully maintained between -78 °C and -60 °C.[6]

    • A white precipitate of ammonium chloride will form immediately.[6]

    • After the addition of ammonia is complete, the mixture is allowed to warm slowly to room temperature and stirred for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[6]

  • Purification:

    • The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.[6] The filter cake is typically washed with fresh, cold solvent to recover any entrained product.

    • The this compound is then isolated from the filtrate by fractional distillation.[6] Due to its low boiling point (52 °C), care must be taken to avoid losses.[3][4][5][6]

Molecular Structure and Bonding: A Planar Anomaly

The defining feature of this compound is the planar geometry of its Si₃N skeleton, which contrasts sharply with the pyramidal structure of its carbon counterpart, trimethylamine.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise structural parameters of this compound.[1][2][8][9][10]

ParameterThis compound (N(SiH₃)₃)Trimethylamine (N(CH₃)₃)
N-X Bond Length (Å) 1.734 ± 0.002[9]1.451 ± 0.003
X-N-X Bond Angle (°) 119.7 ± 0.1[1][9]~111[1]
Molecular Geometry Trigonal Planar[11][12][13][14][15]Trigonal Pyramidal[12][13][14]
N Atom Hybridization sp²[1][11][12][13]sp³[12][13]

Table 1: Comparison of structural parameters for this compound and trimethylamine.

The Si-N-Si bond angle of nearly 120° is indicative of sp² hybridization at the nitrogen atom, which is unexpected for a saturated amine.

Theoretical Explanations

Several theories have been proposed to explain the planarity and the nature of the Si-N bond.

  • pπ–dπ Bonding: This is the most widely cited explanation.[1][11][13] It postulates that the lone pair of electrons on the nitrogen atom, residing in a 2p orbital, is delocalized into the empty, low-lying 3d orbitals of the three adjacent silicon atoms.[11][13][14] This overlap forms a dative π-bond, which imparts partial double-bond character to the Si-N bonds.[11][13] This delocalization stabilizes the planar conformation and reduces the basicity of the nitrogen atom.[13][16]

  • Negative Hyperconjugation: More recent computational studies, using techniques like Natural Bond Orbital (NBO) analysis, suggest that negative hyperconjugation plays a significant role.[1] This model describes the delocalization of the nitrogen lone pair (a non-bonding orbital, n) into the antibonding sigma orbitals (σ) of the silicon-hydrogen bonds (n → σSi-H). This interaction also reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and favors a planar arrangement.[1]

Caption: Bonding and structure comparison of this compound and trimethylamine.

Spectroscopic Characterization

Spectroscopic methods have provided crucial experimental evidence to support the theoretical models of this compound's structure and bonding.

Gas-Phase Electron Diffraction (GED)
  • Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles.

  • Experimental Protocol:

    • A gaseous sample of purified this compound is introduced into a high-vacuum chamber.

    • A monochromatic beam of electrons (typically accelerated to ~40 keV) is directed through the gas jet.[10]

    • The scattered electrons produce a diffraction pattern on a photographic plate or a digital detector.[10]

    • The radially symmetric diffraction intensities are measured as a function of the scattering angle.

    • This data is mathematically transformed into a radial distribution curve, from which bond lengths, bond angles, and torsional angles can be derived by fitting to a molecular model.

  • Key Findings: GED studies by Hedberg in 1955 were the first to provide definitive evidence for the planar Si₃N skeleton of this compound.[2][10] Later, more precise studies refined these measurements, confirming the Si-N-Si angle to be 119.7°.[1][8][9]

Vibrational Spectroscopy (IR and Raman)
  • Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The number and activity (i.e., whether a mode is IR or Raman active) of these modes are determined by the molecule's symmetry.

  • Experimental Protocol:

    • For IR spectroscopy, a beam of infrared radiation is passed through a gas cell containing this compound vapor. The frequencies at which radiation is absorbed are recorded.

    • For Raman spectroscopy, a high-intensity monochromatic light source (a laser) is directed at the sample. The scattered light is collected and analyzed for frequency shifts relative to the incident light.

    • The sample can be in a gaseous, liquid, or solid state (condensed at low temperature).

  • Key Findings: The vibrational spectra of this compound are relatively simple for a 13-atom molecule. The observed number of IR and Raman active bands is consistent with the C₃h point group, which corresponds to a planar Si₃N skeleton.[1][2] This provides strong corroborating evidence for the structure determined by GED.

Wavenumber (cm⁻¹) (N(SiH₃)₃)Wavenumber (cm⁻¹) (N(SiD₃)₃)Assignment
21671575Si-H (Si-D) stretch
996963Si₃N asymmetric stretch
944698SiH₃ (SiD₃) deformation
748587SiH₃ (SiD₃) rock
490459Si₃N symmetric stretch

Table 2: Selected vibrational frequencies for this compound and its deuterated analogue, this compound-d9.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹⁵N and ²⁹Si NMR spectroscopy provides direct information about the electronic environment at the nitrogen and silicon nuclei. Chemical shifts (δ) and spin-spin coupling constants (J) are sensitive to hybridization, bond polarity, and electron delocalization.

  • Experimental Protocol:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Due to the low natural abundance of ¹⁵N (0.37%) and ²⁹Si (4.7%), isotopically enriched samples or specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often required to obtain spectra with a good signal-to-noise ratio in a reasonable time.[1]

    • The sample is placed in a high-field NMR spectrometer, and the respective spectra are acquired.

  • Key Findings: The chemical shifts and coupling constants observed for this compound are consistent with the proposed bonding models involving significant electron delocalization from the nitrogen to the silicon atoms.[1] Comparing these parameters across a series of silylamines provides strong experimental support for the theoretical models that explain the unique planar structure of this compound.[1]

References

An In-depth Technical Guide to the Early Synthesis of Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early synthesis methods for Trisilylamine ((SiH₃)₃N), a compound of significant interest in materials science and semiconductor manufacturing. The focus is on the foundational work that established the basis for all subsequent synthetic routes. This document details the original experimental protocols, quantitative data, and reaction pathways.

Core Synthesis and Reaction Stoichiometry

The first successful synthesis of this compound was reported in 1921 by Alfred Stock and Karl Somieski. Their method, which remains a cornerstone of silylamine chemistry, involves the gas-phase reaction of monochlorosilane (SiH₃Cl) with ammonia (NH₃) at room temperature.[1]

The overall stoichiometry of the reaction is as follows:

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl [1][2][3]

This reaction is a spontaneous and exothermic process that yields this compound and solid ammonium chloride as a byproduct.[1][3] To drive the reaction to completion and achieve a quantitative yield of this compound, an excess of monochlorosilane is utilized.[1]

Reaction Intermediates and Byproducts

The formation of this compound is understood to proceed through stepwise substitution of the hydrogen atoms of ammonia with silyl groups. This involves the formation of monosilylamine (SiH₃NH₂) and disilylamine ((SiH₃)₂NH) as reaction intermediates. The presence of these intermediates highlights the complexity of the reaction mechanism beyond the simple stoichiometric equation.

The primary byproduct of this synthesis is solid ammonium chloride (NH₄Cl), which precipitates during the reaction.[1] The formation of this solid byproduct presents challenges in product purification.

Experimental Protocols of Early Synthesis Methods

While modern adaptations of this compound synthesis exist, the early methods developed by Stock and Somieski laid the essential groundwork. The following is a reconstruction of the likely experimental protocol based on available historical data.

Reactants and Apparatus
  • Monochlorosilane (SiH₃Cl): A volatile and reactive gas.

  • Ammonia (NH₃): A gas at room temperature.

  • Reaction Vessel: A glass apparatus suitable for gas-phase reactions, likely equipped with inlets for the reactant gases and an outlet for the product mixture. The design would have allowed for the separation of the solid byproduct from the gaseous and liquid products.

  • Purification Apparatus: A distillation setup for the fractional distillation of the crude liquid product.

Synthesis Procedure
  • Reaction Setup: A reaction vessel is evacuated to remove air and moisture, which can react with the silane precursors.

  • Introduction of Reactants: Gaseous monochlorosilane and ammonia are introduced into the reaction vessel. An excess of monochlorosilane is used to ensure the complete conversion of ammonia and to maximize the yield of this compound. The reaction proceeds spontaneously at room temperature.

  • Reaction: As the gases mix, a white solid, ammonium chloride, immediately precipitates on the walls of the vessel.

  • Separation of Byproduct: The gaseous product mixture, containing this compound, unreacted monochlorosilane, and any volatile intermediates, is separated from the solid ammonium chloride. This was likely achieved by pumping the gaseous products through a cooled trap to condense the this compound and other volatile components, leaving the solid ammonium chloride behind.

  • Purification: The condensed liquid is then purified by fractional distillation to separate the this compound (boiling point: 52°C) from any remaining monochlorosilane and other impurities.

Quantitative Data from Early Syntheses

Quantitative data from the original 1921 publication is not extensively detailed in modern summaries. However, it is consistently reported that the use of excess monochlorosilane resulted in a quantitative yield of this compound.

ParameterValueCitation
Yield Quantitative (with excess SiH₃Cl)[1]
Boiling Point 52 °C[1]
Melting Point -105.6 °C[1]
Physical State at STP Colorless, mobile liquid[1]

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key reaction pathway and the general experimental workflow for the early synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products SiH3Cl Monochlorosilane (SiH₃Cl) TSA This compound ((SiH₃)₃N) SiH3Cl->TSA + 4NH₃ NH4Cl Ammonium Chloride (NH₄Cl) SiH3Cl->NH4Cl NH3 Ammonia (NH₃) NH3->TSA NH3->NH4Cl

Caption: Overall reaction for the synthesis of this compound.

experimental_workflow start Start reactants Introduce Gaseous SiH₃Cl and NH₃ (Room Temperature) start->reactants reaction Gas-Phase Reaction (Spontaneous) reactants->reaction separation Separate Gaseous Products from Solid NH₄Cl reaction->separation condensation Condense Volatile Products separation->condensation distillation Fractional Distillation condensation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for early this compound synthesis.

Conclusion

The pioneering work of Stock and Somieski in the early 20th century provided the fundamental method for synthesizing this compound. Their gas-phase reaction of monochlorosilane and ammonia, though conceptually straightforward, established the key principles and challenges, such as the management of the solid ammonium chloride byproduct, that would influence all subsequent developments in silylamine chemistry. This foundational knowledge remains relevant for researchers and professionals in fields where high-purity silicon-nitrogen compounds are essential.

References

An In-depth Technical Guide on the Molecular Geometry of Trisilylamine: Planar vs. Pyramidal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The striking difference in molecular geometry between trisilylamine ((SiH₃)₃N) and its carbon analogue, trimethylamine ((CH₃)₃N), represents a classic case study in structural chemistry. While valence shell electron pair repulsion (VSEPR) theory accurately predicts a trigonal pyramidal shape for trimethylamine, this compound adopts a highly unusual trigonal planar configuration. This technical guide provides a comprehensive analysis of the structural and electronic factors governing this divergence. It consolidates quantitative data from key experimental studies, details the methodologies used for its structural determination, and illustrates the underlying chemical principles through logical diagrams.

A Tale of Two Amines: Comparative Molecular Geometry

The fundamental distinction between these two molecules lies in the geometry around the central nitrogen atom. Trimethylamine exhibits the expected pyramidal structure, consistent with sp³ hybridization and the presence of a stereochemically active lone pair of electrons. In stark contrast, this compound is planar, a finding that points to a different hybridization state and unique electronic interactions.[1][2]

This planarity is not a minor deviation but a fundamental structural feature, confirmed by numerous experimental studies.[3][4][5][6] The Si₃N skeleton is coplanar, with the Si-N-Si bond angles being almost exactly 120°.[7]

Quantitative Structural Data

The geometric parameters for both molecules have been precisely determined, primarily through gas-phase electron diffraction (GED) and X-ray crystallography. The data unequivocally supports the pyramidal and planar assignments.

Parameter This compound ((SiH₃)₃N) Trimethylamine ((CH₃)₃N) Experimental Method
Geometry at Nitrogen Trigonal PlanarTrigonal PyramidalGED, X-ray Diffraction
X-N-X Bond Angle 119.7° ± 0.1°[3][7]~108° - 110.9°[8][9][10]Gas Electron Diffraction
N-X Bond Length 1.734 ± 0.002 Å[3][7]~1.47 Å[9]Gas Electron Diffraction
N Atom Hybridization sp²[1][5][6][11]sp³[1][9]Inferred from Geometry

Note: A slight apparent deviation from perfect 120° planarity in some this compound studies is attributed to a vibrational "shrinkage effect" rather than a true non-planar ground state.[3][4][7]

The Electronic Basis for Planarity in this compound

The planar structure of this compound is a direct consequence of electronic delocalization, which is absent in trimethylamine. This phenomenon is primarily explained by the concept of pπ-dπ bonding.

Hybridization and pπ-dπ Back-Bonding

In this compound, the central nitrogen atom adopts sp² hybridization.[5][6][11] This leaves a lone pair of electrons in a p orbital perpendicular to the plane of the Si₃N skeleton. Silicon, being a third-period element, has accessible, low-lying, and vacant 3d orbitals.

The core of the explanation lies in the overlap between the filled 2p orbital of nitrogen and the empty 3d orbitals of the three silicon atoms.[1][12] This overlap allows the nitrogen lone pair to be delocalized into the silicon d-orbitals, creating a "pπ-dπ" bond.[13] This delocalization has two major consequences:

  • Enforces Planarity : Maximum overlap between the nitrogen p-orbital and the silicon d-orbitals can only be achieved in a planar arrangement.

  • Strengthens and Shortens the Si-N Bond : The delocalization introduces partial double-bond character to the Si-N bonds, resulting in a shorter bond length (1.734 Å) than expected for a typical Si-N single bond.[5]

In contrast, the carbon atoms in trimethylamine have no available low-energy d-orbitals. Therefore, the nitrogen lone pair remains localized in an sp³ hybrid orbital, resulting in the predicted pyramidal geometry.[1]

G Logical Diagram of pπ-dπ Bonding in this compound cluster_TSA This compound ((SiH₃)₃N) cluster_Result Consequences N Nitrogen Atom (sp² hybridized) Si1 Silicon Atom 1 (Vacant 3d orbitals) N->Si1 σ-bonds Si2 Silicon Atom 2 (Vacant 3d orbitals) N->Si2 σ-bonds Si3 Silicon Atom 3 (Vacant 3d orbitals) N->Si3 σ-bonds Planar Trigonal Planar Geometry Si2->Planar Leads to p_orbital Nitrogen Lone Pair in 2p orbital p_orbital->N p_orbital->Si1 pπ-dπ overlap (delocalization) p_orbital->Si2 pπ-dπ overlap (delocalization) p_orbital->Si3 pπ-dπ overlap (delocalization) ShortBond Shortened Si-N Bond

Caption: Logical flow from hybridization to pπ-dπ bonding and its geometric consequences.

Complementary Theories

While pπ-dπ bonding is the principal explanation, advanced computational studies suggest other interactions contribute to this compound's planarity. These include:

  • n→σ Hyperconjugation: Donation of electron density from the nitrogen lone pair (n) to the antibonding orbitals (σ) of the Si-H bonds.[5][14]

  • Electrostatic Repulsion : The significant polarity of the N-Si bond (due to silicon's lower electronegativity) leads to repulsion between the partially positive silyl groups, favoring a planar arrangement that maximizes their separation.[14]

Experimental Protocols

The structural characterization of this compound relies on sophisticated experimental techniques for synthesis and analysis.

Synthesis of this compound

A common laboratory and industrial synthesis involves the reaction of a chlorosilane with ammonia. The reaction must be carefully controlled to maximize the yield of this compound and minimize the formation of by-products like disilylamine and polysilazanes.

General Protocol (Liquid Phase):

  • Reactor Preparation : A reactor is charged with a reaction mixture of previously synthesized this compound and monochlorosilane (SiH₃Cl). The temperature and pressure are controlled to maintain this compound in the liquid phase, which acts as a solvent for the reaction.[15]

  • Ammonolysis : Gaseous ammonia (NH₃) is introduced into the reactor. Monochlorosilane is maintained in stoichiometric excess relative to the ammonia.[15] The reaction proceeds as follows: 3 SiH₃Cl + 4 NH₃ → (SiH₃)₃N + 3 NH₄Cl(s)

  • Crude Mixture Formation : The reaction yields a crude mixture containing liquid this compound, dissolved monochlorosilane, and solid ammonium chloride.

  • Purification : The crude product is purified, typically through distillation, to separate the volatile this compound from the solid ammonium chloride and any unreacted starting materials. Purity levels exceeding 90% can be achieved.[5][15]

  • Solid Removal : The ammonium chloride by-product is removed from the reactor.

G Experimental Workflow for this compound Synthesis start Start: Prepare Reactor charge Charge with Liquid (SiH₃)₃N and excess SiH₃Cl start->charge react Introduce Gaseous NH₃ (Ammonolysis) charge->react crude Crude Mixture Formed: (SiH₃)₃N (l) + NH₄Cl (s) react->crude purify Purification (e.g., Distillation) crude->purify waste Remove NH₄Cl Solid crude->waste Separation product High-Purity (SiH₃)₃N purify->product end End product->end

Caption: A generalized workflow for the liquid-phase synthesis of this compound.

Structural Determination by Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces.[16][17]

Methodology:

  • Sample Introduction : A gaseous sample of the molecule (e.g., this compound) is introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction : A high-energy beam of electrons is fired perpendicular to the molecular beam.

  • Scattering : The electrons are scattered by the electrostatic potential of the atoms within the molecules. The scattering process creates an interference pattern due to the fixed distances between the atoms.[16][18]

  • Detection : The scattered electrons form a radially symmetric diffraction pattern on a detector (historically, photographic plates; now, digital sensors).

  • Data Processing : The intensity of the diffraction pattern is measured as a function of the scattering angle. This total intensity is composed of atomic and molecular scattering components.[16]

  • Structural Refinement : The experimental molecular scattering curve is extracted and compared against theoretical curves calculated for a given molecular model. A least-squares fitting process is used to refine the model's geometric parameters (bond lengths, bond angles) until the calculated curve best matches the experimental data.[16]

G Workflow for Gas Electron Diffraction (GED) Experiment sample Gaseous Sample Introduction scatter Scattering Event (High Vacuum) sample->scatter beam High-Energy Electron Beam beam->scatter detect Detect Diffraction Pattern scatter->detect process Data Processing: Extract Molecular Scattering Curve detect->process refine Least-Squares Refinement process->refine model Theoretical Model (Bond Lengths, Angles) model->refine Initial Guess refine->model Iterate structure Final Molecular Structure refine->structure Converged

Caption: A simplified workflow for determining molecular structure using GED.

Conclusion

The planar geometry of this compound is a well-established structural feature that deviates significantly from the pyramidal structure of trimethylamine. This guide has demonstrated that this planarity is robustly supported by quantitative experimental data from gas electron diffraction and other techniques. The prevailing theoretical explanation is the delocalization of the nitrogen lone pair into the vacant 3d orbitals of silicon via pπ-dπ bonding, a mechanism unavailable to carbon. This interaction, possibly aided by hyperconjugation and electrostatic effects, stabilizes the sp² hybridized state of nitrogen and enforces a trigonal planar arrangement. The synthesis and analytical protocols detailed herein provide the framework through which these fundamental molecular properties are investigated and understood.

References

Theoretical Underpinnings of Bonding in Trisilylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trisilylamine, N(SiH₃)₃, presents a fascinating case study in chemical bonding, defying simple valence bond theory predictions. Unlike its pyramidal organic analog, trimethylamine, this compound exhibits a planar geometry at the nitrogen center. This structural anomaly has been the subject of extensive theoretical and experimental investigation, challenging and refining our understanding of bonding involving second-row elements. This technical guide provides an in-depth analysis of the theoretical models proposed to explain the unique bonding in this compound, supported by a summary of key experimental data and methodologies. The prevailing explanations, centering on the concepts of pπ–dπ bonding and negative hyperconjugation, are explored in detail. This document is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development who encounter silylamine moieties in their work.

The Structural Anomaly: Planarity of this compound

The core of the discussion surrounding this compound's bonding lies in its molecular geometry. While Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts a trigonal pyramidal structure for trimethylamine, N(CH₃)₃, with sp³ hybridization at the nitrogen atom, this compound adopts a planar configuration.[1][2] This planarity suggests an sp² hybridization for the nitrogen atom, with the lone pair residing in a p-orbital.[1][3] This structural difference points to a significant delocalization of the nitrogen lone pair, a phenomenon not observed in its carbon counterpart.

Theoretical Models of Bonding in this compound

Two primary theoretical models have been proposed to account for the planarity and the nature of the nitrogen-silicon (N-Si) bond in this compound.

The pπ–dπ Bonding Model

The traditional explanation for the planarity of this compound involves the concept of pπ–dπ back-bonding.[1][2] In this model, the lone pair of electrons in the nitrogen's 2p orbital is delocalized into the vacant 3d orbitals of the three silicon atoms.[1][2] This overlap forms a partial π-bond, which strengthens and shortens the N-Si bond and enforces a planar geometry at the nitrogen atom to maximize orbital overlap.[1] This delocalization of the lone pair also explains the observed low basicity of this compound compared to other amines.

Negative Hyperconjugation (n → σ*)

More recent and sophisticated computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have emphasized the role of negative hyperconjugation.[4][5] This model proposes that the nitrogen lone pair (n) delocalizes into the antibonding sigma orbitals (σ) of the silicon-hydrogen (Si-H) bonds.[4][5] This n → σ interaction effectively disperses the electron density from the nitrogen atom, reducing lone pair-bond pair repulsion and stabilizing the planar conformation.[4] While the contribution of d-orbitals is now considered modest, the n → σ* negative hyperconjugation is seen as a key factor in the electronic delocalization.[5][6]

Experimental Evidence

The theoretical models are substantiated by a range of experimental data, primarily from gas-phase electron diffraction and low-temperature X-ray crystallography. These techniques have provided precise measurements of bond lengths and angles, confirming the planar nature of the Si₃N skeleton.

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound determined from experimental studies.

Parameter Gas-Phase Electron Diffraction Low-Temperature X-ray Crystallography (115 K)
Si-N Bond Length (Å)1.734 ± 0.002[7]1.730(5)[8]
Si-N-Si Bond Angle (°)119.7 ± 0.1[7]-
Crystal System-Triclinic[8]
Space Group-P-1[9]
a (Å)-6.84[8]
b (Å)-8.17[8]
c (Å)-6.87[8]
α (°)-95.5[8]
β (°)-119.1[8]
γ (°)-98.6[8]

Experimental and Computational Methodologies

A detailed understanding of the experimental and computational protocols is crucial for a critical evaluation of the findings.

Synthesis of this compound

This compound is typically synthesized by the reaction of a monohalosilane (e.g., monochlorosilane) with anhydrous ammonia in a suitable anhydrous solvent at low temperatures (-100°C to 0°C). The reaction is followed by filtration to remove solid by-products (e.g., ammonium chloride) and subsequent isolation and purification of the this compound product by distillation.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions. A generalized protocol involves:

  • Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.

  • Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Structural Refinement: The diffraction data is analyzed to determine the internuclear distances and bond angles.

Low-Temperature X-ray Crystallography

This method provides the precise atomic arrangement in the solid state. A typical workflow includes:

  • Crystal Growth: Single crystals of this compound are grown in situ at low temperatures.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Computational Chemistry Protocols

Theoretical studies on this compound often employ Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. A general computational protocol involves:

  • Model Building: The initial molecular structure of this compound is constructed.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • NBO Analysis: The electronic wavefunction is analyzed to understand bonding, orbital interactions, and charge distribution.

Visualizing the Bonding Models

The following diagrams, generated using the DOT language, illustrate the key concepts in this compound bonding.

G cluster_VSEPR VSEPR Prediction for Amines cluster_TSA This compound Anomaly VSEPR VSEPR Theory N_sp3 Nitrogen sp3 hybridization VSEPR->N_sp3 TSA_planar Experimental Observation: Planar Geometry in this compound VSEPR->TSA_planar Contradiction Pyramidal Trigonal Pyramidal Geometry (e.g., Trimethylamine) N_sp3->Pyramidal N_sp2 Implied Nitrogen sp2 hybridization TSA_planar->N_sp2

G

G

Conclusion

The study of this compound's bonding provides a compelling example of how experimental observations can drive the evolution of chemical bonding theories. The initial pπ–dπ bonding model, while intuitive, has been refined by more rigorous computational approaches that highlight the significance of negative hyperconjugation. Both models, however, converge on the central theme of nitrogen lone pair delocalization as the driving force for the molecule's planarity. For researchers in materials science and drug development, a thorough understanding of these bonding principles is essential for predicting the structure, reactivity, and properties of molecules containing silylamine functionalities. The interplay of experimental data and theoretical calculations continues to provide a deeper insight into the nuanced world of chemical bonding.

References

A Technical Guide to the Quantum Chemical Properties of Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trisilylamine ((SiH₃)₃N) is a molecule of significant interest in inorganic chemistry due to its unique electronic and structural properties, which deviate substantially from its carbon analog, trimethylamine. Quantum chemical calculations have been pivotal in elucidating the underlying reasons for its planar geometry, bonding characteristics, and vibrational behavior. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, presenting key quantitative data, detailing computational methodologies, and visualizing the fundamental principles governing its structure.

Introduction: The Planarity Anomaly of this compound

Unlike the pyramidal structure of trimethylamine, which is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound adopts a planar configuration around the central nitrogen atom.[1] This planarity, confirmed by experimental methods such as gas-phase electron diffraction and crystallography, points to a unique bonding scenario within the Si₃N skeleton.[1][2][3] The nitrogen atom in this compound exhibits sp² hybridization, in stark contrast to the sp³ hybridization found in trimethylamine.[2][4][5] This structural difference significantly reduces the basicity and nucleophilicity of the nitrogen atom in this compound.[1] Quantum chemical calculations have been essential in moving beyond simplified bonding models to provide a detailed, quantitative understanding of this molecule.

Molecular Geometry: Experimental and Computational Consensus

Quantum chemical calculations have successfully reproduced the experimentally observed geometry of this compound. The key structural parameters from various computational and experimental methods are summarized below. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) consistently predict a planar or near-planar structure with Si-N-Si bond angles of approximately 120°.[3][4][5]

ParameterMethodValueReference
Si-N Bond Length Gas-phase Electron Diffraction1.734 ± 0.002 Å[3]
Gas-phase Electron Diffraction1.738 ± 0.020 Å[3]
Crystallography (115 K)1.730(5) Å[2]
DFT/NBO Analysis(not specified)[5]
Si-N-Si Bond Angle Gas-phase Electron Diffraction119.7 ± 0.1°[3]
Gas-phase Electron Diffraction~119.5°[4]
DFT/NBO Analysis120°[5]

Electronic Structure and Bonding Theories

The planarity of this compound has been a subject of extensive theoretical investigation. Early theories invoked a pπ-dπ back-bonding mechanism, where the nitrogen lone pair delocalizes into vacant d-orbitals on the silicon atoms.[5][6] However, more recent and sophisticated analyses, particularly Natural Bond Orbital (NBO) analysis, suggest that other effects are more dominant.

Negative Hyperconjugation: NBO analyses indicate that the primary stabilizing interaction is the delocalization of the nitrogen lone pair (a pure p-orbital in an sp² hybridized system) into the antibonding σ* orbitals of the silicon-hydrogen bonds (n → σ*Si-H).[1][5] This interaction reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and strongly favors a planar geometry.[1]

Electrostatic Repulsion: Computational studies have also shown that long-range electrostatic repulsion between the partially positive silicon atoms (Si⁺⋯Si⁺) is a significant factor contributing to the planarity of the Si₃N skeleton.[2][3]

G cluster_TSA This compound (Top View) cluster_interaction Negative Hyperconjugation N N Si1 Si N->Si1 Si2 Si N->Si2 Si3 Si N->Si3 N_lp Nitrogen Lone Pair (p-orbital) sigma_star Si-H σ* Antibonding Orbitals N_lp->sigma_star delocalization Stabilization Planar Geometry Stabilization sigma_star->Stabilization leads to

Caption: Key electronic interaction stabilizing the planar geometry of this compound.

Computational Protocols

Quantum chemical calculations of this compound properties typically follow a standardized workflow. The choice of theoretical method and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Methodologies
  • Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost. Hybrid functionals like B3LYP are frequently used.[3][7]

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects more explicitly and is often used for higher-accuracy geometry optimizations and energy calculations.[3][8]

  • Hartree-Fock (HF): While less accurate due to the neglect of electron correlation, HF can serve as a starting point for more advanced calculations.[9]

Basis Sets

Pople-style basis sets, such as 6-31G* and 6-311G**, are commonly employed for studies on silylamines.[9] These sets include polarization (d-functions on heavy atoms, p-functions on hydrogen) and diffuse functions, which are important for accurately describing the electron distribution in molecules with lone pairs and polar bonds.[3]

G cluster_analysis Analysis Techniques start Initial Molecular Structure (e.g., from crystal data) method Select Method & Basis Set (e.g., B3LYP / 6-311G**) start->method opt Geometry Optimization (Find energy minimum) method->opt freq Frequency Calculation (Confirm minimum, get vibrational modes) opt->freq analysis Property Analysis freq->analysis end Final Results & Comparison with Experiment analysis->end nbo NBO (Bonding, Hyperconjugation) qtaim QTAIM (Electron Density Topology) nmr NMR Shifts (Chemical Environment)

References

A Technical Guide to the Spectroscopic Analysis of Trisilylamine (N(SiH₃)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Trisilylamine (N(SiH₃)₃), a key compound in materials science and a precursor for silicon nitride deposition.[1][2] The unique planar structure of this compound, in contrast to the pyramidal geometry of trimethylamine and ammonia, has been a subject of significant study. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental in confirming its molecular structure and electronic properties.[3] This document summarizes the key spectroscopic data, outlines detailed experimental protocols for handling this air-sensitive compound, and presents logical workflows for its analysis.

Spectroscopic Data Summary

The spectroscopic signature of this compound is a direct reflection of its D₃h symmetry (assuming free rotation of the SiH₃ groups) or C₃h symmetry (if rotation is restricted), which indicates a planar arrangement of the silicon and nitrogen atoms.[3] This planarity is supported by the number of observed vibrational modes in its IR and Raman spectra, which differs from the expectations for a pyramidal C₃v structure.[3]

Vibrational Spectroscopy (IR & Raman)

Infrared and Raman spectroscopies are crucial for confirming the planar Si₃N skeleton of this compound. The observed spectra are interpreted based on a C₃h point group.[4] Key vibrational frequencies for this compound and its deuterated analog are presented below. The simplicity of the infrared spectrum for a molecule with 13 atoms is a notable feature.

Table 1: Key Infrared (IR) and Raman Frequencies for this compound (N(SiH₃)₃)

Frequency (cm⁻¹)IntensityAssignmentSpectroscopy MethodReference
2180-Si-H StretchIR[5]
2167-Si-H StretchIR
1011-SiH₃ DeformationIR[5]
996-Si-N Stretch (asymmetric)IR[4]
995-SiH₃ RockingIR / Raman[5]
748-SiH₃ RockingIR[4]
493-Si-N-Si BendIR[5]
490-Si-N-Si BendIR[4]

Note: Assignments can vary slightly between studies. The differences noted between Raman and infrared values are often attributed to the difference in the state of aggregation (gas vs. solid phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for the parent this compound (N(SiH₃)₃) is not extensively reported in the literature, largely due to its high reactivity and volatility (Boiling Point: 52°C).[6] However, predictions can be made based on its structure, and data from related compounds provide valuable context.

  • ¹³C NMR: This technique is not applicable as this compound contains no carbon atoms.

  • ²⁹Si NMR: ²⁹Si NMR provides direct insight into the silicon environment. The natural abundance of the ²⁹Si isotope is low (4.7%), often necessitating specialized techniques for detection.[3] The spectrum is expected to show a single resonance, confirming the equivalence of the three silicon atoms. For context, ²⁹Si chemical shifts for silicon atoms bonded to four carbon atoms are typically found between -4 and +20 ppm, while a wide range of shifts is possible depending on the substituents.[7] The spectrum may also contain a broad background signal from the glass NMR tube and probe around -110 ppm.[8]

  • ¹⁵N NMR: The low natural abundance of ¹⁵N (0.36%) makes its detection challenging without isotopic enrichment.[3] The ¹⁵N chemical shift and the ¹J(²⁹Si,¹⁵N) coupling constant are sensitive to the hybridization and electronic environment of the nitrogen atom. For the related compound Tris(trimethylsilyl)amine ((Me₃Si)₃N), a ¹⁵N chemical shift of -349.8 ppm and a ¹J(²⁹Si,¹⁵N) of 19.3 Hz have been reported, providing strong evidence for the bonding models in silylamines.[3]

Table 2: Predicted and Contextual NMR Data for Silylamines

NucleusCompoundPredicted SignalContextual Chemical Shift (δ, ppm)Coupling Constant (Hz)Reference
¹H (SiH₃)₃NSingletData not available-
²⁹Si (SiH₃)₃NSingletData not available-
¹⁵N (Me₃Si)₃NSinglet-349.8¹J(²⁹Si,¹⁵N) = 19.3[3]

Experimental Protocols

This compound is highly sensitive to air and moisture, reacting to liberate ammonia.[9] Therefore, all manipulations require inert atmosphere techniques, such as the use of a Schlenk line or a glove box.[10][11][12]

General Handling of Air-Sensitive Samples
  • Inert Environment : All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). All sample transfers and preparations should be conducted within a glove box or using a Schlenk line.[10]

  • Solvent Degassing : Solvents used for analysis must be thoroughly dried and degassed to remove dissolved oxygen and water.

  • Specialized Glassware : Use of Schlenk-type flasks and filter cannulas for transfers is standard. For sealing samples, ampoules can be flame-sealed under vacuum or inert gas.[11]

Infrared and Raman Spectroscopy Protocol
  • Sample Preparation (Gas Phase IR) : For gas-phase IR, a specialized gas cell with windows transparent in the IR region (e.g., KBr, CsI, or polyethylene for the far-IR) is required.

  • Procedure :

    • Evacuate the gas cell on a vacuum line.

    • Introduce this compound vapor into the cell from a storage vessel, monitoring the pressure with a manometer.

    • Isolate the cell and acquire the spectrum using an FT-IR spectrometer.

  • Raman Spectroscopy : Raman spectra of liquid or solid samples can be obtained. The sample can be condensed into a sealed capillary tube under vacuum. The tube is then mounted in the spectrometer and irradiated with a laser source. Long exposure times may be necessary as the compound can be a weak scatterer.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Connect a high-quality NMR tube equipped with a J. Young valve or a similar sealable sidearm to a vacuum line.

    • Introduce a desired amount of deuterated solvent (e.g., benzene-d₆ or toluene-d₈) via vacuum transfer.

    • Condense a small amount of this compound into the NMR tube at liquid nitrogen temperature (-196°C).

    • Flame-seal the tube or close the valve while the sample is frozen to ensure a closed system.

    • Allow the sample to warm to room temperature carefully behind a blast shield.

  • Data Acquisition :

    • Acquire standard ¹H spectra.

    • For ²⁹Si or ¹⁵N NMR, extended acquisition times or advanced pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) may be required to overcome the low natural abundance and obtain a sufficient signal-to-noise ratio.[3]

    • To mitigate the broad background signal from the probe and tube in ²⁹Si NMR, a blank spectrum of the solvent can be acquired and subtracted from the sample spectrum.[8]

Visualized Workflows and Logic

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the decision-making process based on its molecular symmetry.

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of N(SiH₃)₃ Handling Inert Atmosphere Handling (Glove Box / Schlenk Line) Synthesis->Handling NMR_Prep NMR Sample Prep (Sealed J. Young Tube) Handling->NMR_Prep IR_Prep IR Sample Prep (Gas Cell) Handling->IR_Prep Raman_Prep Raman Sample Prep (Sealed Capillary) Handling->Raman_Prep NMR_Acq NMR Acquisition (¹H, ²⁹Si, ¹⁵N) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq Raman_Acq FT-Raman Acquisition Raman_Prep->Raman_Acq NMR_Data Analyze Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data Vib_Data Analyze Vibrational Modes (Frequencies & Intensities) IR_Acq->Vib_Data Raman_Acq->Vib_Data Confirmation Structural Confirmation (Planar, C₃h Symmetry) NMR_Data->Confirmation Vib_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Symmetry_Analysis cluster_structure Postulated Molecular Structure cluster_pyramidal Hypothesis 1: Pyramidal cluster_planar Hypothesis 2: Planar cluster_data Experimental Data cluster_conclusion Conclusion Structure N(SiH₃)₃ Geometry PointGroup1 Point Group: C₃v Structure->PointGroup1 PointGroup2 Point Group: C₃h Structure->PointGroup2 Prediction1 Predicted IR/Raman Active Modes for C₃v PointGroup1->Prediction1 Exp_Data Observed IR & Raman Spectra Prediction1->Exp_Data Prediction2 Predicted IR/Raman Active Modes for C₃h PointGroup2->Prediction2 Prediction2->Exp_Data Conclusion Data matches C₃h predictions Exp_Data->Conclusion

Caption: Logic diagram for determining molecular geometry via vibrational spectroscopy.

References

understanding pπ-dπ back-bonding in Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to pπ-dπ Back-Bonding in Trisilylamine

Introduction

This compound, N(SiH₃)₃, is a molecule of significant academic and industrial interest, primarily due to its unique molecular structure and bonding characteristics. Unlike its carbon analogue, trimethylamine [N(CH₃)₃], which exhibits a classic trigonal pyramidal geometry with sp³ hybridization at the nitrogen atom, this compound possesses a planar Si₃N skeleton.[1][2] This planarity, coupled with its remarkably low basicity, suggests that the nitrogen lone pair is not localized in an sp³ hybrid orbital but is instead delocalized through a bonding interaction with the silicon atoms.

The traditional and most widely cited explanation for these properties is the formation of a dative π-bond, commonly referred to as pπ-dπ back-bonding.[3][4] This model posits that the lone pair of electrons in the nitrogen's 2p orbital is delocalized into empty, energetically accessible 3d-orbitals on the adjacent silicon atoms. This guide provides a comprehensive overview of the theoretical framework, experimental evidence, and analytical protocols related to understanding pπ-dπ back-bonding in this compound.

Theoretical Framework and Bonding Models

The bonding in this compound is a departure from simple valence bond theory predictions and is best described by considering a combination of orbital interactions.

VSEPR Theory vs. Experimental Observation

Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the nitrogen atom in this compound, with three bonding pairs and one lone pair, would be expected to adopt sp³ hybridization, resulting in a trigonal pyramidal geometry similar to ammonia or trimethylamine. However, extensive experimental data from gas-phase electron diffraction and low-temperature X-ray diffraction have unequivocally established that the Si₃N skeleton is planar, with Si-N-Si bond angles of approximately 120°.[5][6][7] This geometry is characteristic of sp² hybridization at the nitrogen center.[3][8]

The pπ-dπ Back-Bonding Model

The planarity of this compound is rationalized by the nitrogen atom adopting sp² hybridization. In this state, the three sp² hybrid orbitals form σ-bonds with the three silicon atoms. The lone pair of electrons resides in the remaining unhybridized 2p orbital, which is oriented perpendicular to the Si₃N molecular plane. Silicon, being a third-period element, possesses vacant 3d orbitals of suitable symmetry to overlap with the nitrogen's filled 2p orbital.

This side-on overlap allows for the delocalization of the nitrogen's lone pair electron density into the d-orbitals of the three silicon atoms, creating a pπ-dπ bond.[4][9] This delocalization results in several key consequences:

  • Planar Geometry : The formation of a π-system requires a planar arrangement of the participating atoms for effective orbital overlap, thus enforcing the trigonal planar geometry.

  • Partial Double Bond Character : The Si-N bonds acquire partial double bond character, leading to a shorter and stronger bond than a typical Si-N single bond.[3]

  • Reduced Basicity : The delocalization of the nitrogen lone pair into the π-system makes it significantly less available for donation to a Lewis acid, explaining why this compound is a very weak base.[8]

Alternative and Complementary Models

While the pπ-dπ model is a powerful classical explanation, modern computational studies, particularly those using Natural Bond Orbital (NBO) analysis, suggest that other factors are significant and may even be dominant.

  • Negative Hyperconjugation : A more nuanced view suggests that delocalization occurs from the nitrogen lone pair orbital (n) into the antibonding σ* orbitals of the silicon-hydrogen bonds (n → σ*Si-H).[1][3] This "negative hyperconjugation" effectively reduces electron density on the nitrogen, lessens lone pair-bond pair repulsion, and strongly favors a planar arrangement.

  • Electrostatic Repulsion : The significant difference in electronegativity between nitrogen and silicon results in a highly polar Si-N bond. The resulting partial positive charges on the silicon atoms lead to electrostatic repulsion, which is minimized in a planar configuration where the silicon atoms are furthest apart.[1]

It is now generally accepted that the planarity and bonding in this compound arise from a combination of these effects, with negative hyperconjugation and electrostatic repulsion being significant contributors alongside a modest role from classical pπ-dπ interactions.[3]

Experimental Evidence

The theoretical models are substantiated by a wealth of experimental data from structural and spectroscopic techniques.

Structural Characterization
  • Gas-Phase Electron Diffraction (GED) : Seminal studies, notably by Beagley and Conrad in 1970, provided precise measurements of the gas-phase structure. They determined the Si-N-Si bond angle to be 119.7 ± 0.1° and the Si-N bond length to be 1.734 ± 0.002 Å.[5][7] The bond angle is virtually identical to the ideal 120° for a planar sp² center.

  • X-ray Crystallography : Low-temperature (115 K) X-ray diffraction studies confirmed the planar structure in the solid state.[6][10] These studies reported a mean Si-N bond length of 1.730(5) Å.[3][6] This bond length is significantly shorter than a typical Si-N single bond (approx. 1.86 Å), providing strong evidence for partial double bond character.[3]

Spectroscopic Characterization
  • Vibrational Spectroscopy (IR & Raman) : The vibrational spectra of this compound are consistent with a planar molecule belonging to the C₃ₕ point group, as opposed to the C₃ᵥ point group expected for a pyramidal structure.[1] The number and activity of the observed vibrational modes, particularly the skeletal frequencies, support the planar model.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁵N and ²⁹Si NMR spectroscopy are powerful tools for probing the electronic environment of the nitrogen and silicon nuclei. The chemical shifts (δ) and spin-spin coupling constants (¹J(²⁹Si,¹⁵N)) are sensitive to hybridization and electron delocalization. The observed values in silylamines are consistent with bonding models involving significant delocalization of the nitrogen lone pair.[1]

Quantitative Data Presentation

The key structural and spectroscopic data for this compound are summarized below.

Table 1: Structural Parameters of this compound

Parameter Gas-Phase Electron Diffraction Low-Temperature X-ray Diffraction
Si-N Bond Length 1.734 ± 0.002 Å[5][7] 1.730(5) Å[3][6]
Si-N-Si Bond Angle 119.7 ± 0.1°[5][7] N/A
Molecular Geometry Planar Si₃N Skeleton[5][7] Planar Si₃N Skeleton[6]

| Point Group | C₃ₕ (effective)[1] | C₃ₕ[6] |

Table 2: Key Vibrational Frequencies of this compound

Vibrational Mode Frequency (cm⁻¹) Description
E' Skeletal Stretch 996 Antisymmetric Si-N-Si stretching
A₁' Skeletal Stretch 490 Symmetric Si-N-Si stretching
Si-H Stretch 2167 Stretching of Si-H bonds

| SiH₃ Rocking | 748 | Rocking motion of the silyl groups |

Visualizations of Bonding and Logic

The following diagrams illustrate the core concepts of bonding in this compound.

p_pi_d_pi_bonding cluster_N Nitrogen (sp²) cluster_Si Silicon Atoms N N Si1 Si₁ N->Si1 σ-bond Si2 Si₂ N->Si2 σ-bond Si3 Si₃ N->Si3 σ-bond pz 2p orbital (lone pair) d1 3d orbital pz->d1 π-overlap d2 3d orbital pz->d2 π-overlap d3 3d orbital pz->d3 π-overlap

Caption: Orbital overlap in pπ-dπ back-bonding.

logical_flow A This compound N(SiH₃)₃ B VSEPR Prediction: - 1 Lone Pair, 3 Bond Pairs - sp³ Hybridization - Trigonal Pyramidal Geometry A->B Expected C Experimental Observation: - Si-N-Si Angle ≈ 120° - Planar Si₃N Skeleton A->C Observed D Inferred Model: - sp² Hybridization - Lone Pair in 2p Orbital C->D Implies E Explanation: Delocalization of N Lone Pair D->E Allows for F pπ-dπ Back-Bonding (Overlap with Si 3d orbitals) E->F via G Negative Hyperconjugation (n → σ*Si-H) E->G via

Caption: Logical flow from observation to bonding theory.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a silyl halide with ammonia. The following protocol is a representative example based on established methods.[7][11]

  • Apparatus Setup : A vacuum line apparatus equipped with multiple cold traps is required. The reaction vessel is a flask connected to the vacuum line, designed to be cooled with a liquid nitrogen bath (-196 °C).

  • Reactant Condensation : Monochlorosilane (SiH₃Cl) gas is condensed into the reaction vessel, which is cooled to -196 °C. A stoichiometric excess of ammonia (NH₃) gas is then condensed on top of the frozen SiH₃Cl. A typical molar ratio is 4:3 NH₃ to SiH₃Cl to drive the reaction to completion:

    • 3SiH₃Cl + 4NH₃ → N(SiH₃)₃ + 3NH₄Cl

  • Reaction : The reaction vessel is isolated from the vacuum line and allowed to warm slowly. The reaction proceeds as the reactants melt and mix. The mixture may be held at a temperature between -100 °C and 0 °C for several hours to ensure completion.[11]

  • Purification : The volatile products (this compound, excess ammonia, and any side products like disilylamine) are separated from the solid ammonium chloride byproduct via fractional condensation. The product mixture is passed through a series of U-traps held at progressively lower temperatures (e.g., -64 °C, -126 °C, and -196 °C). This compound is collected in the trap that retains compounds with its specific volatility, while more volatile components pass to colder traps and less volatile ones are retained in warmer traps.

  • Characterization : The purity of the collected this compound fraction is confirmed using Infrared (IR) spectroscopy by comparing the observed spectrum with literature data.[7]

Structural Analysis by Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of volatile compounds like this compound is classically performed using GED.[12]

  • Sample Introduction : A gaseous stream of purified this compound is effused through a fine nozzle into a high-vacuum diffraction chamber (e.g., < 10⁻⁶ mbar).[12]

  • Electron Beam Interaction : A high-energy beam of electrons (e.g., 40-60 keV) is passed through the gas stream, perpendicular to its flow. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Data Collection : The scattered electrons produce a diffraction pattern consisting of concentric rings on a detector (historically a photographic plate, now typically a CCD or other electronic detector).[12] The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis :

    • The raw 2D pattern is radially averaged to produce a 1D intensity curve.

    • A theoretical scattering intensity curve is calculated based on a structural model of the molecule defined by bond lengths, bond angles, and torsional angles.

    • The background atomic scattering is subtracted from the total experimental intensity to yield the molecular scattering intensity.[12]

    • A least-squares refinement process is used to adjust the parameters of the theoretical model (bond lengths, angles) until the calculated intensity curve provides the best possible fit to the experimental molecular scattering curve. This process yields the final, high-precision structural parameters.[12]

Spectroscopic Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity, purity, and structural features of this compound.

  • Sample Preparation : An IR-transparent gas cell (typically 10 cm path length) with KBr or CsI windows is evacuated. A sample of purified this compound is introduced into the cell as a gas to a pressure of several millibars.

  • Data Acquisition : The gas cell is placed in the sample beam of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the evacuated cell is recorded first. Then, the sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Spectral Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key features include the strong Si-H stretching band around 2167 cm⁻¹ and the intense E' skeletal stretching mode near 996 cm⁻¹, which is characteristic of the planar Si₃N framework. The absence of bands expected for a pyramidal (C₃ᵥ) structure and the presence of those consistent with a planar (C₃ₕ) structure provide confirmatory evidence of its geometry.

References

An In-depth Technical Guide to the Lewis Basicity and Proton Affinity of Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisilylamine (N(SiH₃)₃), the silicon analogue of trimethylamine, presents a fascinating case study in chemical bonding and reactivity. Despite the nitrogen atom possessing a lone pair of electrons, this compound is a remarkably weak Lewis base, in stark contrast to its carbon counterpart. This technical guide provides a comprehensive examination of the factors governing the low Lewis basicity and proton affinity of this compound. It synthesizes structural data, theoretical models, and experimental methodologies to offer a detailed understanding of its unique electronic properties.

The Anomaly of this compound's Lewis Basicity

Lewis basicity is defined by the ability of a molecule to donate a pair of electrons to a Lewis acid. Amines, such as trimethylamine (N(CH₃)₃), are classic examples of Lewis bases due to the lone pair of electrons on the nitrogen atom. However, this compound (TSA) deviates significantly from this trend, exhibiting virtually no basicity.[1] This phenomenon is attributed to the delocalization of the nitrogen lone pair, which reduces its availability for donation to a Lewis acid.[2][3]

The primary explanations for this electron delocalization are:

  • pπ-dπ Back-bonding: This traditional model posits that the nitrogen lone pair, residing in a 2p orbital, is delocalized into the empty, energetically accessible 3d orbitals of the three adjacent silicon atoms. This interaction creates partial double bond character in the N-Si bonds.[4][5]

  • Negative Hyperconjugation: A more current and widely accepted explanation supported by Natural Bond Orbital (NBO) analysis involves the delocalization of the nitrogen lone pair (n) into the antibonding sigma orbitals (σ) of the silicon-hydrogen bonds (n → σSi-H). This delocalization effectively disperses the electron density from the nitrogen atom.

These delocalization effects enforce a planar or near-planar geometry around the nitrogen atom, leading to sp² hybridization, which is a significant departure from the sp³ hybridization and pyramidal geometry of trimethylamine.[4][5] The planarity and delocalized nature of the lone pair are the fundamental reasons for the dramatically reduced Lewis basicity of this compound.[2]

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is a quantitative measure of a molecule's basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction:

B + H⁺ → BH⁺

To contextualize the weak basicity of this compound, it is useful to compare the known proton affinities of ammonia and its carbon analogue, trimethylamine.

Quantitative Data Summary

The structural and thermochemical differences between this compound and trimethylamine are summarized below. These data quantitatively illustrate the unique nature of this compound.

PropertyThis compound (N(SiH₃)₃)Trimethylamine (N(CH₃)₃)Ammonia (NH₃)
Proton Affinity (kJ/mol) Value not experimentally established; known to be very low942854
Geometry around Nitrogen Trigonal PlanarTrigonal PyramidalTrigonal Pyramidal
Hybridization of Nitrogen sp²sp³sp³
X-N-X Bond Angle ~119.7° (Si-N-Si)~108° (C-N-C)~107.8° (H-N-H)
Nature of N Lone Pair Delocalized (in p-orbital)Localized (in sp³ orbital)Localized (in sp³ orbital)

Data sourced from multiple references.

Experimental Protocols

Determination of Proton Affinity / Gas-Phase Basicity

The proton affinity of a compound is typically determined experimentally using gas-phase ion chemistry techniques, most notably mass spectrometry.

Methodology: Proton Transfer Equilibrium Mass Spectrometry

  • Sample Introduction: The compound of interest (A) and a reference compound (B) with a known proton affinity are introduced into the high-vacuum chamber of a mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a quadrupole mass spectrometer.

  • Ionization & Protonation: A reagent gas is used to generate protonated species of both the analyte and the reference base, creating ions AH⁺ and BH⁺.

  • Equilibrium Reaction: The protonated and neutral species are allowed to interact in the gas phase, reaching an equilibrium for the proton transfer reaction: AH⁺ + B ⇌ A + BH⁺

  • Ion Detection: The relative abundances (intensities) of the ions AH⁺ and BH⁺ at equilibrium are measured by the mass spectrometer's detector.

  • Calculation: The equilibrium constant (K_eq) is calculated from the ratio of ion intensities and the known partial pressures of the neutral species. The Gibbs free energy change (ΔG) for the reaction is then determined using the equation ΔG = -RT ln(K_eq). The gas-phase basicity is the negative of this ΔG. The proton affinity (ΔH) can be derived by accounting for entropy changes. By bracketing the unknown compound with a series of reference bases, a precise proton affinity can be established.

Structural Determination

The planar geometry of this compound has been confirmed by gas-phase electron diffraction and low-temperature X-ray diffraction studies.

Methodology: Gas-Phase Electron Diffraction

  • Sample Preparation: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired through the molecular beam.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

  • Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, precise information about bond lengths (N-Si, Si-H) and bond angles (Si-N-Si) can be extracted, confirming the molecule's geometry.

Synthesis of this compound for Basicity Studies

A common laboratory and industrial-scale synthesis of this compound involves the reaction of a monohalosilane with ammonia.

Methodology: Reaction of Monochlorosilane with Ammonia

  • Reaction Setup: Anhydrous ammonia gas is slowly added to a solution of monochlorosilane (SiH₃Cl) in an anhydrous solvent (e.g., toluene) at low temperatures (e.g., -78 °C) in a reaction flask.

  • Nucleophilic Substitution: The reaction proceeds via nucleophilic attack of ammonia on the silicon atom, with the overall stoichiometry: 3SiH₃Cl + 4NH₃ → N(SiH₃)₃ + 3NH₄Cl(s)

  • Byproduct Formation: A solid precipitate of ammonium chloride (NH₄Cl) is formed during the reaction.

  • Workup and Isolation: The reaction mixture is warmed to room temperature and then filtered to remove the solid ammonium chloride.

  • Purification: this compound is isolated from the filtrate by fractional distillation. The purity of the final product can be confirmed using techniques like ¹H NMR.

Visualizations

G cluster_TMA Trimethylamine (N(CH₃)₃) - Strong Base cluster_TSA This compound (N(SiH₃)₃) - Weak Base N1 N C1 CH₃ N1->C1 C2 CH₃ N1->C2 C3 CH₃ N1->C3 lp1 Localized Lone Pair caption1 Pyramidal Geometry sp³ Hybridized Nitrogen N2 N Si1 SiH₃ N2->Si1 pπ-dπ or n→σ* overlap N2->Si1 Si2 SiH₃ N2->Si2 pπ-dπ or n→σ* overlap N2->Si2 Si3 SiH₃ N2->Si3 pπ-dπ or n→σ* overlap N2->Si3 deloc Delocalized Lone Pair (p-orbital) caption2 Trigonal Planar Geometry sp² Hybridized Nitrogen

Figure 1: Structural and electronic comparison of trimethylamine and this compound.

G cluster_workflow Workflow for Proton Affinity Determination start Introduce Analyte (A) and Reference (B) into Mass Spectrometer process1 Generate Protonated Ions (AH⁺ and BH⁺) start->process1 process2 Allow Proton Transfer Equilibrium to Establish (AH⁺ + B ⇌ A + BH⁺) process1->process2 measure Measure Ion Abundance Ratio [BH⁺] / [AH⁺] process2->measure calculate Calculate K_eq and ΔG (Gas-Phase Basicity) measure->calculate end Determine Proton Affinity (from ΔG and ΔS) calculate->end

Figure 2: Experimental workflow for determining gas-phase basicity and proton affinity.

Bonding_Models cluster_Si Three SiH₃ Groups N N Lone Pair (p-orbital) d_orbitals Vacant Si 3d Orbitals N->d_orbitals pπ-dπ Back-bonding sigma_star Si-H σ* Orbitals N->sigma_star Negative Hyperconjugation (n → σ*)

Figure 3: Theoretical models for lone pair delocalization in this compound.

References

The Thermal Decomposition of Trisilylamine: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Trisilylamine is believed to proceed through a free-radical chain reaction mechanism. The process can be broadly divided into initiation, propagation, and termination steps.

Initiation

The primary initiation step is the homolytic cleavage of the weakest bond in the molecule, the silicon-nitrogen (Si-N) bond, to generate a silyl radical (•SiH₃) and a disilylamino radical (•N(SiH₃)₂).

Reaction: N(SiH₃)₃ → •N(SiH₃)₂ + •SiH₃

G

Figure 1: Initiation step of this compound decomposition.
Propagation

Following initiation, the highly reactive radicals participate in a series of propagation reactions. A key proposed step is the abstraction of a hydrogen atom from a stable TSA molecule by a silyl radical, leading to the formation of silane (SiH₄) and another radical species.

Reaction: •SiH₃ + N(SiH₃)₃ → SiH₄ + •N(SiH₂(SiH₃))₂

Further reactions involving the generated radicals are expected to occur, leading to the formation of larger silyl-nitrogen compounds and eventually the building blocks for silicon nitride film growth in a CVD process.

Termination

The chain reaction is terminated by the combination of radical species.

Possible Termination Reactions:

  • •SiH₃ + •SiH₃ → Si₂H₆ (Disilane)

  • •N(SiH₃)₂ + •SiH₃ → N(SiH₃)₃ (Recombination)

  • •N(SiH₃)₂ + •N(SiH₃)₂ → N₂(SiH₃)₄ (Tetrakis(silyl)hydrazine)

The overall decomposition can be visualized as a complex network of reactions.

G

Figure 2: Simplified reaction pathway for this compound decomposition.

Quantitative Data

As of the latest literature review, specific experimental values for the kinetic parameters of this compound thermal decomposition, such as activation energy and pre-exponential factor, are not well-documented in publicly accessible sources. The following table is presented as a template for organizing such data once it becomes available through experimental or computational studies.

ParameterValueUnitsConditions (Temperature, Pressure)Source
Activation Energy (Ea) Data Not AvailablekJ/mol--
Pre-exponential Factor (A) Data Not Availables⁻¹--
Reaction Order Data Not Available---
Key Product Yields
Silane (SiH₄)Data Not Available%--
Ammonia (NH₃)Data Not Available%--
Hydrogen (H₂)Data Not Available%--

Experimental Protocols

The study of this compound's thermal decomposition requires specialized equipment due to its pyrophoric and moisture-sensitive nature. Below are generalized methodologies for key experiments.

Gas-Phase Pyrolysis in a Flow Reactor

This method allows for the study of decomposition kinetics and product distribution under controlled temperature and pressure.

Methodology:

  • Reactor Setup: A quartz or stainless steel tubular flow reactor is heated to the desired temperature (e.g., 400-800 °C) using a tube furnace.

  • Precursor Delivery: this compound is stored in a temperature-controlled bubbler. A carrier gas (e.g., Argon, Nitrogen) is passed through the bubbler to transport TSA vapor into the reactor. Mass flow controllers are used to precisely regulate the flow rates of the carrier gas and any diluent gases.

  • Reaction: The TSA/carrier gas mixture flows through the heated zone of the reactor, where thermal decomposition occurs. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Product Analysis: The effluent from the reactor is directed to an analytical system.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To detect and quantify infrared-active species in the gas phase.

  • Data Acquisition: The concentrations of reactants and products are measured as a function of temperature and residence time to determine reaction rates and kinetic parameters.

G

Figure 3: General workflow for a gas-phase pyrolysis experiment.
Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is loaded into a TGA pan in an inert atmosphere (e.g., inside a glovebox).

  • TGA Measurement: The TGA instrument is purged with an inert gas (e.g., Nitrogen, Argon). The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at different stages. Kinetic parameters can be estimated using various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa).

Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and energetics where experimental data is scarce.

Methodology:

  • Model Building: The molecular structures of this compound, proposed intermediates, and transition states are built in silico.

  • Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that optimized structures correspond to energy minima (for stable molecules and intermediates) or first-order saddle points (for transition states).

  • Energy Calculations: The energies of all species are calculated to determine reaction enthalpies and activation barriers for the elementary steps in the decomposition mechanism.

  • Reaction Pathway Mapping: The complete reaction pathway can be mapped out, providing insights into the most favorable decomposition routes.

Hazardous Decomposition Products

The thermal decomposition of this compound can produce hazardous substances. It is crucial to handle the decomposition process in a well-ventilated and controlled environment. The primary hazardous products include:

  • Ammonia (NH₃): A corrosive and toxic gas.

  • Hydrogen (H₂): A highly flammable gas.

  • Silicon Dioxide (SiO₂): Fine particulate matter that can be a respiratory irritant.

  • Silane (SiH₄): A pyrophoric gas that can ignite spontaneously in air.

Appropriate safety precautions, including the use of personal protective equipment and gas monitoring systems, are essential when working with this compound and its decomposition products.

electronic structure analysis of the Si-N bond in Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure Analysis of the Si-N Bond in Trisilylamine

Introduction

This compound ((SiH₃)₃N, TSA) is a molecule of significant interest in inorganic chemistry due to its stark structural contrast with its carbon analogue, trimethylamine ((CH₃)₃N). While trimethylamine exhibits a classic trigonal pyramidal geometry with sp³-hybridized nitrogen, this compound adopts a planar trigonal structure.[1][2][3] This planarity has profound implications for the electronic structure and reactivity of the silicon-nitrogen (Si-N) bond. Understanding the nature of this bond is crucial for applications in materials science, particularly in the semiconductor industry, where TSA is a key precursor for the deposition of high-purity silicon nitride and silicon oxide films.[4][5][6]

This technical guide provides a comprehensive analysis of the electronic structure of the Si-N bond in this compound, summarizing key theoretical models, experimental evidence, and computational insights. It is intended for researchers and professionals in chemistry and materials science seeking a detailed understanding of this unique chemical bond.

Molecular Geometry and Hybridization

The most striking feature of this compound is the planarity of its Si₃N skeleton. Experimental studies have consistently confirmed this geometry.

  • Gas-phase electron diffraction studies have determined the Si-N-Si bond angle to be approximately 119.7°, very close to the ideal 120° for a planar arrangement.[7][8] The slight deviation from 120° is often attributed to vibrational effects known as the "shrinkage effect," rather than a non-planar ground state.[4][7]

  • Low-temperature X-ray diffraction on crystalline TSA further corroborates the planar structure.[4][9]

  • Infrared (IR) and Raman spectroscopy results are consistent with the high symmetry (C₃ₕ or D₃ₕ point group) of a planar molecule, as opposed to the C₃ᵥ symmetry expected for a pyramidal structure.[4]

This planar geometry necessitates that the central nitrogen atom is sp² hybridized .[1][2][10] In this configuration, the three sp² hybrid orbitals form sigma (σ) bonds with the three silicon atoms. The remaining lone pair of electrons on the nitrogen occupies a p orbital perpendicular to the Si₃N plane.[10] This arrangement is energetically favorable only if the p-orbital lone pair is stabilized through delocalization, which is the key to understanding the Si-N bond.

Theoretical Frameworks of Si-N Bonding

The planarity of TSA and the nature of its Si-N bond have been explained by several theoretical models. While historically dominated by the concept of pπ-dπ bonding, modern computational analyses suggest a more complex interplay of factors.

The pπ-dπ Back-Bonding Model

The traditional and most widely cited explanation is the formation of a dative pi (π) bond, commonly referred to as pπ-dπ back-bonding.[1][2][10]

  • Mechanism : The lone pair of electrons in the 2p orbital of the sp²-hybridized nitrogen atom is delocalized into the empty, low-energy 3d orbitals of the adjacent silicon atoms.[1][10][11] This overlap between the filled nitrogen p-orbital and the vacant silicon d-orbitals creates a pπ-dπ bond.[2][12][13]

  • Consequences : This delocalization of the nitrogen lone pair results in a partial double bond character for the Si-N bonds.[2][10] This increased bond order strengthens and shortens the Si-N bond and locks the molecule into a planar geometry. The delocalization also explains the significantly reduced Lewis basicity of this compound compared to trimethylamine, as the lone pair is less available for donation.[10][11][14]

Caption: pπ-dπ back-bonding model in this compound.

Negative Hyperconjugation

More recent and sophisticated computational studies, particularly those using Natural Bond Orbital (NBO) analysis, have highlighted the importance of another stabilizing interaction: negative hyperconjugation.[4][15]

  • Mechanism : This model proposes that the primary delocalization is not into silicon's d-orbitals but into the antibonding sigma orbitals (σ) of the silicon-hydrogen (Si-H) bonds.[4][16] This interaction is described as an n → σSi-H donation, where 'n' represents the nitrogen lone pair.

  • Significance : NBO analyses quantify this delocalization and have found it to be a very significant stabilizing factor, potentially more so than d-orbital participation.[15][16] This interaction also contributes to the planarity and the strengthening of the Si-N bond.

Caption: Negative hyperconjugation (n → σ*) model.

Electrostatic Effects

A third contributing factor to the planar geometry is the electrostatic repulsion between the silyl groups.[15]

  • Mechanism : Due to the difference in electronegativity, the Si-N bond is highly polar, with silicon carrying a partial positive charge and nitrogen a partial negative charge. This leads to significant electrostatic repulsion between the three partially positive silyl groups.

  • Consequences : This repulsion is minimized when the silyl groups are as far apart as possible, which is achieved in a trigonal planar arrangement with 120° bond angles.[17] Some theoretical models suggest this electrostatic effect is the predominant reason for the planarity of the Si₃N skeleton.[15][17]

In reality, the electronic structure of the Si-N bond is likely a result of a combination of all three effects. While the pπ-dπ model offers a convenient qualitative explanation, quantitative computational studies often emphasize the primary roles of negative hyperconjugation and electrostatic repulsion.[15]

Data Presentation: Experimental and Computational Results

Quantitative data from various analytical techniques provide the foundation for our understanding of the Si-N bond.

Table 1: Geometric Parameters of this compound
ParameterExperimental ValueTechniqueReference
Si-N Bond Length1.734 ± 0.002 ÅGas Electron Diffraction[7][8]
Si-N-Si Bond Angle119.7 ± 0.1°Gas Electron Diffraction[7][8]
Si₃N SkeletonPlanarElectron Diffraction / X-ray[9][16]
Table 2: Spectroscopic Data for this compound
TechniqueObservationInterpretationReference
IR / Raman Vibrational modes consistent with C₃ₕ symmetryConfirms planar molecular structure[4]
¹⁵N NMR Chemical shift distinct from pyramidal aminesReflects sp² hybridization and electron delocalization[4]
²⁹Si NMR Chemical shift indicates specific coordinationProvides insight into the Si electronic environment and bonding[4]
PES Ionization energy at 9.70 eVCorresponds to the energy of the highest occupied molecular orbital (HOMO)[4][18]
Table 3: Computational Analysis of the Si-N Bond
ParameterCalculated Value / FindingMethodInterpretationReference
N Hybridization sp².⁰⁰NBO AnalysisConfirms planarity and sp² character of nitrogen[16]
Si Hybridization sp³.¹⁶NBO AnalysisTypical sp³-like character for silicon in a silyl group[16]
Bond Polarization 0.9000 hN + 0.4359 hSiNBO AnalysisBond is strongly polarized towards nitrogen[16]
Delocalization Energy ~18.5 kcal/molBlock-Localized Wave FunctionQuantifies the stabilization from electron delocalization[15]
Key Interaction n → σ*(Si-H) donationNBO AnalysisIdentifies negative hyperconjugation as a major stabilizing factor[4][16]

Experimental and Computational Protocols

Methodology 1: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary method for determining the precise molecular structure of volatile compounds like this compound.

  • Sample Introduction : A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction : A high-energy beam of electrons (~40-60 keV) is passed through the gas jet. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern : The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD sensor). The intensity of the scattering varies as a function of the scattering angle.

  • Data Analysis : The radial distribution of scattering intensity is analyzed. By applying Fourier transforms to the scattering data, a radial distribution curve is generated. This curve represents the probability of finding interatomic distances in the molecule.

  • Structure Refinement : The positions of the peaks on the radial distribution curve correspond to the various interatomic distances (e.g., Si-N, Si-H, Si...Si). A molecular model is then refined using a least-squares fitting procedure to match the experimental curve, yielding precise bond lengths, bond angles, and torsional angles.

Methodology 2: Natural Bond Orbital (NBO) Analysis Workflow

NBO analysis is a computational method used to study charge transfer, hyperconjugation, and bonding in molecules. It is typically performed as a post-processing step after a quantum chemical calculation.

nbo_workflow start Define Molecular Geometry (e.g., from GED data or initial guess) opt Geometry Optimization (e.g., DFT with a suitable basis set like def2-SVP) start->opt freq Frequency Calculation opt->freq check Verify True Minimum (No imaginary frequencies) freq->check check->opt No, re-optimize nbo Perform NBO Analysis on the optimized wavefunction check->nbo Yes analyze Analyze NBO Output: - Natural atomic charges - Natural hybridizations (e.g., sp²) - Donor-acceptor interactions (n → σ*) - Delocalization energies nbo->analyze end Interpret Electronic Structure analyze->end

Caption: A typical workflow for computational analysis.

  • Geometry Optimization : The molecular structure of this compound is first optimized using a quantum chemistry method like Density Functional Theory (DFT) or an ab initio method (e.g., MP2). This step calculates the lowest energy geometry of the molecule.

  • Wavefunction Calculation : A high-quality wavefunction is computed for the optimized geometry.

  • NBO Transformation : The NBO program transforms the complex, delocalized molecular orbitals from the wavefunction into a set of localized natural bond orbitals (σ, π), lone pairs (n), and core orbitals.

  • Analysis of Donor-Acceptor Interactions : The program analyzes interactions between filled "donor" orbitals (like the nitrogen lone pair, n) and empty "acceptor" orbitals (like the Si-H antibonding orbital, σ*). The strength of these interactions is quantified using second-order perturbation theory, providing a measure of the delocalization energy.

  • Output Interpretation : The output provides detailed information on atomic charges, orbital hybridizations, and the energies of specific donor-acceptor interactions, allowing for a quantitative assessment of bonding models like negative hyperconjugation.

Conclusion

The electronic structure of the Si-N bond in this compound is a classic example of how the interplay of hybridization, electron delocalization, and electrostatic forces dictates molecular geometry and properties. The molecule's planarity, a deviation from standard VSEPR predictions, is a direct consequence of the stabilization of the nitrogen lone pair.

While the pπ-dπ back-bonding model provides an intuitive and historically important explanation, modern computational chemistry lends strong support to the significant roles of negative hyperconjugation (n → σ*Si-H) and inter-group electrostatic repulsion . The Si-N bond is best described as a strong, polar σ-bond with additional π-character arising from these delocalization effects. This unique bonding arrangement not only explains the molecule's structure and low basicity but is also fundamental to its utility as a precursor in advanced materials synthesis.

References

Methodological & Application

Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of SiO2 using Aminosilanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview and experimental protocols for the low-temperature atomic layer deposition (ALD) of high-quality silicon dioxide (SiO2) films. While the specific request was for Trisilylamine (TSA), the available literature extensively covers the use of other aminosilane precursors, most notably Tris(dimethylamino)silane (TDMAS). The following protocols and data are based on the well-documented TDMAS process, which serves as an excellent representative example for a low-temperature aminosilane-based SiO2 ALD process. The principles and general parameters are expected to be similar for other aminosilanes like TSA, though process optimization for any specific precursor is always recommended.

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level thickness control. Low-temperature ALD of SiO2 is crucial for applications involving temperature-sensitive substrates, such as in nanoelectronics, medical devices, and drug delivery systems. Aminosilane precursors, in combination with an oxygen source like ozone (O3) or an oxygen plasma, are well-suited for low-temperature deposition, offering a pathway to high-purity SiO2 films.

Experimental Data and Film Properties

The properties of ALD-grown SiO2 films are highly dependent on the deposition parameters. The following tables summarize key quantitative data for SiO2 films deposited using Tris(dimethylamino)silane (TDMAS) and an oxygen source at low temperatures.

Table 1: Process Parameters for Low-Temperature SiO2 ALD using TDMAS

ParameterValueNotes
PrecursorTris(dimethylamino)silane (TDMAS)-
OxidantOzone (O3) or Oxygen (O2) PlasmaOzone is common for thermal ALD, while O2 plasma is used in plasma-enhanced ALD (PEALD).
Deposition Temperature100 - 300 °CLower temperatures are achievable, especially with PEALD.
Precursor Pulse Time0.1 - 1.0 sSufficient time to allow for self-limiting surface reactions.
Precursor Purge Time5 - 20 sAdequate purging is critical to prevent chemical vapor deposition (CVD) reactions.
Oxidant Pulse Time0.5 - 5.0 sDepends on the oxidant and reactor configuration.
Oxidant Purge Time5 - 20 sTo remove reaction byproducts and excess oxidant.

Table 2: Film Properties of Low-Temperature ALD SiO2 (TDMAS precursor)

PropertyValueDeposition Temperature (°C)Reference
Growth per Cycle (GPC)~0.8 - 1.5 Å/cycle150 - 300[1]
Refractive Index (@ 633 nm)1.45 - 1.46200 - 300[2]
Wet Etch Rate (dilute HF)2 - 10 nm/min250[2]
Density~2.1 - 2.2 g/cm³250[1]
Carbon Impurity< 1 at. %250[1]
Nitrogen Impurity< 1 at. %250[1]

Experimental Protocols

This section provides a generalized protocol for the low-temperature ALD of SiO2 using an aminosilane precursor (e.g., TDMAS) and ozone.

Substrate Preparation
  • Select a suitable substrate (e.g., silicon wafer, glass, or a temperature-sensitive material).

  • Clean the substrate to remove organic and particulate contamination. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse is recommended for silicon-based substrates. For other substrates, use appropriate cleaning procedures.

  • Dry the substrate thoroughly with a nitrogen gun and place it in a pre-heated vacuum chamber.

ALD Process Cycle

The ALD process consists of sequential, self-limiting surface reactions. A typical thermal ALD cycle using an aminosilane and ozone is as follows:

  • Step 1: Aminosilane Pulse: Introduce the aminosilane precursor (e.g., TDMAS) into the reactor chamber. The precursor chemisorbs onto the substrate surface, forming a monolayer.

  • Step 2: Purge: Purge the chamber with an inert gas (e.g., N2 or Ar) to remove any unreacted precursor and gaseous byproducts.

  • Step 3: Ozone Pulse: Introduce ozone (O3) into the chamber. The ozone reacts with the chemisorbed precursor layer, oxidizing it to form SiO2 and creating a reactive surface for the next cycle.

  • Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts and any remaining ozone.

Repeat this four-step cycle until the desired film thickness is achieved. The thickness of the deposited film is linearly proportional to the number of ALD cycles.

Process Parameters (Example)
  • Substrate Temperature: 250 °C

  • Precursor: TDMAS (held at room temperature)

  • Oxidant: Ozone (150-200 g/m³)

  • Carrier Gas: N2 at 100 sccm

  • Reactor Pressure: ~1 Torr

  • Pulse Sequence:

    • TDMAS pulse: 0.5 s

    • N2 purge: 10 s

    • Ozone pulse: 2.0 s

    • N2 purge: 10 s

  • Number of Cycles: 500 (for a ~50 nm film, assuming a GPC of 1.0 Å/cycle)

Visualizations

ALD Reaction Mechanism

The following diagram illustrates the surface chemistry during one ALD cycle for SiO2 deposition using an aminosilane precursor and ozone.

ALD_Cycle One ALD Cycle cluster_step1 Step 1: Precursor Pulse cluster_step2 Step 2: Purge cluster_step3 Step 3: Oxidant Pulse cluster_step4 Step 4: Purge A Surface with -OH groups B Aminosilane Adsorption -Si(NR2)x A->B Precursor In C Surface with -O-Si(NR2)x-1 B->C Purge Gas In (Byproducts Out) D Oxidation to SiO2 New -OH sites formed C->D Ozone In E SiO2 Layer with -OH groups D->E Purge Gas In (Byproducts Out)

Caption: A schematic of the four-step ALD cycle for SiO2 deposition.

Experimental Workflow

The logical flow of a typical ALD experiment is depicted below.

ALD_Workflow Start Start SubstratePrep Substrate Preparation (Cleaning & Drying) Start->SubstratePrep LoadSubstrate Load Substrate into ALD Reactor SubstratePrep->LoadSubstrate PumpDown Pump Down to Base Pressure LoadSubstrate->PumpDown HeatSubstrate Heat to Deposition Temperature PumpDown->HeatSubstrate ALD_Cycles Perform ALD Cycles (Precursor/Purge/Oxidant/Purge) HeatSubstrate->ALD_Cycles CoolDown Cool Down Reactor ALD_Cycles->CoolDown Unload Unload Coated Substrate CoolDown->Unload Characterization Film Characterization (Ellipsometry, XPS, etc.) Unload->Characterization End End Characterization->End

Caption: Logical workflow for an ALD experiment from start to finish.

References

Application Notes and Protocols for Plasma-Enhanced Chemical Vapor Deposition of SiON with Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deposition of silicon oxynitride (SiON) thin films using plasma-enhanced chemical vapor deposition (PECVD) with Trisilylamine (TSA, N(SiH₃)₃) as a carbon-free silicon precursor. The use of TSA is particularly advantageous for applications requiring high-purity, low-carbon films, such as in semiconductor devices and advanced biomedical coatings.[1] This protocol outlines the necessary equipment, reagents, and a step-by-step procedure for the deposition process. Additionally, it includes tables of representative process parameters and their effects on film properties, based on analogous SiON deposition processes, to serve as a guide for process optimization.

Introduction

Silicon oxynitride (SiON) films are widely utilized in various technological fields due to their tunable refractive index, excellent dielectric properties, and good barrier performance.[1] Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a preferred method for depositing these films at relatively low temperatures, making it compatible with a variety of substrates.

Traditionally, carbon-containing precursors are used for SiON deposition, which can lead to carbon impurities in the final film, potentially degrading its performance.[1] this compound (TSA) is a carbon-free precursor that serves as an excellent alternative, enabling the deposition of high-purity SiON films with minimal carbon contamination.[1] This application note details the use of TSA in a PECVD process for SiON film deposition.

Experimental Protocols

This section provides a detailed methodology for the PECVD of SiON films using this compound.

2.1 Equipment and Reagents

  • PECVD System: A parallel-plate PECVD reactor equipped with a high-frequency (13.56 MHz) RF power supply.

  • Precursor Delivery:

    • This compound (TSA) vapor delivery system with a mass flow controller (MFC).

    • Gas lines and MFCs for Ammonia (NH₃), Nitrous Oxide (N₂O), and Nitrogen (N₂).

  • Substrate: Silicon wafers or other suitable substrates.

  • Reagents:

    • This compound (TSA, N(SiH₃)₃)

    • Ammonia (NH₃)

    • Nitrous Oxide (N₂O)

    • Nitrogen (N₂) (for purging and as a carrier gas)

2.2 Deposition Procedure

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Load the cleaned substrate into the PECVD reaction chamber.

  • Chamber Purge and Pump-Down:

    • Purge the reaction chamber with N₂ gas to remove atmospheric contaminants.

    • Pump the chamber down to a base pressure typically below 10 mTorr.

  • Process Conditions Setup:

    • Heat the substrate to the desired deposition temperature (e.g., 300-400°C).

    • Introduce the process gases (TSA, NH₃, N₂O) into the chamber at the specified flow rates. Allow the pressure to stabilize.

  • Plasma Ignition and Deposition:

    • Ignite the plasma by applying RF power to the showerhead electrode.

    • Maintain the plasma for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and the process gas flows.

    • Purge the chamber with N₂.

    • Cool the substrate down to a safe handling temperature before unloading.

Data Presentation: Process Parameters and Film Properties

The properties of the deposited SiON films are highly dependent on the PECVD process parameters. The following tables provide a summary of typical process parameters and their expected influence on film characteristics. While this data is based on analogous SiON deposition processes, it serves as a valuable starting point for optimization with TSA.

Table 1: Typical PECVD Process Parameters for SiON Deposition

ParameterTypical Range
Substrate Temperature200 - 400 °C
RF Power20 - 100 W
Chamber Pressure0.5 - 2.0 Torr
This compound (TSA) Flow Rate5 - 20 sccm
Ammonia (NH₃) Flow Rate10 - 100 sccm
Nitrous Oxide (N₂O) Flow Rate10 - 100 sccm

Table 2: Influence of Process Parameters on SiON Film Properties

Parameter ChangeEffect on Refractive IndexEffect on Deposition Rate
↑ N₂O / (NH₃ + N₂O) RatioDecreaseMay Increase or Decrease
↑ RF PowerMay DecreaseIncrease
↑ TemperatureMay DecreaseIncrease
↑ PressureGenerally IncreasesMay Increase or Decrease

Experimental Workflow and Signaling Pathway Diagrams

4.1 PECVD Experimental Workflow

The following diagram illustrates the logical workflow of the SiON deposition process using PECVD with this compound.

PECVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Start Start Substrate_Clean Substrate Cleaning Start->Substrate_Clean Load_Substrate Load Substrate into Chamber Substrate_Clean->Load_Substrate Pump_Down Pump Down to Base Pressure Load_Substrate->Pump_Down Heat_Substrate Heat Substrate Pump_Down->Heat_Substrate Gas_Flow Introduce TSA, NH₃, N₂O Heat_Substrate->Gas_Flow Ignite_Plasma Ignite Plasma & Deposit Film Gas_Flow->Ignite_Plasma Stabilize Pressure Shutdown Turn Off Plasma & Gas Flow Ignite_Plasma->Shutdown Purge Purge Chamber with N₂ Shutdown->Purge Cool_Down Cool Substrate Purge->Cool_Down Unload Unload Substrate Cool_Down->Unload End End Unload->End

Caption: PECVD workflow for SiON deposition with TSA.

4.2 Simplified Reaction Pathway

This diagram illustrates the conceptual reaction pathway in the PECVD process.

Reaction_Pathway cluster_reactants Reactant Gases cluster_plasma Plasma Activation cluster_deposition Film Deposition TSA This compound (TSA) Radicals Generation of Reactive Radicals (e.g., SiHₓ, NHₓ, O) TSA->Radicals NH3 Ammonia (NH₃) NH3->Radicals N2O Nitrous Oxide (N₂O) N2O->Radicals Surface_Reaction Surface Reactions Radicals->Surface_Reaction SiON_Film SiON Film Growth Surface_Reaction->SiON_Film Condensation

Caption: Conceptual reaction pathway for SiON deposition.

References

Application Notes and Protocols for the Synthesis of Silicon Carbonitride (SiCN) Films from Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbonitride (SiCN) thin films are gaining significant interest across various fields, including semiconductor manufacturing, biomedical devices, and protective coatings, owing to their unique combination of properties such as high hardness, chemical inertness, tunable refractive index, and low dielectric constant. Trisilylamine (N(SiH₃)₃, TSA) is a promising carbon-free precursor for the deposition of high-purity silicon nitride (SiN) films. This document provides detailed protocols for the synthesis of SiCN films by introducing a carbon source during the plasma-enhanced chemical vapor deposition (PECVD) process using TSA. These application notes are intended to guide researchers in the development and characterization of SiCN films for a range of applications.

Data Presentation

The properties of SiCN films are highly dependent on the deposition parameters. The following tables summarize the expected range of properties for SiCN films synthesized via PECVD, based on literature data for similar precursors and processes.

Table 1: Elemental Composition of PECVD SiCN Films

Deposition Parameter VariationSi (at. %)C (at. %)N (at. %)O (at. %)H (at. %)
Increasing Methane Flow Rate25 - 4010 - 3520 - 40< 510 - 20
Increasing Substrate Temperature30 - 4515 - 3025 - 40< 35 - 15
Increasing RF Power28 - 4212 - 3222 - 38< 48 - 18

Table 2: Physical and Electrical Properties of PECVD SiCN Films

PropertyTypical Range of ValuesKey Influencing Parameters
Refractive Index (at 633 nm) 1.8 - 2.5N/Si ratio, C content
Hardness (GPa) 15 - 30N content, film density
Dielectric Constant (k) 4.0 - 5.5C and H content, film density
Band Gap (eV) 2.5 - 5.0N/Si ratio, C content

Experimental Protocols

This section outlines a detailed methodology for the synthesis of SiCN films using this compound and a carbon source (methane) via a PECVD process.

Protocol 1: PECVD of SiCN Films from this compound and Methane

1. Substrate Preparation:

  • Start with a clean silicon wafer or other suitable substrate.

  • Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.

  • Dry the substrate with a nitrogen gun and load it into the PECVD chamber immediately.

2. System Preparation:

  • Ensure the PECVD system is clean and has reached the desired base pressure (typically < 1 x 10⁻⁶ Torr).

  • Heat the substrate to the desired deposition temperature and allow it to stabilize.

  • Purge all gas lines with high-purity nitrogen or argon.

3. Deposition Parameters:

  • This compound (TSA) Precursor:

    • Maintain the TSA bubbler at a constant temperature (e.g., 25-40 °C) to ensure a stable vapor pressure.

    • Use a carrier gas (e.g., Argon) to deliver the TSA vapor to the chamber.

  • Process Gases:

    • Introduce methane (CH₄) as the carbon source.

    • Ammonia (NH₃) or Nitrogen (N₂) can be used as an additional nitrogen source and for plasma stabilization.

    • Argon (Ar) is typically used as a diluent and plasma stabilization gas.

  • Deposition Conditions (Representative Values):

    • Substrate Temperature: 300 - 500 °C

    • Chamber Pressure: 0.5 - 2.0 Torr

    • RF Power (13.56 MHz): 50 - 200 W

    • TSA (with Ar carrier) Flow Rate: 10 - 50 sccm

    • Methane (CH₄) Flow Rate: 20 - 100 sccm

    • Ammonia (NH₃) Flow Rate: 50 - 200 sccm

    • Argon (Ar) Flow Rate: 100 - 500 sccm

4. Deposition Process:

  • Introduce the diluent gas (Ar) to stabilize the chamber pressure.

  • Ignite the plasma at the set RF power.

  • Simultaneously introduce the TSA/Ar mixture, CH₄, and NH₃ into the chamber.

  • Monitor the deposition process using in-situ diagnostics if available (e.g., ellipsometry).

  • The deposition time will depend on the desired film thickness and the deposition rate (typically 10-50 nm/min).

5. Post-Deposition:

  • After the desired thickness is achieved, turn off the precursor and reactive gas flows and the RF power.

  • Keep the substrate under vacuum while it cools down to below 100 °C to prevent oxidation.

  • Vent the chamber with nitrogen and unload the substrate.

6. Film Characterization:

  • Thickness and Refractive Index: Ellipsometry

  • Elemental Composition: X-ray Photoelectron Spectroscopy (XPS), Rutherford Backscattering Spectrometry (RBS)

  • Chemical Bonding: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Hardness and Elastic Modulus: Nanoindentation

  • Dielectric Constant: Capacitance-Voltage (C-V) measurements on a Metal-Insulator-Semiconductor (MIS) structure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning sys_prep System Pump-down and Heating sub_prep->sys_prep Load Substrate gas_intro Gas Introduction (Ar, NH3) sys_prep->gas_intro plasma_ign Plasma Ignition gas_intro->plasma_ign precursor_intro Precursor Introduction (TSA + CH4) plasma_ign->precursor_intro film_growth Film Growth precursor_intro->film_growth cooldown Cooling in Vacuum film_growth->cooldown Deposition Complete vent Venting and Unloading cooldown->vent char Film Analysis (Ellipsometry, XPS, FTIR, etc.) vent->char

Caption: Experimental workflow for SiCN film deposition.

reaction_pathway cluster_reactants Reactants cluster_plasma Plasma Activation cluster_radicals Reactive Species cluster_surface Surface Reactions TSA This compound (N(SiH3)3) plasma RF Plasma (e- impact) TSA->plasma CH4 Methane (CH4) CH4->plasma NH3 Ammonia (NH3) NH3->plasma SiHx_rad •SiHx plasma->SiHx_rad NHx_rad •NHx plasma->NHx_rad CHx_rad •CHx plasma->CHx_rad N_rad •N plasma->N_rad H_rad •H plasma->H_rad substrate Substrate Surface SiHx_rad->substrate NHx_rad->substrate CHx_rad->substrate N_rad->substrate H_rad->substrate SiCN_film SiCN Film Growth (Si-C, Si-N, C-N bonds) substrate->SiCN_film Adsorption, Diffusion, and Reaction

Caption: Plausible reaction pathway for SiCN formation.

Application Notes and Protocols for Trisilylamine in Conformal Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Trisilylamine for Conformal Film Deposition in High-Aspect-Ratio Structures

Audience: Researchers, scientists, and professionals in semiconductor fabrication and materials science.

Introduction

This compound (TSA), with the chemical formula N(SiH₃)₃, is a carbon- and halogen-free precursor that has garnered significant interest for the deposition of high-quality silicon nitride (SiNₓ) and silicon oxynitride (SiON) thin films.[1][2] Its high reactivity and high vapor pressure make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) processes, especially in applications requiring highly conformal coatings in high-aspect-ratio (HAR) structures at low temperatures (<400°C).[3] This document provides detailed application notes and experimental protocols for the use of this compound in these advanced deposition techniques. The absence of carbon in the TSA molecule leads to the deposition of SiNₓ films with minimal carbon impurities, typically less than 3%, which is a significant improvement over carbon-containing precursors like BTBAS and TDMAS.[1]

Key Advantages of this compound

  • Carbon-Free and Halogen-Free: Eliminates carbon and halogen incorporation in the deposited films, leading to higher purity and improved electrical and optical properties.[1]

  • High Reactivity: Enables low-temperature deposition processes, which are crucial for temperature-sensitive substrates and advanced device architectures.

  • High Vapor Pressure: Facilitates efficient precursor delivery to the reaction chamber.

  • Excellent Conformality: Achieves superior step coverage in high-aspect-ratio structures, essential for modern 3D semiconductor devices.[3]

  • High Growth per Cycle (GPC): The presence of three silicon atoms in the molecule can contribute to a higher GPC compared to single-silicon-atom precursors.

Applications

This compound-deposited films are critical in a variety of semiconductor applications, including:

  • Gate Spacers and Liners: In advanced CMOS technologies, the excellent conformality and electrical properties of PEALD SiNₓ from TSA are highly beneficial.

  • Hard Masks and Etch Stop Layers: The high density and low wet etch rate of the films make them suitable for patterning processes.

  • Encapsulation and Passivation Layers: Provides a dense barrier against moisture and other contaminants for sensitive devices like OLEDs.[1]

  • Optical Waveguides: The tunable refractive index and low optical loss of SiNₓ films are advantageous for photonic applications.

Data Presentation: Film Properties

The properties of silicon nitride films deposited using this compound are highly dependent on the deposition parameters, particularly the plasma gas composition and temperature. The following tables summarize key quantitative data from various studies.

Table 1: PEALD of Silicon Nitride using this compound with Different Plasma Gases

Plasma GasDeposition Temperature (°C)Growth per Cycle (Å/cycle)Wet Etch Rate (nm/min in 100:1 HF)Refractive IndexReference
N₂/H₂300 - 4001.3 - 2.1~12.04 - 2.16[3]
NH₃150 - 350~0.6 - 0.65Not specified1.65 - 1.80[3]
N₂100 - 350Not specifiedVaries with temperatureNot specified[2]

Table 2: Comparison of this compound with Other Silicon Precursors for PEALD of SiNₓ

PrecursorPlasma GasDeposition Temperature (°C)Growth per Cycle (Å/cycle)Key FeaturesReference
This compound (TSA) N₂/H₂300 - 4001.3 - 2.1Carbon-free, high GPC[3]
This compound (TSA) NH₃150 - 350~0.65Improved step coverage[3]
Hexachlorodisilane (HCDS)NH₃400Not specifiedConformal, but potential for Cl contamination[3]
Bis(tert-butylamino)silane (BTBAS)N₂400Not specifiedCarbon contamination can be an issue

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol describes a general procedure for depositing conformal silicon nitride thin films using this compound and a plasma-based nitrogen source.

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
  • Load the substrate into the ALD reactor load lock and transfer it to the deposition chamber.

2. Deposition Parameters:

  • Substrate Temperature: 100°C to 400°C. A typical starting point is 300°C.
  • This compound (TSA) Precursor:
  • Maintain the TSA container at a stable temperature to ensure consistent vapor pressure.
  • Pulse Time: 0.1 to 1.0 seconds. This should be optimized for the specific reactor geometry to ensure saturation of the surface reactions.
  • Nitrogen Plasma Source (e.g., N₂, NH₃, or N₂/H₂ mixture):
  • Plasma Power: 50 to 300 W. Higher power can increase reactivity but may also lead to film damage.
  • Plasma Exposure Time: 5 to 30 seconds. Longer times can improve film density but will reduce throughput.
  • Purge Gas (e.g., Ar or N₂):
  • Purge Time: 5 to 20 seconds. Sufficient purge times are critical to prevent chemical vapor deposition (CVD) type reactions.

3. Deposition Cycle: The PEALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness:

  • TSA Pulse: Introduce TSA vapor into the chamber to react with the surface.
  • Purge 1: Purge the chamber with an inert gas to remove unreacted TSA and any byproducts.
  • Nitrogen Plasma Exposure: Introduce the nitrogen precursor gas and ignite the plasma to react with the adsorbed TSA layer and form silicon nitride.
  • Purge 2: Purge the chamber to remove plasma byproducts and unreacted species.

4. Post-Deposition:

  • Cool down the substrate under an inert atmosphere before removal from the reactor to prevent oxidation.

Protocol 2: Film Characterization

1. Thickness and Refractive Index:

  • Use spectroscopic ellipsometry to measure the film thickness and refractive index.

2. Composition and Bonding:

  • X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition (Si, N, O, C) and chemical bonding states.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify vibrational modes corresponding to Si-N, Si-H, and N-H bonds to assess film quality and hydrogen content.

3. Conformality in High-Aspect-Ratio Structures:

  • Deposit the film on a patterned substrate with high-aspect-ratio features (e.g., trenches or vias).
  • Use cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to measure the film thickness at the top, sidewall, and bottom of the features to evaluate step coverage.

Mandatory Visualizations

PEALD_Workflow cluster_setup System Preparation cluster_cycle PEALD Cycle (Repeat n times) cluster_characterization Post-Deposition Analysis sub_prep Substrate Preparation & Loading reactor_setup Set Deposition Parameters (Temp, Pressure) sub_prep->reactor_setup pulse_tsa 1. This compound Pulse reactor_setup->pulse_tsa purge1 2. Inert Gas Purge pulse_tsa->purge1 plasma 3. Nitrogen Plasma Exposure purge1->plasma purge2 4. Inert Gas Purge plasma->purge2 purge2->pulse_tsa cooldown Cooldown & Unload purge2->cooldown characterize Film Characterization (Ellipsometry, XPS, FTIR, SEM) cooldown->characterize

Caption: Experimental workflow for PEALD of SiNₓ using this compound.

Reaction_Pathway reactant1 This compound N(SiH₃)₃ product Silicon Nitride Film SiNₓ reactant1->product Adsorption & Surface Reaction reactant2 Nitrogen Plasma N₂, NHₓ reactant2->product Plasma Reaction byproduct Byproducts e.g., H₂, SiH₄ product->byproduct Desorption

References

protocol for handling and storage of anhydrous Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of anhydrous Trisilylamine ((SiH₃)₃N). Due to its hazardous nature, strict adherence to these guidelines is crucial to ensure personnel safety and experimental integrity.

Introduction

This compound is a highly reactive and flammable organosilicon compound used as a precursor in the deposition of silicon nitride and silicon oxide films, particularly in the semiconductor industry.[1] Its high sensitivity to moisture and air necessitates specialized handling and storage procedures.[2] This document outlines the necessary precautions and protocols for its safe use in a laboratory setting.

Hazards and Safety Precautions

This compound is classified as a highly flammable liquid and vapor that reacts violently with water.[3][4] It is fatal if inhaled and causes severe skin burns and eye damage.[2][5] The compound has a notable tendency to accumulate static charge, which can lead to ignition.[3][5]

Emergency Procedures:

  • Inhalation: Remove the victim to fresh air immediately and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

  • Spills: Evacuate the area. Eliminate all ignition sources. Use non-sparking tools and absorbent, inert material for cleanup. Prevent entry into sewers and public waters.[3][5]

  • Fire: Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water , as it reacts violently with this compound.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[5]

  • Eye Protection: Chemical goggles and a face shield. Contact lenses should not be worn.[5]

  • Skin and Body Protection: A flame-retardant lab coat and chemically resistant apron or full-body suit.[5]

  • Respiratory Protection: A NIOSH-certified combination organic vapor/amine gas respirator is required when working outside of a glovebox or fume hood.[3][5]

Quantitative Data Summary

PropertyValueCitation(s)
CAS Number 13862-16-3[2]
Molecular Formula (SiH₃)₃N[4]
Appearance Colorless liquid[4]
Boiling Point 52°C[2][4]
Melting Point -106°C[4]
Density 0.895 g/cm³[3][4]
Vapor Pressure 109 mm Hg @ 0°C[3]
Solubility Soluble in hydrocarbon solvents.[4]
Incompatible Materials Acids, alcohols, metal salts, oxidizing agents, peroxides, platinum.[3][5]

Experimental Protocols

5.1. Storage Protocol

  • Store anhydrous this compound in a tightly sealed, dedicated container, preferably the original manufacturer's container.

  • The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, open flames, and direct sunlight.[3][4]

  • Store locked up in a designated area for flammable and reactive materials.[5][7]

  • Ensure the storage area has explosion-proof electrical equipment and lighting.[3][4]

  • Do not store with incompatible materials such as acids, alcohols, oxidizing agents, or combustible materials.[4][5]

  • The container must be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

5.2. Handling and Dispensing Protocol

All handling of anhydrous this compound must be performed under an inert atmosphere, such as in a glovebox or a fume hood with an inert gas supply.[3][5]

  • Preparation:

    • Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of dry inert gas before use.

    • Purge the glovebox or reaction setup with a dry, inert gas (e.g., nitrogen or argon) to remove air and moisture.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3][5]

  • Transferring the Liquid:

    • Use a syringe or cannula that has been purged with inert gas for transferring the liquid.

    • Slowly draw the desired amount of this compound into the syringe.

    • Ensure there are no gas bubbles in the syringe before dispensing.

    • Dispense the liquid slowly into the reaction vessel against the inner wall to minimize splashing.

  • Post-Handling:

    • Tightly seal the this compound container under an inert atmosphere.

    • Clean any residual this compound from the syringe or cannula by rinsing with a compatible anhydrous solvent (e.g., a hydrocarbon solvent) under an inert atmosphere. The rinsate should be treated as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of anhydrous this compound.

Trisilylamine_Handling_Workflow start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) start->ppe prepare_env Prepare Inert Environment (Glovebox/Fume Hood) ppe->prepare_env grounding Ground and Bond All Equipment prepare_env->grounding transfer Transfer this compound (Use Syringe/Cannula) grounding->transfer storage Return to Storage transfer->storage cleanup Decontaminate Equipment and Workspace transfer->cleanup check_storage Verify Proper Storage Conditions: - Cool, Dry, Ventilated - Inert Atmosphere - Away from Incompatibles storage->check_storage waste Dispose of Waste Properly cleanup->waste end End: Procedure Complete waste->end check_storage->end

Caption: Logical workflow for handling and storing anhydrous this compound.

References

Application Notes and Protocols: Trisilylamine as a Single-Source Precursor for Advanced Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of trisilylamine (N(SiH₃)₃) as a high-purity, single-source precursor for the synthesis of advanced silicon nitride (Si₃N₄) ceramics. This compound offers a versatile and controllable route to produce high-performance ceramic materials with applications ranging from electronic components to biomedical implants.

Introduction

This compound is a volatile, liquid inorganic compound that serves as an excellent precursor for silicon nitride ceramics due to its direct Si-N bonding and high silicon and nitrogen content. Its use as a single-source precursor simplifies the manufacturing process and allows for the formation of high-purity ceramic materials. The conversion of this compound to silicon nitride typically involves the formation of a preceramic polymer followed by pyrolysis at elevated temperatures. This process yields amorphous or crystalline silicon nitride, depending on the pyrolysis conditions.

Data Presentation

The following table summarizes the key quantitative data for silicon nitride ceramics derived from a this compound precursor. It is important to note that specific values can vary depending on the precise processing conditions.

PropertyValueNotes
Precursor Properties
This compound FormulaN(SiH₃)₃A carbon-free precursor, which is advantageous for producing pure silicon nitride.
Molar Mass105.33 g/mol
Pyrolysis & Ceramic Yield
Ceramic Yield60-85%Dependent on pyrolysis temperature, atmosphere, and heating rate. Higher temperatures generally lead to higher ceramic yields.
Pyrolysis Temperature800 - 1600°CThe final ceramic phase (amorphous vs. crystalline) is influenced by the pyrolysis temperature.[1]
Ceramic Composition
Elemental CompositionSi, NThe resulting ceramic is primarily silicon nitride. The N/Si ratio can be influenced by the processing conditions.
N/Si Ratio~1.33 (stoichiometric)Can be affected by factors such as the residence time of reactants during deposition processes.[2]
Mechanical Properties
Hardness (Vickers)1400 - 1600 HVHigh hardness contributes to excellent wear resistance.
Flexural Strength600 - 1000 MPaDemonstrates the material's ability to resist bending forces.
Fracture Toughness5 - 7 MPa·m¹ᐟ²Indicates the material's resistance to crack propagation.
Thermal Properties
Maximum Use Temperature1200 - 1400°C (in air)Exhibits good high-temperature stability.
Thermal Conductivity20 - 30 W/(m·K)
Coefficient of Thermal Expansion2.5 - 3.5 x 10⁻⁶ /°CLow thermal expansion contributes to excellent thermal shock resistance.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the reaction of a monohalosilane with ammonia.

Materials:

  • Monochlorosilane (SiH₃Cl)

  • Anhydrous ammonia (NH₃)

  • Anhydrous toluene (solvent)

  • Schlenk line apparatus

  • Dry ice/acetone cold bath (-78°C)

Procedure:

  • Set up a Schlenk line apparatus with a reaction flask equipped with a magnetic stirrer and a gas inlet.

  • Dry the glassware thoroughly by heating under vacuum.

  • Introduce anhydrous toluene into the reaction flask via cannula transfer under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Slowly bubble monochlorosilane gas through the cold toluene solution with vigorous stirring.

  • Once the desired amount of monochlorosilane has been added, slowly introduce anhydrous ammonia gas into the solution. A white precipitate of ammonium chloride (NH₄Cl) will form.

  • Continue the reaction for 2-4 hours at -78°C with continuous stirring.

  • After the reaction is complete, allow the mixture to slowly warm to room temperature while maintaining an inert atmosphere.

  • Filter the reaction mixture under inert conditions to remove the ammonium chloride precipitate.

  • The this compound product in the toluene solution can be purified by fractional distillation.

Protocol 2: Pyrolysis of this compound to Silicon Nitride

This protocol outlines the general procedure for the conversion of this compound into silicon nitride ceramic through pyrolysis.

Materials:

  • This compound

  • Tube furnace with programmable temperature controller

  • Alumina or quartz tube

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Place the this compound precursor in a suitable crucible (e.g., alumina).

  • Position the crucible in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

  • Maintain a constant flow of the inert gas throughout the heating and cooling process.

  • Program the furnace to heat to the desired pyrolysis temperature (e.g., 1000°C) at a controlled rate (e.g., 5°C/min). The major weight loss and conversion to the ceramic occur between 300-650°C.[1]

  • Hold the furnace at the peak temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion.

  • After the hold time, cool the furnace down to room temperature at a controlled rate.

  • Once at room temperature, the resulting silicon nitride ceramic can be safely removed from the furnace.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound to Silicon Nitride Ceramic cluster_synthesis This compound Synthesis cluster_pyrolysis Ceramic Formation cluster_characterization Characterization start Reactants (Monochlorosilane, Ammonia) reaction Reaction in Anhydrous Toluene (-78°C) start->reaction filtration Filtration reaction->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product precursor This compound Precursor pyrolysis Pyrolysis (800-1600°C, Inert Atmosphere) precursor->pyrolysis ceramic Silicon Nitride (Si3N4) Ceramic pyrolysis->ceramic analysis Material Characterization (XRD, SEM, Elemental Analysis) ceramic->analysis properties Property Testing (Mechanical, Thermal) analysis->properties

Caption: Workflow for Si3N4 synthesis.

logical_relationship Logical Relationship: Precursor to Properties cluster_process Processing cluster_structure Resulting Structure cluster_properties Final Properties precursor This compound (N(SiH3)3) polymerization Preceramic Polymer Formation precursor->polymerization pyrolysis Pyrolysis (Temperature, Atmosphere) polymerization->pyrolysis composition Elemental Composition (N/Si Ratio) pyrolysis->composition phase Ceramic Phase (Amorphous/Crystalline) pyrolysis->phase mechanical Mechanical Properties (Hardness, Strength) composition->mechanical thermal Thermal Properties (Stability, Conductivity) composition->thermal microstructure Microstructure (Grain Size, Porosity) phase->microstructure microstructure->mechanical microstructure->thermal

Caption: From precursor to properties.

References

Flowable Chemical Vapor Deposition (FCVD) of Silicon-Based Thin Films Using Trisilylamine (TSA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

Flowable Chemical Vapor Deposition (FCVD) utilizing Trisilylamine (TSA, N(SiH₃)₃) as a silicon precursor is a state-of-the-art technique for depositing high-quality silicon-based thin films, such as silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon oxynitride (SiON). This method is particularly advantageous for applications requiring excellent gap-fill capabilities for high-aspect-ratio (HAR) structures, a critical need in the fabrication of advanced microelectronic devices like shallow trench isolation (STI).[1][2] The unique "flowable" nature of the deposited film allows for void-free filling of intricate topographies, a significant challenge for traditional chemical vapor deposition (CVD) methods.

This compound is a carbon-free and halogen-free precursor, which is beneficial for creating pure silicon-based films.[3] The FCVD process with TSA typically involves the reaction of the precursor with a co-reactant, such as ammonia (NH₃) or oxygen (O₂), often with plasma enhancement, to form a low-viscosity liquid oligomer on the substrate surface.[4] This liquid-like film flows into and fills trenches and other features before being cured or annealed at higher temperatures to form a dense, stable dielectric material.[1]

These application notes provide a comprehensive overview of the FCVD process using TSA, including detailed experimental protocols, quantitative data on film properties, and diagrams illustrating the process workflow. While the primary application of this technology is in the semiconductor industry, the principles of conformal thin-film deposition are relevant to researchers in various fields, including those developing advanced materials for biomedical devices and microfluidics, where uniform surface modification of complex geometries is crucial.

Data Presentation

The properties of FCVD films are highly dependent on the deposition and post-deposition processing parameters. The following tables summarize key quantitative data for silicon nitride and silicon oxide films produced using TSA-based FCVD.

Table 1: Process Parameters for FCVD of Silicon Nitride using this compound

ParameterRangeUnit
This compound (TSA) Flow Rate100 - 5000mg/min
Nitrogen-Containing Compound (e.g., NH₃) Flow Rate100 - 1000sccm
Chamber Pressure0.7 - 12Torr
Deposition TemperatureAmbient to 400°C
Post-Deposition Annealing Temperature700 - 900°C
Post-Deposition UV Curing Temperature300 - 400°C

Note: The optimal parameters will vary depending on the specific reactor geometry and desired film properties.

Table 2: Film Properties of TSA-Based FCVD Films

Film TypePropertyValueNotes
As-deposited SiNₓ/SiOₓFilm Stress~133 MPa (after implantation)Significantly lower than conventionally annealed films (~200 MPa)[5]
As-deposited SiOₓWet Etch Rate (WER)2.2 - 2.5 times higher than thermal oxideDue to high Si-H bond density[4]
Annealed SiNₓWet Etch Rate (WER)Significantly reducedAnnealing decreases Si-H bond density, increasing film density[1]
Annealed SiNₓDensityIncreasedAnnealing at 700-900°C or UV curing at 300-400°C densifies the film[1]

Experimental Protocols

The following are generalized protocols for the deposition of silicon nitride and silicon oxide films using FCVD with this compound. Researchers should adapt these protocols to their specific equipment and experimental goals.

Protocol 1: Flowable Chemical Vapor Deposition of Silicon Nitride (SiNₓ)

1. Substrate Preparation:

  • Start with a clean, dry substrate (e.g., silicon wafer).

  • If patterning is present, ensure the features to be filled are free of residue.

2. Deposition:

  • Place the substrate in the FCVD reaction chamber.

  • Heat the substrate to the desired deposition temperature (e.g., 50 - 400 °C).

  • Introduce this compound (TSA) precursor into the chamber at a flow rate between 100 and 5000 mg/min.[1]

  • Co-flow a nitrogen-containing compound, such as ammonia (NH₃), at a flow rate of 100 - 1000 sccm.[1]

  • Maintain the chamber pressure between 0.7 and 12 Torr.[1]

  • In some embodiments, a remote plasma source can be used to activate the ammonia, generating reactive radicals that initiate the oligomerization of TSA in the gas phase.[4]

  • The reaction of TSA and activated ammonia forms a flowable, Si, N, and H-containing oligomer film on the substrate surface, filling any features.

3. Post-Deposition Curing/Annealing:

  • After deposition, the "as-deposited" film is soft and has a lower density.

  • To densify the film, perform a thermal anneal at a temperature between 700 and 900 °C in an inert atmosphere (e.g., N₂).[1]

  • Alternatively, a UV curing step can be performed at a lower temperature of 300 - 400 °C.[1]

  • This final step converts the oligomer into a dense and stable silicon nitride film.

Protocol 2: Flowable Chemical Vapor Deposition of Silicon Dioxide (SiO₂)

1. Substrate Preparation:

  • Follow the same substrate preparation steps as for SiNₓ deposition.

2. Deposition of Si-N-H Film:

  • The initial deposition step is similar to that for SiNₓ, resulting in a flowable Si, N, and H-containing film.

  • Place the substrate in the FCVD chamber.

  • Introduce this compound (TSA) and ammonia (NH₃) to deposit the initial flowable layer that fills the desired features.[4]

3. Oxidation:

  • Following the deposition of the flowable film, expose the film to an oxidizing agent.

  • A common method is exposure to ozone (O₃) at a temperature ranging from 100 to 700 °C.[4]

  • This oxidation step converts the Si-N-H film into a silicon dioxide (SiO₂) film. The presence of Si-N bonds during the initial deposition can help in preventing film shrinkage during oxidation.[4]

4. Final Annealing (Optional):

  • A final annealing step can be performed to further improve the film quality and density.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows in FCVD using this compound.

FCVD_Process_Workflow cluster_Precursors Precursor Delivery cluster_Chamber FCVD Chamber cluster_PostProcess Post-Deposition Processing TSA This compound (TSA) N(SiH₃)₃ Deposition Deposition & Oligomerization TSA->Deposition Reactant Co-reactant (e.g., NH₃, O₂) Plasma Remote Plasma Activation (Optional) Reactant->Plasma Activation Reactant->Deposition Direct Reaction Plasma->Deposition Substrate Substrate with High-Aspect-Ratio Features Deposition->Substrate Flowable Film Formation Curing Curing / Annealing (e.g., 700-900°C Thermal or 300-400°C UV) Substrate->Curing Densification FinalFilm Dense, Conformal SiO₂ or SiNₓ Film Curing->FinalFilm

Caption: FCVD process workflow using this compound.

Logical_Relationship Start Start: FCVD Process Precursors Precursors: This compound (TSA) + Co-reactant (e.g., NH₃) Start->Precursors Process Gas Phase Reaction & Oligomerization Precursors->Process Deposition Formation of Flowable Liquid Oligomer Film Process->Deposition GapFill Excellent Gap Fill in High-Aspect-Ratio Structures Deposition->GapFill AsDeposited As-Deposited Film: - Low Density - High Si-H Bond Content - High Wet Etch Rate Deposition->AsDeposited Curing Post-Deposition Curing (Thermal Anneal or UV) AsDeposited->Curing FinalFilm Final Film: - High Density - Low Si-H Bond Content - Low Wet Etch Rate - Stable Dielectric Curing->FinalFilm End End: High-Quality Film FinalFilm->End

Caption: Logical flow of film property evolution in FCVD.

References

Application Notes and Protocols for the Synthesis of Silicon-Based Nanoparticles Using Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisilylamine (N(SiH₃)₃, TSA) is a carbon-free precursor recognized for its application in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity silicon nitride (Si₃N₄) and silicon oxynitride (SiON) thin films.[1] Its unique molecular structure, featuring a central nitrogen atom bonded to three silyl groups, makes it a highly reactive and valuable compound for creating silicon-based nanostructures.[2] While established protocols for thin film deposition are common, the use of this compound for the direct synthesis of discrete silicon-based nanoparticles is an emerging area of interest. These application notes provide a comprehensive overview and proposed experimental protocols for leveraging this compound in the synthesis of silicon-based nanoparticles, which are of significant interest for applications in bioimaging, drug delivery, and electronics.

The primary advantage of using this compound is its carbon-free nature, which can yield highly pure silicon or silicon nitride nanoparticles without carbonaceous impurities that can arise from organosilane precursors.[3] The proposed synthesis routes are based on the thermal decomposition of this compound, a process analogous to its use in CVD, but adapted for nanoparticle formation in the gas or solution phase.

Data Presentation: Representative Characteristics of Silicon-Based Nanoparticles

While specific quantitative data for nanoparticles synthesized directly from this compound is not extensively published, the following tables summarize representative data for silicon and silicon nitride nanoparticles synthesized from analogous silylamine and silane precursors. This data is intended to provide a baseline for expected outcomes when using the protocols described below.

Table 1: Representative Physical Properties of Silicon-Based Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Diameter (nm)Size Distribution (PDI)Zeta Potential (mV)
Silicon NanoparticlesThermal Decomposition5 - 200.15 ± 0.05-25 to -40 (in aqueous media)
Silicon Nitride NanoparticlesChemical Vapor Synthesis10 - 500.20 ± 0.08+15 to +30 (in acidic media)
Amine-functionalized SiNPsSol-Gel with Aminosilane100 - 2000.11 ± 0.02+30 to +50 (in neutral media)[4]

Table 2: Representative Optical and Compositional Properties

Nanoparticle TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Elemental Composition (at.%)
Silicon Quantum Dots340420 - 46010 - 30Si: >95%, O: <5%
Silicon Nitride NanoparticlesN/AN/AN/ASi: ~40-45%, N: ~55-60%
Amine-functionalized SiNPs3654505 - 15Si, N, O, C, H

Experimental Protocols

Caution: this compound is a reactive and potentially pyrophoric compound. It should be handled in an inert atmosphere (e.g., a glovebox or with Schlenk line techniques). All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Gas-Phase Synthesis of Silicon-Based Nanoparticles via Thermal Decomposition (Pyrolysis)

This protocol describes a chemical vapor synthesis method for producing silicon-based nanoparticles by the thermal decomposition of this compound. The composition of the resulting nanoparticles (silicon vs. silicon nitride) can be influenced by the composition of the carrier and reaction gases.

Materials:

  • This compound (N(SiH₃)₃)

  • Inert carrier gas (Argon or Nitrogen, high purity)

  • Ammonia (NH₃, optional, for silicon nitride synthesis)

  • High-temperature tube furnace

  • Quartz or alumina reaction tube

  • Bubbler for precursor delivery

  • Cold trap or filter for nanoparticle collection

  • Schlenk line or glovebox for inert atmosphere handling

Methodology:

  • System Setup:

    • Assemble the tube furnace with the reaction tube.

    • Connect the this compound bubbler to the inlet of the reaction tube via stainless steel tubing.

    • Place a cold trap (e.g., liquid nitrogen) or a high-efficiency particulate air (HEPA) filter at the outlet of the reaction tube to collect the nanoparticles.

    • Ensure all connections are leak-tight.

  • Inerting the System:

    • Purge the entire system with the inert carrier gas (Argon or Nitrogen) for at least 30 minutes to remove any residual air and moisture.

  • Reaction:

    • Heat the tube furnace to the desired decomposition temperature (typically in the range of 500-900°C). The exact temperature will influence the size and crystallinity of the nanoparticles.

    • Gently heat the this compound bubbler (e.g., 30-40°C) to increase its vapor pressure.

    • Flow the inert carrier gas through the bubbler at a controlled rate (e.g., 10-50 sccm) to transport the this compound vapor into the hot zone of the furnace.

    • For the synthesis of silicon nitride nanoparticles, introduce a controlled flow of ammonia gas (e.g., 20-100 sccm) into the reaction tube along with the this compound vapor.

    • The this compound will decompose in the hot zone, leading to the nucleation and growth of nanoparticles.

  • Nanoparticle Collection:

    • The nanoparticles will be carried by the gas flow to the colder end of the reaction tube and collected in the cold trap or on the filter.

    • Continue the reaction for the desired duration (e.g., 30-120 minutes).

  • System Shutdown and Sample Recovery:

    • Stop the flow of this compound and ammonia (if used).

    • Allow the furnace to cool down to room temperature under a continuous flow of inert gas.

    • Carefully disconnect the cold trap or filter inside an inert atmosphere (glovebox) to recover the synthesized nanoparticle powder.

Protocol 2: Characterization of Synthesized Silicon-Based Nanoparticles

This protocol outlines the standard techniques for characterizing the physical, optical, and compositional properties of the synthesized nanoparticles.

Materials and Equipment:

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • X-ray Photoelectron Spectrometer (XPS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Photoluminescence (PL) Spectrometer

  • Solvents for dispersing nanoparticles (e.g., ethanol, isopropanol, or deionized water, depending on surface chemistry)

Methodology:

  • Size and Morphology Analysis (TEM):

    • Disperse a small amount of the nanoparticle powder in a suitable solvent using sonication.

    • Drop-cast a few microliters of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using TEM to determine their size, shape, and crystallinity.

  • Hydrodynamic Size and Surface Charge (DLS and Zeta Potential):

    • Prepare a dilute, stable suspension of the nanoparticles in an appropriate aqueous or organic solvent.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the zeta potential to determine the surface charge and stability of the colloidal suspension.

  • Elemental Composition and Chemical State (XPS):

    • Mount the nanoparticle powder on a sample holder using conductive tape.

    • Acquire a survey spectrum to identify the elements present.

    • Obtain high-resolution spectra of the Si 2p, N 1s, and O 1s regions to determine the chemical bonding states and stoichiometry.

  • Surface Functional Groups (FTIR):

    • Prepare a KBr pellet containing a small amount of the nanoparticle powder or perform attenuated total reflectance (ATR)-FTIR on the powder.

    • Acquire the FTIR spectrum to identify characteristic vibrational modes, such as Si-N, Si-H, N-H, and Si-O bonds.

  • Optical Properties (PL Spectroscopy):

    • Disperse the nanoparticles in a suitable solvent in a quartz cuvette.

    • Measure the photoluminescence emission spectrum by exciting the sample at various wavelengths to identify the peak emission and estimate the quantum yield (if applicable, using a standard reference).

Visualizations

Gas_Phase_Synthesis_Workflow cluster_precursor Precursor Handling cluster_reaction Reaction Zone cluster_collection Nanoparticle Collection TSA This compound Bubbler Furnace Tube Furnace (500-900°C) TSA->Furnace CarrierGas Inert Carrier Gas (Ar or N2) CarrierGas->TSA Collector Cold Trap / Filter Furnace->Collector Ammonia Ammonia Gas (Optional for Si3N4) Ammonia->Furnace Product Nanoparticle Powder Collector->Product

Workflow for the gas-phase synthesis of silicon-based nanoparticles.

Characterization_Workflow cluster_physical Physical Characterization cluster_compositional Compositional Analysis cluster_optical Optical Properties Start Synthesized Nanoparticle Powder TEM TEM (Size, Shape, Crystallinity) Start->TEM DLS DLS / Zeta Potential (Hydrodynamic Size, Surface Charge) Start->DLS XPS XPS (Elemental Composition, Chemical States) Start->XPS FTIR FTIR (Surface Functional Groups) Start->FTIR PL PL Spectroscopy (Emission, Quantum Yield) Start->PL

Workflow for the characterization of synthesized nanoparticles.

References

Application Notes and Protocols for Doping of Semiconductor Films Using a Trisilylamine (TSA) Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Trisilylamine (TSA) as a source for n-type doping in semiconductor films, with a specific focus on silicon carbide (SiC). While the direct application of TSA as a dopant is most clearly documented for SiC, this guide also offers general protocols and data for n-type doping in other key semiconductor materials for comparative purposes.

Introduction to this compound as a Doping Source

This compound (N(SiH₃)₃, TSA) is a silicon- and nitrogen-containing precursor commonly used in chemical vapor deposition (CVD) processes for the deposition of silicon nitride (Si₃N₄) films. Its carbon- and halogen-free nature makes it an attractive alternative to other precursors.[1] Beyond its primary application in film deposition, TSA can also be utilized as a source for n-type doping in certain semiconductor materials. The nitrogen atom in the TSA molecule can be incorporated into the semiconductor lattice, where it acts as a donor, providing an excess electron and thereby increasing the n-type conductivity.

The primary documented application of TSA as a dopant is in the growth of n-type β-silicon carbide (β-SiC) films.[2] In this context, TSA serves as a safer and more efficient alternative to traditional nitrogen (N₂) or ammonia (NH₃) gas sources for introducing nitrogen dopants during the CVD process.

Experimental Protocols

This section details the experimental procedures for utilizing TSA as an n-type doping source during the chemical vapor deposition of β-silicon carbide films.

N-type Doping of β-Silicon Carbide (β-SiC) using this compound

This protocol is based on a thermal chemical vapor deposition (CVD) process.

Objective: To deposit an n-type doped β-silicon carbide film on a silicon carbide substrate.

Materials and Equipment:

  • Chemical Vapor Deposition (CVD) reactor

  • Silicon carbide (SiC) substrate

  • Methylsilane (CH₃SiH₃) - precursor for β-SiC

  • This compound (TSA) mixture (100 ppm in H₂) - dopant source

  • Hydrogen (H₂) - carrier gas

  • Mass flow controllers (MFCs) for precise gas delivery

  • Substrate heater capable of reaching at least 650°C

  • Vacuum pump and pressure controller

Experimental Procedure:

  • Substrate Preparation:

    • Clean the SiC substrate using a standard cleaning procedure to remove any organic and inorganic contaminants.

    • Load the substrate into the CVD reactor.

  • Deposition Process:

    • Evacuate the reactor to a base pressure.

    • Heat the SiC substrate to the deposition temperature of 600°C.[2]

    • Set the reactor pressure to 60 Torr.[2]

    • Introduce the precursor and dopant gases into the reactor at the specified flow rates:

      • Methylsilane (CH₃SiH₃): 25 sccm[2]

      • This compound (100 ppm in H₂): 10 sccm[2]

      • Hydrogen (H₂) carrier gas: 20 slm[2]

    • Maintain these conditions for the desired deposition time. A deposition time of 15 minutes is a suggested starting point.[2]

  • Post-Deposition:

    • After the deposition is complete, stop the flow of precursor and dopant gases.

    • Cool down the substrate to room temperature under a continuous flow of H₂.

    • Vent the reactor and unload the doped SiC film.

Process Workflow:

G cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition Clean Clean SiC Substrate Load Load into CVD Reactor Clean->Load Evacuate Evacuate Reactor Load->Evacuate Heat Heat Substrate to 600°C Evacuate->Heat Pressurize Set Pressure to 60 Torr Heat->Pressurize Gas_Flow Introduce Gases: - Methylsilane (25 sccm) - TSA/H₂ (10 sccm) - H₂ (20 slm) Pressurize->Gas_Flow Deposit Deposit for 15 min Gas_Flow->Deposit Stop_Gases Stop Precursor/Dopant Flow Deposit->Stop_Gases Cool Cool Down in H₂ Stop_Gases->Cool Unload Unload Doped Film Cool->Unload G TSA This compound (N(SiH₃)₃) Precursor CVD Chemical Vapor Deposition (600°C, 60 Torr) TSA->CVD Decomposition Thermal Decomposition of TSA CVD->Decomposition N_incorporation Nitrogen Atom Incorporation into SiC Lattice Decomposition->N_incorporation N_donor Nitrogen Acts as a Donor N_incorporation->N_donor e_release Release of an Excess Electron N_donor->e_release n_type_SiC Formation of n-type SiC e_release->n_type_SiC Conductivity Increased Electrical Conductivity n_type_SiC->Conductivity

References

Troubleshooting & Optimization

Trisilylamine (TSA) Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of Trisilylamine (TSA). It includes frequently asked questions, troubleshooting guides, and detailed protocols to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TSA) and why is it important?

A1: this compound, with the chemical formula (SiH₃)₃N, is a colorless, liquid organosilicon compound.[1] It is a critical precursor in the semiconductor industry for the deposition of high-purity silicon-containing films, such as silicon nitride (Si₃N₄) and silicon oxide (SiO₂), through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2] Its high volatility, low boiling point (52°C), and carbon-free structure make it ideal for creating these films in advanced electronic applications.[2][3]

Q2: What is the most common method for synthesizing TSA on a large scale?

A2: The most prevalent industrial method is the reaction of a monohalosilane, typically monochlorosilane (SiH₃Cl or MCS), with ammonia (NH₃).[4][5] This reaction can be performed in either the gas phase or liquid phase, though liquid-phase synthesis is often preferred for large-scale production to better manage the solid byproducts.[2][6]

Q3: What are the main byproducts in TSA synthesis?

A3: The primary byproduct is solid ammonium chloride (NH₄Cl), which forms in significant quantities (approximately 1.5 units of weight for every 1 unit of TSA).[4][7] Other common impurities include the intermediate disilylamine ((SiH₃)₂NH or DSA) and polysilazanes, which can form from the decomposition of DSA.[7][8]

Q4: Why is controlling the formation of Disilylamine (DSA) important?

A4: Minimizing the formation of the DSA intermediate is crucial for achieving high-purity this compound.[7][8] DSA can react further or decompose, leading to the formation of undesirable polysilazane byproducts that complicate purification and can remain in the final product.[7]

Q5: Is this compound hazardous?

A5: Yes, this compound is a highly hazardous material. It is a highly flammable liquid and vapor that may ignite spontaneously in air.[9][10] It reacts violently with water and moisture, releasing flammable gases.[9][11] Inhalation is fatal, and it causes severe skin burns and eye damage.[9][10] It also has a strong tendency to accumulate static charge, which can be an ignition source.[9][11] Strict safety protocols and handling under an inert atmosphere are mandatory.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction Ensure the molar ratio of reactants is optimized. Using a stoichiometric excess of monochlorosilane (MCS) relative to ammonia (e.g., 1.1:1 to 1.5:1) can drive the reaction towards the formation of TSA and minimize the intermediate, DSA.[2][7]
Side Reactions The presence of excess ammonia can lead to the decomposition of TSA.[7] Maintain a slight excess of MCS at all times during the reaction to prevent this.[7]
Product Loss During Purification TSA can become sorbed onto the solid ammonium chloride byproduct, leading to yield loss during filtration.[8] Trapping the sorbed TSA from the solid waste (e.g., via a cold trap) before disposal can recover some product, though this recovered material may require re-purification.[8]
Premature Decomposition TSA can be catalytically decomposed by ammonium chloride.[13] Using a solvent can help dilute the concentration of ammonium chloride and reduce this effect.[13]

Problem 2: Product Contamination and Low Purity

Potential Cause Recommended Solution
High Disilylamine (DSA) Content High levels of DSA indicate an incomplete reaction. Increase the reaction time or adjust the reactant stoichiometry (increase MCS excess).[7] The presence of liquid TSA in the reactor has been shown to accelerate the conversion of DSA to TSA.[7]
Halogen Contamination Chlorine-containing byproducts are a major concern for electronic applications.[5] Halogen contamination often originates from the monochlorosilane precursor. Using halogen-free synthesis routes, such as those starting from aminosilanes, can produce TSA with less than 5 ppmw of halogens.[5]
Polysilazane Impurities These "heavy" byproducts form from the decomposition of DSA.[7] Minimizing DSA formation is the most effective way to prevent them.[8] Purification via fractional distillation is effective at separating TSA from these higher-boiling impurities.[2][8]
Solvent in Final Product If using a solvent-based method, ensure the distillation process is efficient. The boiling point of the chosen solvent should be sufficiently different from TSA's boiling point (52°C) to allow for clean separation.[2] Toluene (b.p. 111°C) is a common choice.[2]

Problem 3: Reactor Fouling and Clogging

Potential Cause Recommended Solution
Ammonium Chloride Buildup The formation of solid NH₄Cl is the primary cause of reactor fouling in both gas and liquid-phase synthesis.[2] Liquid-phase synthesis using a solvent helps to create a slurry that is easier to handle and remove than the dense solid formed in gas-phase reactions.[2][14]
Difficult Solids Removal Removing large quantities of solid NH₄Cl can lead to significant reactor downtime.[2] Employing a reactor designed for easy solids handling and removal is critical for large-scale processes. Stirred reactors are often used to keep the solids suspended.[7]

Troubleshooting Decision Pathway

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_fouling Fouling Troubleshooting start Problem Encountered low_yield Low TSA Yield start->low_yield low_purity Low TSA Purity start->low_purity reactor_fouling Reactor Fouling start->reactor_fouling incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn high_dsa High DSA Content? low_purity->high_dsa halogen Halogen Contamination? low_purity->halogen No nh4cl NH4Cl Buildup? reactor_fouling->nh4cl adjust_ratio Adjust MCS:NH3 Ratio (1.1:1 to 1.5:1) incomplete_rxn->adjust_ratio Yes increase_time Increase Reaction Time incomplete_rxn->increase_time No high_dsa->adjust_ratio Yes optimize_distill Optimize Distillation halogen->optimize_distill No alt_route Consider Halogen-Free Synthesis Route halogen->alt_route Yes use_solvent Use Solvent to Create Slurry nh4cl->use_solvent Yes improve_agitation Improve Reactor Agitation nh4cl->improve_agitation Also consider

Caption: Troubleshooting decision tree for TSA synthesis.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula (SiH₃)₃N[1][3]
Molecular Weight 107.33 g/mol [15]
Appearance Colorless liquid[1][10]
Boiling Point 52°C[2][3][12]
Melting Point -106°C[10]
Relative Density 0.895 g/cm³[3][9][10]
Vapor Pressure 315 mmHg @ 20°C[3]
Flash Point -48°C[3]

Table 2: Typical Liquid-Phase Reaction Parameters and Outcomes

ParameterRecommended Value / RangeOutcome / NoteReference(s)
Reactants Monochlorosilane (MCS), Anhydrous Ammonia---[2]
Solvent (optional) Toluene, Anisole, XyleneFacilitates heat transfer and byproduct removal.[2][14]
Temperature -100°C to 0°C (addition phase)Low temperatures are used to control the reaction.[2]
Pressure Atmospheric (approx. 91-112 kPa)Higher pressures are generally not required.[2]
Molar Ratio (MCS:NH₃) 1.1:1 to 1.5:1Excess MCS drives the reaction to completion.[2][7]
Stirring Time 1 to 48 hoursVaries depending on scale and specific conditions.[2][13]
Typical Crude Purity 70% to >95%Purity before final distillation.[7][8]
Final Product Purity >99%Achievable with fractional distillation.[7][8]
Reported Yield Up to 94%Best yields are achieved in optimized processes.[6][14]

Experimental Protocols

Protocol: Liquid-Phase Synthesis of this compound in a Toluene Solvent

This protocol is a representative example based on methodologies described in the literature for a robust, large-scale process.[2]

Objective: To synthesize this compound (TSA) via the liquid-phase reaction of monochlorosilane (MCS) and ammonia in an anhydrous solvent.

Materials:

  • Reactor suitable for low temperatures and pressure, equipped with a cooling jacket, stirrer, and gas inlet/outlet.

  • Monochlorosilane (SiH₃Cl)

  • Anhydrous ammonia (NH₃)

  • Anhydrous toluene

  • Filtration apparatus (e.g., filter press or Buchner funnel with Celite)

  • Fractional distillation apparatus

Workflow Diagram:

G A 1. Reactor Setup B 2. Add Anhydrous Toluene to Reactor A->B C 3. Cool Reactor to -78°C B->C D 4. Condense Monochlorosilane (MCS) into Toluene C->D E 5. Slowly Add Anhydrous Ammonia (NH3) Gas D->E F 6. Stir Mixture at Room Temp (e.g., 24 hours) E->F G 7. Filter Mixture to Remove Solid NH4Cl F->G H 8. Fractional Distillation of Filtrate G->H I 9. Collect TSA Fraction (b.p. ~52°C) H->I J 10. Store Under Inert Gas I->J

Caption: Experimental workflow for liquid-phase TSA synthesis.

Procedure:

  • Reactor Preparation: Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen or argon). All handling must be under inert conditions due to the high reactivity of TSA.[9][11]

  • Solvent and Reactant Addition:

    • Add anhydrous toluene to the reactor.

    • Cool the reactor to a temperature between -78°C and -60°C.[2]

    • Condense a pre-weighed amount of monochlorosilane (MCS) into the cold solvent to form a solution. A slight molar excess of MCS compared to ammonia is recommended (e.g., 1.1:1).[2]

  • Reaction:

    • Slowly bubble anhydrous ammonia gas into the stirred MCS/toluene solution. Maintain the temperature between -78°C and -60°C during addition.[2]

    • A white precipitate of ammonium chloride will form immediately.[2]

    • After ammonia addition is complete, allow the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.[2]

  • Byproduct Removal:

    • Filter the stirred mixture to remove the solid ammonium chloride byproduct. A filter aid like Celite can be used to improve filtration speed.[2]

    • Wash the collected solids with small portions of anhydrous toluene to recover any entrained product.[2]

  • Purification:

    • Combine the filtrate and the toluene washes.

    • Perform fractional distillation on the resulting clear, colorless filtrate under atmospheric pressure.[2]

    • Carefully collect the fraction boiling at approximately 52°C, which is the pure this compound product.

  • Storage: Store the purified TSA in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9][11]

Safety Precautions:

  • This synthesis involves highly toxic, flammable, and water-reactive chemicals.[9][11] It must be conducted in a specialized chemical fume hood with appropriate engineering controls.

  • Personal Protective Equipment (PPE) is mandatory, including chemical goggles, a face shield, neoprene or nitrile rubber gloves, and flame-retardant protective clothing.[11]

  • A NIOSH-certified respirator with a combination organic vapor/amine gas cartridge is required.[11][16]

  • All equipment must be properly grounded to prevent static discharge, which can ignite the flammable vapors.[9][11][16]

  • An emergency eyewash and safety shower must be immediately accessible.[11][16]

References

minimizing ammonium chloride byproduct in Trisilylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ammonium chloride (NH4Cl) byproduct during the synthesis of Trisilylamine (TSA).

Frequently Asked Questions (FAQs)

Q1: What is the primary source of ammonium chloride byproduct in this compound synthesis?

Ammonium chloride (NH4Cl) is an unavoidable byproduct of the primary synthesis route for this compound (TSA), which involves the reaction of monochlorosilane (MCS) with ammonia (NH3).[1][2] For every one unit of TSA produced, approximately 1.5 units of solid NH4Cl are formed.[3][4][5]

Q2: Why is minimizing ammonium chloride formation and ensuring its effective removal important?

Minimizing and effectively removing NH4Cl is critical for several reasons:

  • Product Purity: Residual NH4Cl can contaminate the final TSA product, which is detrimental to its end-use applications, particularly in the electronics industry where halogen content must be extremely low.[2]

  • Yield Loss: The solid NH4Cl matrix can trap unreacted intermediates and the final TSA product, leading to a reduction in the overall yield.[3]

  • Process Efficiency: The removal of large quantities of solid byproduct from the reactor is a time-consuming step that leads to significant reactor downtime, thereby increasing production costs.[1]

  • Safety: The solid ammonium chloride can contain sorbed TSA and polysilazanes, which can react violently upon exposure to air, posing a safety hazard during disposal.[3][4][5]

  • Equipment Issues: Ammonium chloride can deposit in and clog downstream equipment such as distillation columns used for purification.[6]

Q3: What are the main strategies to control and manage ammonium chloride byproduct?

The main strategies revolve around optimizing the reaction phase, stoichiometry, and post-reaction handling:

  • Reaction Phase: Conducting the synthesis in the liquid phase, either with or without a solvent, is often preferred over the gas phase to improve reaction kinetics and selectivity.[3][7]

  • Stoichiometric Control: Using a stoichiometric excess of monochlorosilane relative to ammonia helps to drive the reaction towards the desired TSA product and minimize the formation of intermediates.[1][3][8]

  • Solvent Selection: The use of an inert solvent can aid in heat transfer and slurry management of the NH4Cl, potentially simplifying its removal.[7][9]

  • Efficient Removal: Developing effective methods for removing the solid NH4Cl from the reactor is crucial to minimize downtime and ensure safety.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low TSA Yield and High Amount of Solid Byproduct - Non-optimal stoichiometry (excess ammonia).[1]- Reaction carried out in the gas phase leading to incomplete reaction.[3]- Use a stoichiometric excess of monochlorosilane (MCS) to ammonia, typically in the range of 3-5% by weight.[3][8]- Conduct the reaction in the liquid phase. Using TSA itself as the solvent can enhance reaction kinetics.[3]
Difficult Removal of Ammonium Chloride from the Reactor - Caking and agglomeration of the solid byproduct.- Entrapment of viscous polysilazanes within the NH4Cl matrix.[3][4][5]- Consider using an inert solvent like toluene or anisole to create a slurry, which can be easier to handle.[7][9]- Explore in-situ removal techniques such as vacuum removal or fluidizing the solids with an inert gas for transfer.[4]
Ammonium Chloride Precipitation in Purification Equipment - Incomplete reaction, leading to the presence of disilylamine (DSA) and unreacted MCS in the crude product. These can slowly react to form more NH4Cl.[6]- Ensure complete reaction by optimizing reaction time and stoichiometry.- Filter the crude product mixture to remove all solid NH4Cl before proceeding to distillation.[1][6]
Safety Hazards During Byproduct Disposal - Presence of reactive, sorbed TSA and polysilazanes in the solid NH4Cl.[3]- Before disposal, treat the solid byproduct to remove trapped reactive species. This can be done by cooling the solids (e.g., with liquid nitrogen) and applying a vacuum to transfer the volatile compounds to a trap.[3]

Experimental Protocols

Liquid Phase Synthesis of this compound (Solvent-Free)

This method utilizes liquid TSA as the reaction solvent to promote a condensed-phase reaction.

Methodology:

  • A reaction vessel is charged with a mixture of this compound (TSA) and monochlorosilane (MCS).

  • The reactor is brought to a temperature and pressure sufficient to maintain TSA in the liquid phase (e.g., temperatures ranging from 20°C to 120°C).[3]

  • Ammonia gas is then introduced into the reaction mixture. A stoichiometric excess of MCS relative to ammonia (e.g., 3-5% by weight) is maintained.[3][8]

  • The reaction proceeds in the condensed phase, where the liquid TSA acts as a solvent, leading to the formation of crude TSA and solid ammonium chloride.

  • Upon completion, the crude liquid TSA is separated from the solid NH4Cl.

  • The crude TSA is then purified, typically through distillation, to achieve a purity of 90% or greater.[3]

  • The solid NH4Cl is treated to remove any sorbed TSA and polysilazanes before safe disposal.[3]

Liquid Phase Synthesis of this compound (with Inert Solvent)

This method employs an inert solvent to facilitate the reaction and management of the byproduct.

Methodology:

  • An anhydrous, inert solvent such as toluene or anisole is added to a reactor.[7][9] Toluene is often preferred due to the low solubility of NH4Cl in it, which simplifies separation by filtration.[9][10]

  • Monochlorosilane (MCS) is introduced into the solvent.

  • The solution is cooled to a temperature between -100°C and 0°C.[1][9]

  • Anhydrous ammonia gas is then bubbled through the solution. A molar ratio of MCS to ammonia of 1.1:1 to 1.5:1 is recommended to ensure good yield and purity.[1]

  • The mixture is stirred to allow the reaction to proceed, forming TSA and precipitating NH4Cl.

  • After the reaction is complete, the solid NH4Cl is removed by filtration.

  • The TSA is then isolated from the filtrate by distillation.[1]

Quantitative Data Summary

Synthesis Method Key Parameters Reported TSA Yield TSA Purity Key Byproducts Reference
Liquid Phase (Solvent-Free) Stoichiometric excess of MCS; TSA as solvent>80%>90%Ammonium Chloride, Disilylamine (<1%), Polysilazanes[3][7]
Liquid Phase (with Solvent) Anisole, Toluene, or Xylene as solvent~94%HighAmmonium Chloride[7]
Gas Phase Low pressureModerate to HighModerate to HighAmmonium Chloride, Polysilazanes[1]

Process Visualization

The following diagram illustrates the general synthesis pathway of this compound and the central role of ammonium chloride as a byproduct.

Trisilylamine_Synthesis cluster_reactants Reactants cluster_reaction Synthesis Reaction cluster_products Products & Byproducts cluster_purification Downstream Processing MCS Monochlorosilane (MCS) Reaction Reaction (Liquid or Gas Phase) MCS->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction TSA This compound (TSA) Reaction->TSA NH4Cl Ammonium Chloride (NH4Cl) (Solid Byproduct) Reaction->NH4Cl Separation Separation (e.g., Filtration) TSA->Separation NH4Cl->Separation Purification Purification (e.g., Distillation) Separation->Purification Crude TSA Purification->TSA Pure TSA

Caption: this compound synthesis workflow.

References

effect of excess ammonia on Trisilylamine yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Trisilylamine (TSA), with a specific focus on the impact of excess ammonia on yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound (TSA)?

A1: The most common method for synthesizing this compound is the reaction of monochlorosilane (MCS) with ammonia (NH₃). The overall stoichiometry for this reaction is:

3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl[1]

Q2: How does the stoichiometry of the reactants, specifically the amount of ammonia, affect the synthesis of TSA?

A2: The stoichiometry of the reactants is a critical factor in the synthesis of TSA. While ammonia is a necessary reactant, using it in excess can be detrimental to the yield and purity of the final product. An excess of ammonia can lead to the formation of unwanted byproducts, including disilylamine (DSA), silane (SiH₄), and polysilazanes.[1][2] To favor the formation of TSA, it is generally recommended to use a stoichiometric excess of monochlorosilane (MCS).[1][2]

Q3: What are the main byproducts when using excess ammonia, and why are they problematic?

A3: The primary byproducts resulting from an excess of ammonia are:

  • Disilylamine (DSA): An intermediate in the formation of TSA. Excess ammonia can inhibit the complete conversion of DSA to TSA.

  • Silane (SiH₄): A gaseous byproduct that represents a loss of silicon starting material.

  • Polysilazanes: Polymeric silicon-nitrogen compounds that are difficult to remove and can contaminate the final product.[1][2]

These byproducts are problematic because they reduce the overall yield of TSA and complicate the purification process, often requiring additional distillation or separation steps.

Q4: What is the recommended reactant ratio to maximize TSA yield and purity?

A4: To maximize the yield and purity of TSA, it is advisable to use a stoichiometric excess of monochlorosilane (MCS) relative to ammonia.[1][2] Some studies have shown that an excess of MCS helps to drive the reaction towards the formation of TSA and minimizes the formation of DSA and other byproducts.[1]

Q5: What are the typical purity levels and yields achievable in TSA synthesis?

A5: With optimized reaction conditions, including the use of excess MCS, it is possible to achieve this compound purity levels of 90% or greater.[1][3] In some cases, purities as high as 99% or greater have been reported.[1] The overall process yield can be 80% or greater.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound (TSA) Excess Ammonia: A stoichiometric excess of ammonia can lead to the formation of byproducts such as disilylamine (DSA), silane (SiH₄), and polysilazanes, thereby reducing the TSA yield.[1][2]Carefully control the stoichiometry of the reactants. It is generally recommended to use a slight stoichiometric excess of monochlorosilane (MCS) to drive the reaction to completion and minimize byproduct formation.[1][2]
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted intermediates like DSA.Ensure adequate reaction time and maintain the appropriate temperature. The reaction can be monitored by techniques like gas chromatography to confirm the disappearance of intermediates.
Low Purity of this compound (TSA) Formation of Byproducts: The presence of impurities is often due to the formation of DSA, silane, and polysilazanes resulting from an excess of ammonia.[1]Optimize the reactant ratio by using an excess of MCS. Additionally, effective purification methods such as fractional distillation are crucial to remove these byproducts.
Ammonium Chloride in Final Product: The solid byproduct, ammonium chloride (NH₄Cl), may not have been completely removed during the workup.Ensure thorough filtration of the reaction mixture to remove all solid NH₄Cl. Washing the filter cake with an appropriate solvent can help recover any trapped product.
Formation of Solid Precipitates Other Than Ammonium Chloride Polysilazane Formation: Excess ammonia can promote the formation of polymeric polysilazanes, which can precipitate out of the solution.[1]Maintain a stoichiometric excess of MCS. Running the reaction at lower temperatures may also help to suppress polymerization reactions.

Quantitative Data on the Effect of Reactant Stoichiometry

The following table summarizes the impact of the monochlorosilane (MCS) to ammonia (NH₃) stoichiometric ratio on the yield of this compound (TSA).

Molar Ratio of ReactantsMCS-based TSA Yield (%)Purity (%)Observations
Stoichiometric Deficiency of NH₃57Not specifiedLower yield, suggesting incomplete conversion of MCS.
Stoichiometric Ratio of NH₃:MCS63Not specifiedHigher yield compared to NH₃ deficiency.
Stoichiometric Excess of NH₃34Not specifiedSignificant decrease in yield due to the formation of unwanted byproducts.[4]

Note: The data presented is based on a specific experimental setup and may vary depending on other reaction conditions such as temperature, pressure, and reaction time.

Experimental Protocols

Key Experiment: Synthesis of this compound via Liquid-Phase Reaction of Monochlorosilane and Ammonia

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Materials:

  • Monochlorosilane (SiH₃Cl)

  • Anhydrous Ammonia (NH₃)

  • Anhydrous Toluene (or other suitable inert solvent)

  • Reaction vessel equipped with a stirrer, gas inlet, and a cooling system

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble a dry, inert-gas-purged reaction vessel. Cool the reactor to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath).

  • Reactant Addition:

    • Introduce a calculated amount of anhydrous toluene into the cooled reactor.

    • Slowly bubble a stoichiometric excess of gaseous monochlorosilane into the solvent.

    • Once the MCS is dissolved, slowly introduce a controlled amount of anhydrous ammonia gas into the solution while stirring vigorously. The molar ratio of MCS to NH₃ should be carefully controlled.

  • Reaction: Allow the reaction to proceed at the low temperature for a specified period (e.g., 1-2 hours). A white precipitate of ammonium chloride will form.

  • Workup:

    • Once the reaction is complete, allow the mixture to warm to room temperature.

    • Filter the reaction mixture under an inert atmosphere to remove the solid ammonium chloride.

    • Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.

  • Purification:

    • Combine the filtrate and the washings.

    • Purify the crude this compound by fractional distillation to separate it from the solvent and any soluble byproducts.

Visualizations

EffectOfExcessAmmonia cluster_reactants Reactants cluster_conditions Reaction Conditions MCS Monochlorosilane (MCS) Stoichiometry Stoichiometry MCS->Stoichiometry NH3 Ammonia (NH3) NH3->Stoichiometry TSA This compound (TSA) (High Yield & Purity) Stoichiometry->TSA Excess MCS Byproducts Byproducts: - Disilylamine (DSA) - Silane (SiH4) - Polysilazanes Stoichiometry->Byproducts Excess NH3

Caption: Logical relationship of reactant stoichiometry to product formation.

ExperimentalWorkflow arrow arrow start Start: Dry Reactor Setup reactants 1. Add Anhydrous Solvent and Monochlorosilane (MCS) start->reactants reaction 2. Introduce Ammonia (NH3) and Initiate Reaction reactants->reaction workup 3. Filter to Remove Ammonium Chloride reaction->workup purification 4. Fractional Distillation of Crude Product workup->purification end End: Pure this compound purification->end

Caption: High-level experimental workflow for this compound synthesis.

References

optimizing temperature control in liquid-phase Trisilylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the liquid-phase synthesis of Trisilylamine (TSA).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for liquid-phase this compound (TSA) synthesis?

The optimal temperature for liquid-phase TSA synthesis depends on the specific methodology.

  • Low-Temperature Synthesis: A common and preferred method involves adding reactants at very low temperatures, typically ranging from -100°C to 0°C.[1][2] The most frequently cited temperature for this step is approximately -78°C.[1][2] This approach helps to control the exothermic reaction and improve selectivity towards TSA.

  • High-Temperature Synthesis: An alternative approach involves running the reaction at elevated temperatures, from 20°C to 120°C.[3] This method is designed to keep TSA in the liquid phase without a solvent and can enhance reaction kinetics.[3][4] It has also been observed that at temperatures of 10°C or higher, the formation of undesirable polysilazane byproducts may be significantly reduced.[5]

Q2: My reaction yield is consistently low. Could the temperature be the cause?

Yes, improper temperature control is a primary cause of low yields.

  • If the temperature is too low: The reaction rate may be excessively slow, leading to an incomplete reaction within the allotted time.

  • If the temperature is too high: This can promote side reactions and the formation of byproducts like polysilazanes, especially above 120°C.[3] Additionally, the solid byproduct ammonium chloride (NH₄Cl) can act as a catalyst for the decomposition of TSA at elevated temperatures, further reducing the yield.[5]

Q3: I am observing a significant amount of Disilylamine (DSA) impurity in my product. How can I use temperature to minimize it?

Minimizing Disilylamine (DSA), a common intermediate, is crucial for achieving high-purity TSA.[3] While reactant stoichiometry (using an excess of monochlorosilane) is a key factor, temperature also plays a role.[6] Some studies have shown that DSA can be converted to TSA in the liquid phase at 0°C.[3][6] Maintaining precise temperature control throughout the reaction is essential to prevent the accumulation of this intermediate.

Q4: The reaction is highly exothermic. What are the best practices for temperature management?

The reaction between monochlorosilane (MCS) and ammonia is exothermic, requiring careful heat management to prevent runaway reactions and byproduct formation.[5] Key strategies include:

  • Slow Reactant Addition: Anhydrous ammonia should be added slowly to the solution of MCS in the solvent.[1]

  • Efficient Cooling: Utilize a robust cooling bath (e.g., dry ice/acetone for -78°C) capable of absorbing the heat generated.[1]

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote even heat distribution and prevent localized hot spots.

Q5: Why is a post-addition stirring period at a different temperature sometimes recommended?

Some protocols recommend a prolonged stirring period (e.g., 1 to 48 hours) after the initial low-temperature reactant addition, sometimes allowing the mixture to warm to room temperature.[1][5] This step is intended to ensure the reaction proceeds to completion, maximizing the conversion of intermediates like DSA into the final TSA product.[1]

Troubleshooting Guide

Problem: Low Yield of this compound

  • Possible Cause: Incomplete reaction due to low temperature or insufficient reaction time.

  • Solution: After the initial low-temperature addition of ammonia, allow the reaction mixture to warm up and stir at room temperature for an extended period (e.g., 24 hours) to ensure the reaction completes.[1]

  • Possible Cause: Decomposition of TSA or formation of byproducts due to excessively high temperatures.

  • Solution: Ensure the cooling system is adequate to maintain the target temperature during the exothermic addition phase. For high-temperature synthesis (20-120°C), avoid exceeding 120°C, as this accelerates the formation of polysilazanes from dichlorosilane impurities.[3]

Problem: High Levels of Polysilazane Byproducts

  • Possible Cause: Reaction temperature is too high, promoting the decomposition of intermediates.

  • Solution: Maintain the reaction temperature below 120°C.[3] Alternatively, consider a process variant that operates at 10°C or higher, which has been found to surprisingly minimize polysilazane formation.[5]

Problem: Difficulty Filtering Solid Byproducts

  • Possible Cause: Formation of oligomeric or polymeric byproducts alongside the expected ammonium chloride, creating a mixture that is difficult to handle.

  • Solution: Strict temperature control is essential. Deviations from the optimal temperature range can lead to the formation of unwanted silicon-containing oligomers.[4] Ensure the reaction does not overheat, which could lead to more complex side products.

Quantitative Data Summary

The following table summarizes key quantitative data related to temperature in liquid-phase TSA synthesis.

ParameterTemperature RangeSolventKey Outcome / ObservationCitation
Reactant Addition -100°C to 0°CToluene, Heptane, etc.General range for liquid-phase synthesis.[1][2]
-90°C to -40°CToluene, Heptane, etc.Preferred range for improved control.[1]
approx. -78°CTolueneMore preferred temperature for optimal selectivity.[1][2]
Post-Addition Stirring Room TemperatureTolueneStirring for 1-48 hours may be required for reaction completion.[1][5]
High-Temp Synthesis 20°C to 120°CNone (TSA as solvent)Aims to increase reaction kinetics and keep TSA in a liquid phase.[3][6]
Byproduct Control > 120°CNoneTemperature at which polysilazane formation from DCS is accelerated.[3]
≥ 10°CToluenePolysilazane formation is surprisingly minimized.[5]

Experimental Protocols

Key Experiment: Low-Temperature Liquid-Phase Synthesis of TSA

This protocol is based on methodologies described in the literature for synthesizing TSA in a solvent at low temperatures.[1]

1. Reactor Preparation and Cooling:

  • A 2 L reaction flask is equipped with a magnetic stir bar, a gas addition line, and a dry ice condenser.
  • Charge the reactor with an anhydrous solvent, such as toluene (e.g., 900 mL).
  • Cool the solvent to the target temperature of -78°C using a dry ice/acetone bath.

2. Reactant Addition:

  • Condense monochlorosilane (MCS) (e.g., 2.16 mol) into the cooled toluene via the gas addition line.
  • Slowly add anhydrous ammonia gas (e.g., 2.88 mol) to the reactor over a period of 2 hours while maintaining the temperature at -78°C. A white precipitate of ammonium chloride will form.

3. Reaction and Workup:

  • After the ammonia addition is complete, allow the mixture to warm to room temperature.
  • Stir the mixture at room temperature for 24 hours.

4. Product Isolation:

  • Filter the mixture through a pad of Celite to remove the solid ammonium chloride.
  • Wash the collected solids with additional toluene (e.g., 3 x 50 mL) to recover any trapped product.
  • Isolate the final this compound product from the combined filtrates via distillation. TSA has a boiling point of 52°C, while toluene's is 111°C.[1]

Visualizations

G prep Reactor Preparation (Anhydrous Solvent) cool Cooling to -78°C prep->cool add_mcs Add Monochlorosilane (MCS) cool->add_mcs add_nh3 Slowly Add Ammonia (NH3) add_mcs->add_nh3 react Stir at Room Temp (e.g., 24h) add_nh3->react filter Filtration (Remove NH4Cl) react->filter distill Distillation filter->distill product High-Purity TSA distill->product

Caption: Workflow for low-temperature liquid-phase TSA synthesis.

G start Low TSA Yield Observed temp_check Is Temperature Correct? start->temp_check ratio_check Is MCS:NH3 Ratio Correct? start->ratio_check If Temp OK too_high Temp Too High? temp_check->too_high Yes too_low Temp Too Low? temp_check->too_low No, check if too low ratio_result Excess Intermediates (e.g., DSA) ratio_check->ratio_result No byproduct_check Analyze Byproducts high_result Risk of TSA Decomposition & Polysilazane Formation too_high->high_result Yes low_result Incomplete Reaction too_low->low_result Yes high_result->byproduct_check ratio_result->byproduct_check

Caption: Troubleshooting logic for diagnosing low TSA yield.

References

degradation pathways of Trisilylamine precursors and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Trisilylamine (TSA) precursors and best practices for their prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TSA) and why is it used?

This compound, with the chemical formula N(SiH₃)₃, is a chemical intermediate used as a precursor in processes like Chemical Vapor Deposition (CVD) for creating silicon-containing films, such as silicon nitride (Si₃N₄) and silicon dioxide (SiO₂).[1] These films are critical in the semiconductor industry for insulation and passivation layers.

Q2: What are the primary degradation pathways for TSA precursors?

The primary degradation pathway for TSA is hydrolysis, which occurs upon contact with water or moisture.[1][2] This reaction is rapid and leads to the liberation of ammonia and the formation of silicon dioxide.[1] TSA is also incompatible with acids, alcohols, metal salts, oxidizing agents, and peroxides, which can lead to hazardous reactions and degradation of the precursor.[1]

Q3: What are the visible signs of TSA degradation?

Visible signs of TSA degradation can include the formation of a white solid precipitate (ammonium chloride or silicon dioxide) in the container or delivery lines, or a noticeable change in pressure within the container due to the release of gaseous byproducts like ammonia and hydrogen.[1][3]

Q4: How does temperature affect the stability of TSA?

While TSA is stable in sealed containers in a cool place, it is unstable at high temperatures and may auto-ignite in the air.[1][4] Elevated temperatures can also lead to the development of irritating fumes and organic acid vapors.[1] Thermal decomposition of TSA can occur at temperatures exceeding 600°C.[5]

Q5: What are the safety hazards associated with TSA degradation?

The degradation of TSA can release highly flammable gases, which may ignite spontaneously in contact with water.[1][6] The precursor itself is highly flammable and its vapors can form explosive mixtures with air.[1][6] It is fatal if inhaled and causes severe skin burns and eye damage.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
White precipitate observed in TSA container or transfer lines. Moisture contamination leading to hydrolysis and formation of silicon dioxide or reaction with other contaminants.Immediately discontinue use of the affected precursor. Review handling procedures to identify and eliminate sources of moisture ingress. Ensure all equipment is thoroughly dried before use.
Inconsistent film deposition or poor film quality. Degradation of the TSA precursor leading to changes in its chemical composition and vapor pressure.Verify the purity of the TSA precursor. Ensure the storage and delivery system is inert and free from contaminants. Check for any leaks in the gas lines.
Pressure increase in the TSA container. Degradation of TSA leading to the formation of gaseous byproducts such as ammonia and hydrogen.[1]Handle the container with extreme caution in a well-ventilated area. Follow proper procedures for venting and handling pressurized cylinders. Discontinue use and consult the supplier.
Discoloration of the TSA liquid. Presence of impurities or reaction with incompatible materials.Do not use the precursor. Contact the supplier for guidance and potential replacement.

Prevention of TSA Degradation

To ensure the integrity and performance of this compound precursors, adherence to strict handling and storage protocols is essential.

Experimental Protocol: Handling and Storage of this compound

1. Storage:

  • Store TSA in a cool, dry, well-ventilated, and locked area away from heat, sparks, open flames, and direct sunlight.[1][4][6]

  • Keep the container tightly closed and under an inert gas atmosphere (e.g., nitrogen or argon).[6]

  • Store away from incompatible materials such as acids, alcohols, oxidizing agents, and metal salts.[1]

2. Handling:

  • All handling of TSA should be performed in a fume hood or a well-ventilated area.[6]

  • Use only non-sparking tools and explosion-proof electrical equipment.[6]

  • Ground and bond the container and receiving equipment to prevent static discharge, as TSA has a tendency to accumulate static charge.[6][7]

  • Always handle TSA under an inert gas atmosphere to protect it from moisture.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and a NIOSH-certified respirator with a combination organic vapor-amine gas cartridge.[1]

3. Transfer:

  • Before transferring TSA, ensure that all glassware and transfer lines are scrupulously dried, for example, by baking in an oven and cooling under a stream of dry inert gas.

  • Use dry, inert gas to pressurize the TSA container for liquid transfer through a cannula or use a syringe that has been dried and purged with inert gas.

  • Avoid any contact with water or moisture, as this will cause immediate degradation.[1][6]

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the key degradation pathways of this compound and a recommended experimental workflow for its use.

G cluster_degradation This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_incompatible Reaction with Incompatible Materials TSA This compound N(SiH₃)₃ Ammonia Ammonia (NH₃) TSA->Ammonia Reacts with SiO2 Silicon Dioxide (SiO₂) TSA->SiO2 Forms HazardousProducts Hazardous Reaction Products TSA->HazardousProducts Reacts with Moisture H₂O (Moisture) Acids Acids Alcohols Alcohols OxidizingAgents Oxidizing Agents

Caption: Major degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Using this compound Start Start: Prepare Inert Atmosphere (Glovebox or Schlenk Line) Dry Dry all Glassware and Equipment Thoroughly Start->Dry Inspect Inspect TSA Container for Precipitate/Discoloration Dry->Inspect Transfer Transfer TSA under Inert Atmosphere Inspect->Transfer OK Discard Discard Precursor and Contact Supplier Inspect->Discard Not OK Reaction Perform Experiment (e.g., CVD) Transfer->Reaction Waste Handle Waste and Empty Containers Appropriately Reaction->Waste End End Waste->End

References

troubleshooting low deposition rates in Trisilylamine-based ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low deposition rates in Trisilylamine (TSA)-based Atomic Layer Deposition (ALD) of silicon nitride (SiNx).

Troubleshooting Low Deposition Rates

Low Growth Per Cycle (GPC) is a common issue in ALD processes. The following guides are designed to help you identify and resolve the root cause of a lower-than-expected deposition rate.

Initial Troubleshooting Workflow

If you are experiencing a low deposition rate, follow this logical workflow to diagnose the potential issue. Start at the "Low Deposition Rate" node and follow the arrows based on your observations.

ALD_Troubleshooting start Low Deposition Rate (Low GPC) q1 Is the precursor pulse time sufficient for saturation? start->q1 a1_yes Yes q1->a1_yes a1_no No, GPC increases with pulse time q1->a1_no GPC not saturated q2 Is the deposition temperature within the optimal ALD window? a1_yes->q2 s1 Increase TSA Pulse Time - Perform saturation curve experiment - Ensure sufficient precursor exposure a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no_low No, temperature is too low (< 100°C) q2->a2_no_low Too Low a2_no_high No, temperature is too high (> 350-400°C) q2->a2_no_high Too High q3 Are the plasma parameters (power, exposure time) optimized? a2_yes->q3 s2_low Increase Temperature - Low reactivity of TSA below 100°C - Aim for 250-350°C range a2_no_low->s2_low s2_high Decrease Temperature - Precursor desorption or decomposition can occur above 350°C a2_no_high->s2_high s2_low->q3 s2_high->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Not Optimized q4 Are there issues with precursor delivery? a3_yes->q4 s3 Optimize Plasma Parameters - Increase plasma exposure time - Adjust RF power (see FAQs) - Ensure sufficient reactive nitrogen species a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Suspected end_node If issues persist, consider reactant choice or chamber maintenance. q4->end_node No s4 Check Precursor Delivery System - Verify bubbler temperature and pressure - Check for line clogs or leaks - Ensure consistent vapor draw a4_yes->s4 s4->end_node

Caption: Troubleshooting workflow for low deposition rates.

Frequently Asked Questions (FAQs)

Q1: My Growth Per Cycle (GPC) is significantly lower than expected. What is the first thing I should check?

A1: The most common cause of low GPC is incomplete surface saturation during the precursor pulse. You should first verify that your TSA pulse time is long enough to fully saturate the substrate surface.

  • How to check for saturation: Run a series of depositions where you vary the TSA pulse time while keeping all other parameters (temperature, purge times, plasma exposure) constant. Plot the GPC as a function of pulse time. You should see the GPC increase and then plateau. The pulse time at which the plateau begins is your saturation point. For a robust process, you should use a pulse time slightly longer than this minimum saturation time.[1][2]

  • Why it matters: If the pulse is too short, not all available reactive sites on the surface will have a chance to react with the TSA precursor, leading to less material deposited per cycle.[1][2]

Q2: What is the optimal deposition temperature for TSA-based ALD, and how does temperature affect the deposition rate?

A2: The typical "ALD window" for TSA-based PEALD of SiNx is between 100°C and 350°C.[3][4] Operating outside this window can significantly reduce your deposition rate.

  • Too Low (< 100°C): The reactivity of the TSA precursor is too low, leading to incomplete surface reactions and a very low or no deposition rate.[3][4]

  • Too High (> 350°C): At elevated temperatures, two main issues can arise:

    • Precursor Desorption: The TSA molecules may desorb from the surface before they have a chance to react.[3][4]

    • Precursor Decomposition: The precursor can start to thermally decompose, leading to a non-self-limiting, CVD-like growth, which can paradoxically increase the GPC but results in poor film quality and non-uniformity.[2][5][6]

Q3: How do plasma parameters (power and exposure time) influence the GPC?

A3: Plasma power and exposure time are critical for ensuring the second half-reaction (the reaction with the nitrogen source) goes to completion.

  • Plasma Exposure Time: A longer plasma exposure time generally ensures that enough reactive nitrogen species are generated to fully react with the chemisorbed TSA layer.[3] If the exposure is too short, the reaction may be incomplete, leading to a lower GPC. However, excessively long plasma steps can reduce throughput. Saturation curves for plasma exposure time should also be performed.

  • Plasma Power: The effect of plasma power can be complex. Increasing power can generate more reactive species, potentially increasing the deposition rate. However, very high power can lead to ion bombardment that damages the growing film.[7] The optimal power will depend on your specific reactor configuration.

Q4: I'm using an NH₃ plasma and my GPC is very low. Why could this be?

A4: While NH₃ can be used as a nitrogen source, it sometimes results in a lower GPC compared to N₂ or N₂/H₂ plasmas.[8] This can be due to the reactive species from the NH₃ plasma (like N and NHₓ) inhibiting the reactive sites on the surface that are needed for the TSA precursor to adsorb in the next cycle.[3][4] Additionally, NH₃ plasma species can have short lifetimes, requiring longer exposure times to achieve saturation.[3][4]

Q5: Could my precursor delivery system be the cause of a low deposition rate?

A5: Yes, inconsistent precursor delivery can lead to a low and fluctuating GPC. TSA has a high vapor pressure, which requires careful handling.[3]

  • Vapor Draw vs. Carrier Gas: A vapor draw scheme is often used for high vapor pressure precursors like TSA to prevent backflow into carrier gas lines and to have a more economical process.[3][4]

  • Check for Issues: Ensure that the temperature of the TSA vessel and delivery lines is stable and appropriate to maintain a consistent vapor pressure. Check for any potential clogs or leaks in the delivery lines that could restrict precursor flow to the chamber.

Quantitative Data Summary

The following table summarizes reported Growth Per Cycle (GPC) values for TSA-based PEALD of SiNx under various experimental conditions.

Deposition Temp. (°C)PrecursorReactant GasGPC (Å/cycle)Plasma TypeReference
300 - 400TSAN₂/H₂1.4 - 2.1Direct
150 - 350TSANH₃0.65Remote
250TSAN₂~0.8 (saturated)Direct CCP[4]
250TSANH₃~0.045Direct CCP[4]
250TSAN₂/H₂~0.6Direct CCP[4]

Key Experimental Protocols

This section provides a generalized methodology for performing a TSA-based PEALD experiment to deposit SiNx.

Protocol: PEALD of Silicon Nitride using TSA and N₂ Plasma
  • Substrate Preparation:

    • Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean).

    • Perform a brief dip in diluted hydrofluoric acid (HF) to remove the native oxide layer immediately before loading into the reactor.

    • Load the substrate into the ALD reaction chamber.

  • System Preparation:

    • Heat the substrate to the desired deposition temperature (e.g., 250°C).

    • Ensure the TSA precursor vessel is at a stable temperature (e.g., room temperature, ~21°C).[3]

    • Heat the precursor delivery lines to a temperature above the vessel temperature to prevent condensation.

  • ALD Cycle Sequence: The process consists of a repeated four-step cycle:

    • Step 1: TSA Pulse: Introduce TSA vapor into the chamber for a predetermined pulse time (e.g., 10 ms) to allow for chemisorption onto the substrate surface.

    • Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Argon) for a set time (e.g., 1 s) to remove any unreacted TSA and gaseous byproducts.

    • Step 3: N₂ Plasma Exposure: Introduce N₂ gas and apply RF power (e.g., 50 W) to generate a plasma for a specific duration (e.g., 3 s). This step provides the reactive nitrogen species to react with the surface-adsorbed precursor layer.

    • Step 4: Purge 2: Purge the chamber again with Argon (e.g., 1 s) to remove any remaining reactants and byproducts from the plasma step.

  • Deposition:

    • Repeat the ALD cycle (Steps 1-4) for the desired number of cycles to achieve the target film thickness.

  • Post-Deposition:

    • Cool down the sample in an inert atmosphere before removal from the chamber to prevent oxidation.

Parameter Relationships Diagram

This diagram illustrates how key process parameters are interconnected and influence the final deposition rate.

Parameter_Relationships sub_temp Substrate Temperature reactivity Precursor Reactivity & Surface Mobility sub_temp->reactivity influences desorption Precursor Desorption sub_temp->desorption influences decomposition Precursor Decomposition sub_temp->decomposition influences tsa_pulse TSA Pulse Time & Dose saturation Surface Saturation tsa_pulse->saturation determines plasma_exp Plasma Exposure Time n_species Reactive Nitrogen Species Density plasma_exp->n_species influences plasma_pow Plasma Power plasma_pow->n_species influences gpc Growth Per Cycle (GPC) reactivity->gpc affects desorption->gpc reduces decomposition->gpc can alter saturation->gpc directly affects n_species->gpc affects

References

Technical Support Center: Optimizing Film Uniformity in CVD with Trisilylamine (TSA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving film uniformity in Chemical Vapor Deposition (CVD) processes utilizing the Trisilylamine (TSA) precursor. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges encountered during film deposition.

Troubleshooting Guide

This guide provides solutions to specific issues that can arise during the CVD process with a TSA precursor, leading to poor film uniformity.

Problem 1: Center-to-Edge Film Thickness Non-Uniformity

Symptoms: The deposited film is significantly thicker or thinner at the center of the wafer compared to the edges.

Possible Causes & Solutions:

CauseRecommended Action
Improper Gas Flow Dynamics The distribution of precursor and reactant gases across the wafer surface is uneven. Modify the gas injection design or showerhead-to-substrate spacing to promote a more uniform gas flow profile. For TSA, which can have challenging mass flow dynamics, consider adjusting the NH3/TSA flow ratio.
Non-Uniform Temperature Profile The temperature across the substrate is not consistent, leading to different deposition rates. Verify and calibrate the temperature controllers for all heating zones. Ensure the substrate holder (susceptor) provides uniform heat distribution.
Precursor Depletion The TSA precursor is being consumed at a higher rate at the leading edge of the gas flow, causing a gradual decrease in deposition downstream. Increase the total gas flow rate to ensure sufficient precursor reaches all parts of the wafer. Alternatively, consider a pulsed precursor delivery scheme.
Reactor Pressure Fluctuations Unstable reactor pressure can alter gas flow patterns and reaction kinetics. Check for leaks in the vacuum system and ensure the pressure controller is functioning correctly.

Problem 2: Wafer-to-Wafer Non-Uniformity in a Batch Reactor

Symptoms: Significant variation in film thickness between wafers processed in the same batch.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Wafer Spacing Wafers are too close to each other, impeding uniform gas flow between them. Increase the spacing between wafers. Spacing wafers on the boat every other slot (2X) or every fourth slot (4X) can improve uniformity, although this reduces batch size.
Ineffective Boat Rotation The rotation of the wafer boat may not be sufficient to average out gas flow and temperature variations. While boat rotation may not fully resolve across-wafer uniformity issues with TSA, ensure it is functioning correctly and at an optimal speed.
Gas Depletion Along the Boat Precursor concentration decreases as the gas flows from the front to the back of the wafer boat. Implement a "ramped" temperature profile along the boat, with a slightly higher temperature at the back to compensate for lower precursor concentration. Alternatively, use multiple gas injection points along the length of the reactor.

Problem 3: High Defect Density and Poor Film Quality

Symptoms: The deposited film exhibits pinholes, voids, or has a high surface roughness.

Possible Causes & Solutions:

CauseRecommended Action
Precursor Instability or Impurity This compound is a moisture-sensitive compound.[1] Contamination can lead to particle formation and defects in the film. Ensure the TSA precursor is of high purity and handled under an inert atmosphere.[1] Check for leaks in the gas delivery lines.
Sub-optimal Deposition Temperature The deposition temperature is too low, leading to incomplete precursor reaction and poor film density, or too high, causing gas-phase nucleation. TSA is advantageous for low-temperature deposition; however, an optimal temperature window must be identified for the specific process. The temperature window for a TSA-based PEALD SiN process has been found to be between 100 and 350 °C.[2]
Surface Contamination on Substrate Organic residues or native oxide on the substrate can inhibit uniform film nucleation.[3] Implement a thorough pre-deposition cleaning procedure for the substrates, such as a plasma clean.[4]
Incorrect Reactant Gas Ratio The ratio of TSA to the co-reactant (e.g., ammonia) affects film stoichiometry and quality. Optimize the TSA:NH3 ratio. For example, a lower ammonia to TSA ratio can result in a higher refractive index for silicon nitride films.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (TSA) as a precursor for CVD?

This compound is an attractive precursor for low-temperature deposition of silicon-containing films, such as silicon nitride (Si3N4) and silicon oxide (SiO2).[1][5] This makes it suitable for applications with limited thermal budgets. It is a chlorine-free precursor, which can be advantageous in preventing chlorine contamination in the deposited film and the processing equipment.

Q2: What are the primary challenges associated with using TSA for CVD?

The main challenge with TSA is achieving good film uniformity, which can be limited by mass flow dynamics. TSA is also a moisture-sensitive compound, requiring careful handling in an inert atmosphere to prevent degradation and particle formation.[1]

Q3: How does the NH3/TSA flow ratio impact the properties of silicon nitride films?

The ratio of ammonia (NH3) to TSA significantly influences the properties of the deposited silicon nitride film. For instance, a lower NH3 to TSA ratio has been shown to result in a higher refractive index. The ratio of TSA to NH3 can be in the range of about 5:1 to about 30:1 for the formation of flowable CVD films.

Q4: Can post-deposition annealing improve the quality of films grown with TSA?

Yes, post-deposition treatments such as thermal annealing, UV curing, or plasma densification can be applied to films deposited using TSA.[5] These processes can help to increase the film density, remove unwanted species like Si-H bonds, and improve the overall film quality.[5][6] For example, optimizing ultraviolet curing, steaming, and high-temperature annealing can convert a silazane-based film into a SiO2 film.[6]

Q5: What is a typical deposition temperature range for TSA-based CVD?

TSA is known for its utility in low-temperature processes. For Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride using TSA, the temperature window has been identified to be between 100 °C and 350 °C.[2] Deposition at temperatures as low as 600°C has been studied for TSA in comparison to other precursors.

Experimental Protocols

Protocol 1: Optimization of NH3/TSA Ratio for Silicon Nitride Film Uniformity

Objective: To determine the optimal ammonia (NH3) to this compound (TSA) flow rate ratio for achieving the best film thickness uniformity for silicon nitride deposition.

Methodology:

  • Substrate Preparation: Use standard silicon wafers with a native oxide layer. Perform a pre-deposition clean using a standard RCA cleaning procedure followed by a deionized water rinse and nitrogen blow-dry.

  • CVD System Preparation: Load the cleaned wafers into the CVD reactor. Ensure the system has no leaks and that the base pressure is within the acceptable range for the process.

  • Process Parameters:

    • Deposition Temperature: 600°C

    • Reactor Pressure: Maintain a constant pressure (e.g., 200 mTorr).

    • TSA Flow Rate: Keep the TSA flow rate constant (e.g., 20 sccm).

    • NH3 Flow Rate Variation: Vary the NH3 flow rate across a series of runs. Suggested flow rates: 100, 200, 300, 400, 500 sccm.

    • Deposition Time: Adjust the deposition time for each run to achieve a target film thickness of approximately 100 nm.

  • Deposition: Execute the deposition for each NH3 flow rate.

  • Characterization:

    • After each deposition, measure the film thickness at multiple points across the wafer (e.g., center, top, bottom, left, right, and halfway between center and edge) using an ellipsometer.

    • Calculate the average thickness and the standard deviation for each wafer.

    • Calculate the film non-uniformity as a percentage: (Standard Deviation / Average Thickness) * 100.

  • Data Analysis: Plot the film non-uniformity (%) as a function of the NH3/TSA ratio. The optimal ratio will correspond to the minimum non-uniformity.

Visualizations

Troubleshooting_Workflow Start Film Non-Uniformity Issue with TSA Precursor Check_Type Identify Type of Non-Uniformity Start->Check_Type Center_Edge Center-to-Edge Variation Check_Type->Center_Edge Across a single wafer Wafer_Wafer Wafer-to-Wafer Variation Check_Type->Wafer_Wafer Between multiple wafers Defects High Defect Density Check_Type->Defects Film quality issues Gas_Flow Optimize Gas Flow Dynamics (e.g., Showerhead, Flow Rates) Center_Edge->Gas_Flow Temperature Verify Temperature Profile Across Wafer Center_Edge->Temperature Spacing Adjust Wafer Spacing in Batch Reactor Wafer_Wafer->Spacing Rotation Check Boat Rotation Speed and Function Wafer_Wafer->Rotation Precursor_Handling Verify TSA Purity and Inert Handling Conditions Defects->Precursor_Handling Substrate_Clean Improve Substrate Pre-Cleaning Protocol Defects->Substrate_Clean

Caption: Troubleshooting workflow for film non-uniformity.

Experimental_Workflow Prep Substrate & System Preparation Params Set Process Parameters (Temp, Pressure, TSA Flow) Prep->Params Vary_NH3 Vary NH3 Flow Rate (Multiple Runs) Params->Vary_NH3 Deposit Film Deposition Vary_NH3->Deposit Measure Characterization: Thickness Measurement Deposit->Measure Analyze Data Analysis: Calculate Non-Uniformity Measure->Analyze Result Optimal NH3/TSA Ratio for Uniformity Analyze->Result

Caption: Workflow for optimizing the NH3/TSA ratio.

References

Managing the Pyrophoric Nature of Trisilylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of Trisilylamine (TSA) in a laboratory setting. This compound is a highly reactive and pyrophoric compound, meaning it can spontaneously ignite in air.[1][2][3] Strict adherence to safety protocols is paramount to prevent accidents and ensure a safe working environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that can ignite spontaneously upon contact with air.[1][2][4] It reacts violently with water and moisture, releasing flammable gases that can also ignite.[5][6][7] Additionally, it is fatal if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation.[5][6][7]

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of any exposure, immediate medical attention is crucial.[5][6]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes.[5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE ensemble is required to minimize exposure risk. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[1][8]

  • Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers, and chemical-resistant gloves (nitrile gloves are generally adequate for small quantities, but neoprene or other more resistant gloves are recommended).[1][3][9]

  • Respiratory Protection: Work should be conducted in a fume hood or glove box.[1][10] For situations with potential for inhalation, a NIOSH-approved respirator is necessary.[5]

Q4: How should this compound be properly stored?

A4: this compound must be stored under an inert atmosphere in a tightly sealed container.[1][3] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[5][6] It should be stored separately from incompatible materials such as acids, alcohols, oxidizing agents, and metal salts.[5][6]

Troubleshooting Guide

Problem: I observe smoke or a flame at the needle tip during a liquid transfer of this compound.

  • Cause: This indicates a leak in the system, allowing air to react with the this compound.

  • Solution:

    • Remain calm. If a fire starts, be prepared to use a Class D fire extinguisher or smother the flame with dry sand or powdered lime.[1] Do NOT use water.[4][6]

    • If it is safe to do so, withdraw the needle from the reaction vessel and immediately quench it in a beaker of isopropanol.[1]

    • Re-evaluate your experimental setup to ensure all connections are airtight and the system is properly purged with an inert gas.

Problem: The septum on my this compound bottle appears compromised (e.g., punctured multiple times, swollen).

  • Cause: Repeated use or improper needle technique can damage the septum, creating a potential entry point for air and moisture.

  • Solution:

    • Do not use the bottle if the septum's integrity is questionable.

    • If you have a safe way to do so under an inert atmosphere (e.g., in a glovebox), transfer the remaining this compound to a new, dry, inert-gas-flushed container with a new septum.

    • If this is not possible, the remaining material should be carefully quenched and disposed of following established protocols.

Problem: I need to dispose of a small amount of excess this compound.

  • Cause: Experiments often result in small quantities of unused pyrophoric reagents.

  • Solution: Unused this compound must be destroyed through a careful quenching process.[1] Do not attempt to dispose of it as regular chemical waste without quenching. Refer to the detailed quenching protocol below.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 13862-16-3[2]
Molecular Formula H₉NSi₃[5]
Molecular Weight 107.33 g/mol [5]
Appearance Clear, colorless liquid[4]
Boiling Point 52 °C[2]
Melting Point -106 °C[4]
Density ~0.895 g/cm³[4]
Flash Point -48 °C[7]
Auto-ignition Temperature > 101 °C[7]

Experimental Protocols

Protocol 1: Safe Transfer of this compound Using a Syringe

This protocol outlines the steps for transferring small volumes (<10 mL) of this compound. For larger volumes, a double-tipped needle (cannula) transfer is recommended.[3]

Materials:

  • Dry, inert gas-flushed syringe and needle (long enough to reach the liquid)

  • This compound reagent bottle

  • Reaction vessel under a positive pressure of inert gas

  • Septa

  • Clamps to secure the reagent bottle and reaction vessel

Procedure:

  • Ensure the entire apparatus is set up in a fume hood.[1]

  • Securely clamp the this compound reagent bottle.[11]

  • Purge the dry syringe with inert gas.

  • Insert the needle through the septum of the this compound bottle, ensuring the needle tip is above the liquid level.

  • Gently push the inert gas from the syringe into the bottle to slightly increase the headspace pressure.

  • Lower the needle tip into the this compound liquid and slowly withdraw the desired volume.

  • To prevent drips, draw a small amount of inert gas into the syringe after withdrawing the liquid.

  • Withdraw the needle from the reagent bottle.

  • Insert the needle into the septum of the reaction vessel and slowly dispense the this compound.

  • Remove the needle and immediately rinse the syringe and needle with a dry, inert solvent (e.g., hexane), and then quench the rinse solution with isopropanol.[1]

Protocol 2: Quenching of Excess this compound

This protocol describes the safe neutralization of small quantities of this compound.

Materials:

  • Three-neck round-bottom flask equipped with a stir bar, dropping funnel, and an inert gas inlet/outlet

  • Ice bath

  • Inert solvent (e.g., heptane or toluene)

  • Isopropanol

  • Methanol

  • Water

Procedure:

  • In a fume hood, add the inert solvent to the reaction flask and place it in an ice water bath.[1]

  • Under a positive flow of inert gas, slowly add the this compound to the cooled solvent.

  • Slowly add isopropanol dropwise from the dropping funnel to the stirred solution.[1] An exothermic reaction will occur. Control the addition rate to maintain a manageable reaction temperature.

  • Once the addition of isopropanol no longer produces a noticeable reaction, slowly add methanol to ensure complete quenching.[1]

  • After the reaction with methanol subsides, slowly and carefully add water dropwise.[1]

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring.

  • The resulting mixture can now be disposed of as hazardous waste according to your institution's guidelines.

Visualizations

Trisilylamine_Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Quenching prep_ppe Don Appropriate PPE (Flame-resistant lab coat, goggles, face shield, gloves) prep_setup Work in Fume Hood or Glovebox prep_ppe->prep_setup prep_dry Ensure Glassware is Dry and Inert prep_setup->prep_dry transfer_secure Secure Reagent Bottle prep_dry->transfer_secure transfer_purge Purge Syringe with Inert Gas transfer_secure->transfer_purge transfer_withdraw Withdraw this compound transfer_purge->transfer_withdraw transfer_dispense Dispense into Reaction Vessel transfer_withdraw->transfer_dispense cleanup_rinse Rinse Syringe with Inert Solvent transfer_dispense->cleanup_rinse cleanup_quench Quench Rinse Solution and Excess Reagent cleanup_rinse->cleanup_quench cleanup_dispose Dispose of as Hazardous Waste cleanup_quench->cleanup_dispose

Caption: Standard workflow for handling this compound.

Trisilylamine_Spill_Response spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert fire Is there a fire? alert->fire extinguish Use Class D Extinguisher or Dry Sand (NO WATER) fire->extinguish Yes no_fire No Fire fire->no_fire No cover Cover Spill with Dry Sand or Powdered Lime extinguish->cover no_fire->cover cleanup Collect Residue into a Sealable Container cover->cleanup quench Carefully Quench the Collected Material cleanup->quench dispose Dispose of as Hazardous Waste quench->dispose

Caption: Decision-making process for a this compound spill.

References

Technical Support Center: High-Purity Trisilylamine (TSA) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity Trisilylamine (TSA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Question: My purified this compound shows residual chlorosilane impurities in the GC-MS analysis. How can I remove them?

Answer: Residual chlorosilane impurities, such as monochlorosilane (MCS), are common and can be difficult to remove due to their similar boiling points to TSA. Here are several strategies to address this:

  • Optimize Fractional Distillation:

    • Increase Column Efficiency: Employ a distillation column with a higher number of theoretical plates. A spinning band distillation column is often effective for separating components with close boiling points.

    • Control Reflux Ratio: A higher reflux ratio can enhance separation efficiency. Experiment with different ratios to find the optimal balance between purity and throughput.

  • Chemical Scavenging:

    • Amination: Introduce a small amount of a primary or secondary amine to react with the chlorosilanes, forming non-volatile silylamines that can be separated by distillation. Careful selection of the amine is crucial to avoid introducing new impurities.

  • Adsorption:

    • Use of Adsorbents: Passing the impure TSA through a column packed with specific adsorbents, such as activated carbon or molecular sieves, can selectively remove chlorosilanes. The choice of adsorbent and operating conditions (e.g., temperature, flow rate) are critical for effective purification.

Question: I am observing particle formation in my purified this compound. What is the cause and how can I prevent it?

Answer: Particle formation in high-purity TSA is often due to the hydrolysis of residual chlorosilanes or the slow decomposition of the TSA itself.

  • Moisture Control: this compound is extremely sensitive to moisture. Ensure all glassware and equipment are rigorously dried before use. Perform all purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).

  • Removal of Protic Impurities: Impurities with active protons, such as water and alcohols, can react with TSA to form particles. These impurities must be rigorously excluded.

  • Storage Conditions: Store purified TSA in a tightly sealed, dry container under an inert atmosphere and at low temperatures to minimize degradation.

Question: The purity of my this compound is not improving despite repeated distillations. What could be the problem?

Answer: If repeated distillations do not improve purity, you may be dealing with an azeotrope or impurities with very similar boiling points.

  • Azeotrope Formation: Certain impurities can form azeotropes with TSA, making separation by conventional distillation impossible. Consider using a different purification technique, such as azeotropic distillation with a carefully selected entrainer, or chemical treatment to break the azeotrope.

  • Co-eluting Impurities: If using gas chromatography for purity analysis, some impurities may have retention times very close to that of TSA, leading to an overestimation of purity. Use a different analytical method, such as FTIR or NMR, to confirm the purity and identify the persistent impurities.

Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

Common impurities in crude this compound include:

  • Chlorosilanes: Monochlorosilane (H3SiCl), Dichlorosilane (H2SiCl2)

  • Disiloxane: (H3Si)2O

  • Aminosilanes

  • Higher-order silanes

What is the recommended method for purifying this compound to high purity?

Fractional distillation is the most widely used and effective method for purifying this compound to high purity levels (e.g., 99.9999%).

How can I verify the purity of my this compound?

The purity of this compound is typically verified using a combination of analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the structure of TSA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and quantify impurities.

Quantitative Data

Table 1: Effectiveness of Fractional Distillation for this compound Purification

ImpurityTypical Concentration in Crude TSAConcentration after Fractional DistillationRemoval Efficiency
Monochlorosilane (H3SiCl)100 - 1000 ppm< 1 ppm> 99.9%
Dichlorosilane (H2SiCl2)50 - 500 ppm< 0.5 ppm> 99.9%
Disiloxane ((H3Si)2O)200 - 2000 ppm< 2 ppm> 99.9%
Aminosilanes10 - 100 ppm< 0.1 ppm> 99.9%

Experimental Protocols

Protocol: High-Purity this compound Purification by Fractional Distillation

  • System Preparation:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a high-efficiency distillation column (e.g., spinning band or packed column), a distillation head with a condenser, and receiving flasks.

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Ensure all joints are well-sealed with appropriate grease or sleeves to prevent moisture ingress.

  • Charging the Still:

    • Under an inert atmosphere, charge the round-bottom flask with the crude this compound.

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Begin heating the flask gently.

    • Once boiling commences, allow the system to equilibrate by running the distillation at total reflux for at least one hour. This allows the separation gradient to establish in the column.

    • Slowly begin collecting the distillate, maintaining a low takeoff rate.

    • Monitor the head temperature closely. A stable head temperature indicates the collection of a pure fraction.

    • Collect and discard the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • Collect the main fraction at a stable boiling point (approximately 52°C at atmospheric pressure).

    • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential hazards.

  • Product Handling and Storage:

    • Transfer the purified this compound to a clean, dry, and pre-passivated container under an inert atmosphere.

    • Store the container in a cool, dark, and dry place.

Visualizations

experimental_workflow cluster_prep System Preparation cluster_distill Distillation cluster_post Post-Purification prep1 Assemble Distillation Apparatus prep2 Dry Glassware prep1->prep2 prep3 Inert Atmosphere Purge prep2->prep3 distill1 Charge Crude TSA prep3->distill1 distill2 Equilibrate at Total Reflux distill1->distill2 distill3 Collect Forerun distill2->distill3 distill4 Collect Main Fraction distill3->distill4 post1 Purity Analysis (GC-MS, FTIR) distill4->post1 post2 Inert Atmosphere Storage post1->post2

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_tree start Purity Issue Detected q1 Residual Chlorosilanes? start->q1 a1 Increase Column Efficiency Optimize Reflux Ratio q1->a1 Yes q2 Particle Formation? q1->q2 No end High-Purity TSA Achieved a1->end a2 Ensure Rigorous Moisture Control Store Under Inert Atmosphere q2->a2 Yes q3 Purity Not Improving? q2->q3 No a2->end a3 Check for Azeotropes Use Alternative Analysis (FTIR, NMR) q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for common this compound purification issues.

Validation & Comparative

Trisilylamine vs. bis(tertiary-butylamino)silane (BTBAS) for SiN deposition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trisilylamine and Bis(tertiary-butylamino)silane for Silicon Nitride Deposition

In the fabrication of advanced semiconductor devices, the deposition of high-quality silicon nitride (SiN) films at low temperatures (<400 °C) is critical. This compound (TSA, N(SiH₃)₃) and bis(tertiary-butylamino)silane (BTBAS, SiH₂(NHtBu)₂) have emerged as leading precursors for this purpose, each offering distinct advantages and process characteristics. This guide provides an objective comparison of their performance for SiN deposition, supported by experimental data from peer-reviewed studies, to assist researchers and engineers in selecting the optimal precursor for their specific application.

Precursor Overview and Chemical Structures

This compound is a carbon-free and chlorine-free precursor, which is a significant advantage in preventing carbon impurity incorporation into the deposited SiN film.[1] BTBAS is an aminosilane that has been widely used for depositing high-quality SiN, though it contains carbon in its tertiary-butyl ligands.

G cluster_TSA This compound (TSA) cluster_BTBAS Bis(tertiary-butylamino)silane (BTBAS) TSA_N N TSA_Si1 Si TSA_N->TSA_Si1 TSA_Si2 Si TSA_N->TSA_Si2 TSA_Si3 Si TSA_N->TSA_Si3 TSA_H11 H TSA_Si1->TSA_H11 TSA_H12 H TSA_Si1->TSA_H12 TSA_H13 H TSA_Si1->TSA_H13 TSA_H21 H TSA_Si2->TSA_H21 TSA_H22 H TSA_Si2->TSA_H22 TSA_H23 H TSA_Si2->TSA_H23 TSA_H31 H TSA_Si3->TSA_H31 TSA_H32 H TSA_Si3->TSA_H32 TSA_H33 H TSA_Si3->TSA_H33 BTBAS_Si Si BTBAS_H1 H BTBAS_Si->BTBAS_H1 BTBAS_H2 H BTBAS_Si->BTBAS_H2 BTBAS_N1 N BTBAS_Si->BTBAS_N1 BTBAS_N2 N BTBAS_Si->BTBAS_N2 BTBAS_tBu1 t-Bu BTBAS_N1->BTBAS_tBu1 BTBAS_tBu2 t-Bu BTBAS_N2->BTBAS_tBu2

Figure 1: Chemical structures of this compound (TSA) and Bis(tertiary-butylamino)silane (BTBAS).

Deposition Characteristics and Film Properties

The choice of precursor significantly impacts the deposition process and the resulting SiN film properties. Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD) are common techniques for both precursors.

Key Performance Metrics:

  • Purity: A primary advantage of TSA is its carbon-free nature, leading to SiN films with significantly lower carbon impurities.[1] BTBAS, conversely, can lead to carbon incorporation, especially at lower deposition temperatures (e.g., ~10% at 200°C), although this can be reduced to less than 2% at higher temperatures like 400°C.

  • Deposition Rate: TSA has been shown to achieve a high growth per cycle (GPC) in PEALD processes, ranging from 1.3 to 2.1 Å/cycle.[2] The GPC for BTBAS in PEALD is typically lower, in the range of 0.15–0.32 Å/cycle, which is attributed to the large size of the molecule causing steric hindrance.[3]

  • Film Quality: Both precursors can produce high-density SiN films with excellent resistance to wet etching. Films from BTBAS deposited via PEALD at 400°C can achieve a high density of 2.8-2.9 g/cm³ and a low wet etch rate (WER) of approximately 1 nm/min or even as low as 0.2 nm/min.[4] Similarly, TSA-based PEALD films can achieve a WER of about 1 nm/min.[2]

  • Deposition Temperature: Both precursors are suitable for low-temperature deposition. BTBAS has been used in a wide temperature window from room temperature up to 500°C for ALD and 550-600°C for LPCVD.[5][6] TSA is also effective at low temperatures, with PEALD processes typically running between 300 and 400°C.

Quantitative Data Comparison

The following tables summarize key quantitative data for SiN films deposited using TSA and BTBAS from various studies.

Table 1: Deposition Parameters and Growth Rate

PrecursorDeposition MethodTemperature (°C)Co-reactantGrowth Rate (Å/cycle)
This compound (TSA) PEALD300 - 400N₂/H₂ Plasma1.3 - 2.1[2]
PEALDNot SpecifiedNH₃ Plasma~0.6
BTBAS PEALD200 - 500N₂ Plasma0.15 - 0.32[3]
LPCVD550 - 600NH₃4 - 30 Å/min

Table 2: SiN Film Properties

PrecursorDeposition MethodTemperature (°C)Density (g/cm³)Refractive IndexWet Etch Rate (nm/min)Carbon Content (atomic %)
This compound (TSA) PEALD300 - 400Not specified2.04 - 2.16[3]~1 (in 100:1 HF)[2]< 3[1]
BTBAS PEALD4002.8 - 2.9[4]1.96[4][7]~1 (in dilute HF)[4][7]< 2
PEALD200Not specified1.75[7]Not specified~10
PEALD5002.9[4][7]1.96[4][7]Not specifiedNot specified

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible results. Below are generalized workflows for PEALD of SiN using TSA and BTBAS.

General PEALD Experimental Workflow

The deposition process for both precursors follows a cyclical sequence of steps, which is illustrated in the diagram below. The primary difference lies in the precursor chemistry and its reaction byproducts.

G cluster_cycle PEALD Cycle (repeated 'n' times) start Substrate Preparation (e.g., HF dip) load Load Substrate into PEALD Reactor start->load heat Heat to Deposition Temperature (e.g., 300-400°C) load->heat pulse_precursor Step 1: Precursor Pulse (TSA or BTBAS) heat->pulse_precursor purge1 Step 2: Purge with Inert Gas (e.g., Ar, N₂) pulse_precursor->purge1 Self-limiting chemisorption pulse_plasma Step 3: Plasma Exposure (e.g., N₂, NH₃, N₂/H₂) purge1->pulse_plasma Remove excess precursor and byproducts purge2 Step 4: Purge with Inert Gas pulse_plasma->purge2 Surface reaction and film formation unload Unload Coated Substrate purge2->unload After 'n' cycles characterize Film Characterization (Ellipsometry, XPS, WER, etc.) unload->characterize end Process Complete characterize->end

Figure 2: Generalized workflow for Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN.

Protocol Details:

  • Substrate Preparation: Silicon wafers are typically cleaned, and the native oxide is removed using a dilute hydrofluoric acid (HF) dip.

  • Deposition Cycle:

    • Precursor Pulse: A pulse of either TSA or BTBAS vapor is introduced into the reactor chamber, where it chemisorbs onto the substrate surface.

    • Purge 1: An inert gas, such as argon or nitrogen, is flowed through the chamber to remove any unreacted precursor and gaseous byproducts. For BTBAS, a major byproduct is tert-butylamine.[8]

    • Plasma Exposure: A plasma (e.g., N₂, NH₃, or N₂/H₂) is ignited in the chamber. The reactive species from the plasma react with the layer of chemisorbed precursor on the surface to form a thin layer of SiN.

    • Purge 2: The inert gas purge is repeated to remove any remaining reactants and byproducts from the plasma step.

  • Film Growth: This four-step cycle is repeated until the desired film thickness is achieved. The linear growth rate ensures precise thickness control.[9]

  • Characterization: After deposition, the films are characterized using techniques such as spectroscopic ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (for composition and chemical bonding), and wet etch rate tests in dilute HF.

Conclusion

Both this compound and BTBAS are highly capable precursors for the low-temperature deposition of SiN films for advanced electronic applications.

  • This compound (TSA) is the precursor of choice when carbon impurity must be minimized and a high growth rate is desired. Its carbon-free structure is a fundamental advantage for producing high-purity SiN films.

  • Bis(tertiary-butylamino)silane (BTBAS) is a well-established precursor that can produce exceptionally high-density and low-etch-rate SiN films, particularly when processed at temperatures around 400°C where carbon incorporation can be effectively managed. Its lower GPC may be a consideration for high-throughput manufacturing.

The final selection depends on the specific requirements of the application, including the tolerance for carbon impurities, desired film thickness, and process throughput.

References

comparative analysis of Trisilylamine and dichlorosilane for SiO2 films

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trisilylamine and Dichlorosilane for SiO2 Film Deposition

For researchers and professionals in drug development and various scientific fields requiring high-quality silicon dioxide (SiO2) films, the choice of precursor is a critical factor influencing film properties and process parameters. This guide provides an objective comparison of two silicon precursors, this compound (TSA), N(SiH3)3, and Dichlorosilane (DCS), SiH2Cl2, for the deposition of SiO2 films, supported by available experimental data.

Executive Summary

This compound is a promising carbon-free precursor for SiO2 deposition, particularly in atomic layer deposition (ALD), offering the advantage of high purity films with minimal carbon contamination. Dichlorosilane is a widely used and well-characterized precursor in chemical vapor deposition (CVD) for producing SiO2 films, especially at higher temperatures. The choice between TSA and DCS will depend on the specific application requirements, such as the tolerance for impurities, desired deposition temperature, and the deposition technique employed.

Data Presentation: Precursor and Film Properties

The following tables summarize the key properties of this compound and Dichlorosilane as precursors and the characteristics of the resulting SiO2 films based on available data.

Table 1: Comparison of Precursor Properties

PropertyThis compound (TSA)Dichlorosilane (DCS)
Chemical Formula N(SiH3)3SiH2Cl2
Carbon-free YesYes
Primary Deposition Method Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD)Chemical Vapor Deposition (CVD)
Typical Co-reactant Ozone (O3), Oxygen (O2), Water (H2O)Nitrous Oxide (N2O), Oxygen (O2), Water (H2O)
Key Advantage Carbon-free nature minimizes film contamination; high volatility.Well-established processes; good film quality at high temperatures.

Table 2: Comparative Analysis of SiO2 Film Properties

Film PropertySiO2 from this compound (TSA)SiO2 from Dichlorosilane (DCS)
Deposition Temperature 200 - 275 °C (for HfSiOx by ALD)850 - 950 °C (by LPCVD with N2O)[1]
Deposition Rate Data not available for pure SiO2Varies with temperature and pressure
Refractive Index Data not available for pure SiO2Typically around 1.46 (ideal for SiO2)
Contamination Low carbon incorporationPotential for chlorine impurities[1]
Film Quality Smooth, featureless surfaces reported for HfSiOxHigh quality, nearing thermal oxide properties at high temperatures.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for SiO2 film deposition using this compound and Dichlorosilane.

SiO2 Deposition using this compound (ALD)

A typical Atomic Layer Deposition (ALD) process for depositing silicate films using this compound involves the following steps:

  • Substrate Preparation: The substrate is loaded into the ALD reactor chamber.

  • Purge: The chamber is purged with an inert gas (e.g., N2) to remove any residual gases.

  • TSA Pulse: A pulse of this compound vapor is introduced into the chamber. The TSA molecules adsorb and react with the substrate surface.

  • Purge: The chamber is purged again with the inert gas to remove any unreacted TSA and byproducts.

  • Oxidant Pulse: A pulse of an oxidant, such as ozone (O3) or an oxygen/ozone mixture, is introduced into the chamber. This reacts with the adsorbed TSA layer to form a thin layer of SiO2.

  • Purge: A final purge with the inert gas removes any unreacted oxidant and byproducts.

  • Repeat Cycles: Steps 3-6 are repeated in a cyclic manner to achieve the desired film thickness.

Deposition is typically carried out in a hot wall reactor at temperatures between 200 and 275 °C and a pressure of around 1 Torr for related silicate materials.

SiO2 Deposition using Dichlorosilane (LPCVD)

A common Low-Pressure Chemical Vapor Deposition (LPCVD) process for SiO2 films using Dichlorosilane is as follows:

  • Substrate Loading: Silicon wafers are loaded into a quartz tube furnace.

  • Pump Down: The furnace is pumped down to a base pressure.

  • Temperature Ramp-up: The furnace temperature is ramped up to the desired deposition temperature, typically in the range of 850-950 °C.[1]

  • Gas Introduction: Dichlorosilane and an oxidant, such as nitrous oxide (N2O), are introduced into the furnace at controlled flow rates. A typical gas ratio is 3.33 parts N2O to one part DCS.[1]

  • Deposition: The gases react at the hot wafer surfaces to deposit a SiO2 film. The deposition pressure is maintained in the range of 0.35 to 0.69 Torr to achieve uniform, mirror-like films.[1]

  • Gas Purge: After the desired deposition time, the precursor and oxidant flows are stopped, and the furnace is purged with an inert gas like nitrogen.

  • Cool Down and Unloading: The furnace is cooled down, and the wafers are unloaded.

Visualizations: Workflows and Reaction Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and proposed chemical reactions.

Experimental_Workflow_SiO2_Deposition cluster_TSA This compound (ALD) cluster_DCS Dichlorosilane (LPCVD) TSA_start Start TSA_load Load Substrate TSA_start->TSA_load TSA_purge1 N2 Purge TSA_load->TSA_purge1 TSA_pulse TSA Pulse TSA_purge1->TSA_pulse TSA_purge2 N2 Purge TSA_pulse->TSA_purge2 TSA_oxidant Oxidant (O3) Pulse TSA_purge2->TSA_oxidant TSA_purge3 N2 Purge TSA_oxidant->TSA_purge3 TSA_cycle Repeat Cycles TSA_purge3->TSA_cycle TSA_cycle->TSA_pulse More cycles TSA_end End TSA_cycle->TSA_end Done DCS_start Start DCS_load Load Wafers DCS_start->DCS_load DCS_pump Pump Down DCS_load->DCS_pump DCS_heat Ramp Temperature DCS_pump->DCS_heat DCS_gas Introduce DCS + N2O DCS_heat->DCS_gas DCS_depo Deposition DCS_gas->DCS_depo DCS_purge N2 Purge DCS_depo->DCS_purge DCS_cool Cool Down DCS_purge->DCS_cool DCS_unload Unload Wafers DCS_cool->DCS_unload DCS_end End DCS_unload->DCS_end

Caption: Experimental workflows for SiO2 deposition using TSA (ALD) and DCS (LPCVD).

Reaction_Pathways cluster_TSA_reaction This compound Reaction Pathway cluster_DCS_reaction Dichlorosilane Reaction Pathway TSA N(SiH3)3 SiO2_TSA SiO2 TSA->SiO2_TSA + H2O H2 H2 TSA->H2 + H2O NH3 NH3 TSA->NH3 + H2O H2O H2O DCS SiH2Cl2 SiO2_DCS SiO2 DCS->SiO2_DCS + 2N2O N2 2N2 DCS->N2 + 2N2O HCl 2HCl DCS->HCl + 2N2O N2O 2N2O

Caption: Proposed reaction pathways for SiO2 formation from TSA and DCS.

Conclusion

Both this compound and Dichlorosilane are viable precursors for the deposition of SiO2 films, each with distinct advantages and optimal process conditions.

  • This compound (TSA) is a compelling choice for applications demanding high-purity, carbon-free SiO2 films, especially when using lower-temperature ALD processes. Its high volatility is also a desirable characteristic for precursor delivery. However, more extensive research is needed to fully quantify its performance for pure SiO2 deposition and to establish optimized process parameters.

  • Dichlorosilane (DCS) remains a robust and well-understood precursor for CVD of high-quality SiO2 films, particularly in high-temperature processes where film properties approaching those of thermal oxide are required. The potential for chlorine contamination is a factor to be considered and managed.

The selection between TSA and DCS should be guided by the specific requirements of the intended application, including the deposition method, temperature budget, and the criticality of film purity.

References

A Comparative Guide to Trisilylamine and Tris(dimethylamino)silane for Plasma-Enhanced Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of semiconductor manufacturing and advanced materials science, the choice of precursor is paramount to achieving desired thin film properties. This guide provides a detailed, objective comparison between two common silicon precursors used in Plasma-Enhanced Atomic Layer Deposition (PEALD): Trisilylamine (TSA) and tris(dimethylamino)silane (TDMAS). The focus is on the deposition of silicon-based thin films, a critical component in modern electronics. This comparison is intended for researchers, scientists, and engineers working in these fields.

Chemical and Physical Properties of Precursors

This compound (N(SiH₃)₃, TSA) and tris(dimethylamino)silane (HSi[N(CH₃)₂]₃, TDMAS) are both utilized as silicon precursors in PEALD processes for depositing films like silicon nitride (SiN) and silicon oxide (SiO₂). A key distinction lies in their chemical composition. TSA is a carbon-free and halogen-free precursor, which can be a significant advantage in applications where carbon contamination is a concern. In contrast, TDMAS contains carbon, which can potentially be incorporated into the deposited film.

PropertyThis compound (TSA)tris(dimethylamino)silane (TDMAS)
Chemical Formula N(SiH₃)₃HSi[N(CH₃)₂]₃
Carbon Content Carbon-freeContains Carbon
Halogen Content Halogen-freeHalogen-free
Vapor Pressure HigherLower
Typical Applications Low-temperature SiN depositionSiN and SiO₂ deposition

Performance in PEALD of Silicon Nitride (SiN)

The performance of TSA and TDMAS in the PEALD of SiN is often evaluated based on several key metrics, including the growth per cycle (GPC), wet etch rate (WER) in a dilute hydrofluoric acid (HF) solution, refractive index (RI), and film density.

ParameterThis compound (TSA)tris(dimethylamino)silane (TDMAS)
Growth Per Cycle (GPC) Typically lowerTypically higher
Wet Etch Rate (WER) in dilute HF Generally lower (indicates denser film)Generally higher
Refractive Index (RI) Closer to stoichiometric Si₃N₄ (~2.0)Can vary, may be lower
Film Density Generally higherGenerally lower
Carbon Impurity Below detection limitsCan be present

Experimental Protocols

The following provides a generalized experimental protocol for the PEALD of SiN using TSA and TDMAS. Specific parameters may vary depending on the reactor geometry and desired film properties.

3.1. PEALD using this compound (TSA)

A typical PEALD cycle for SiN deposition using TSA involves four sequential steps:

  • TSA Pulse: TSA vapor is introduced into the reactor chamber for a specific duration (e.g., 0.1-1.0 seconds) to adsorb onto the substrate surface.

  • Purge: An inert gas, such as argon (Ar) or nitrogen (N₂), is flowed through the chamber to remove any unreacted TSA and byproducts.

  • Plasma Pulse: A plasma, typically generated from nitrogen (N₂) or a mixture of N₂ and H₂, is ignited for a set time (e.g., 5-20 seconds) to react with the adsorbed TSA layer, forming a thin layer of SiN.

  • Purge: The inert gas is used again to purge the chamber of any remaining reactants and byproducts.

This cycle is repeated until the desired film thickness is achieved.

3.2. PEALD using tris(dimethylamino)silane (TDMAS)

The PEALD process for TDMAS is analogous to that of TSA:

  • TDMAS Pulse: TDMAS vapor is pulsed into the chamber.

  • Purge: The chamber is purged with an inert gas.

  • Plasma Pulse: An N₂ or N₂/H₂ plasma is introduced to react with the surface species.

  • Purge: A final purge removes reaction byproducts.

PEALD_Workflow cluster_TSA PEALD Cycle: this compound (TSA) cluster_TDMAS PEALD Cycle: tris(dimethylamino)silane (TDMAS) TSA_Pulse 1. TSA Pulse TSA_Purge1 2. Inert Gas Purge TSA_Pulse->TSA_Purge1 Remove excess precursor TSA_Plasma 3. N2/H2 Plasma TSA_Purge1->TSA_Plasma Prepare for reaction TSA_Purge2 4. Inert Gas Purge TSA_Plasma->TSA_Purge2 Remove byproducts TSA_Purge2->TSA_Pulse Start next cycle TDMAS_Pulse 1. TDMAS Pulse TDMAS_Purge1 2. Inert Gas Purge TDMAS_Pulse->TDMAS_Purge1 Remove excess precursor TDMAS_Plasma 3. N2/H2 Plasma TDMAS_Purge1->TDMAS_Plasma Prepare for reaction TDMAS_Purge2 4. Inert Gas Purge TDMAS_Plasma->TDMAS_Purge2 Remove byproducts TDMAS_Purge2->TDMAS_Pulse Start next cycle

Caption: Generalized PEALD workflows for TSA and TDMAS.

Reaction Mechanisms

The surface chemistry of PEALD is complex and involves several reaction steps. The following diagrams illustrate a simplified logical relationship of the surface reactions for both precursors.

During the precursor pulse, the molecule adsorbs onto the substrate surface. For TSA, the Si-H bonds are reactive sites. For TDMAS, the Si-H and Si-N bonds are involved. The subsequent plasma step provides reactive nitrogen and hydrogen species that react with the adsorbed precursor to form Si-N bonds and remove ligands as volatile byproducts.

Reaction_Mechanisms cluster_TSA_Mech Simplified TSA Surface Reactions cluster_TDMAS_Mech Simplified TDMAS Surface Reactions TSA_Surface Surface-N(SiH3)x* SiN_Film_TSA SiN Film Growth TSA_Surface->SiN_Film_TSA Reaction with plasma Plasma_N_H_TSA N*, H* radicals Plasma_N_H_TSA->SiN_Film_TSA Volatile_Byproducts_TSA H2, SiH4 SiN_Film_TSA->Volatile_Byproducts_TSA Byproduct formation TDMAS_Surface Surface-Si(N(CH3)2)x* SiN_Film_TDMAS SiN Film Growth TDMAS_Surface->SiN_Film_TDMAS Reaction with plasma Plasma_N_H_TDMAS N*, H* radicals Plasma_N_H_TDMAS->SiN_Film_TDMAS Volatile_Byproducts_TDMAS CH4, H2, Amines SiN_Film_TDMAS->Volatile_Byproducts_TDMAS Byproduct formation

Caption: Simplified surface reaction pathways for TSA and TDMAS.

Conclusion

The choice between this compound and tris(dimethylamino)silane for PEALD depends critically on the specific requirements of the application. TSA is an excellent candidate for processes where carbon-free films and low wet etch rates are desired, suggesting the formation of denser, higher-quality SiN. TDMAS may be suitable for applications where a higher growth rate is prioritized and the potential for carbon incorporation is not a critical issue. The detailed experimental data and protocols provided in this guide serve as a foundation for researchers to make informed decisions in their process development.

A Comparative Guide to Silicon Nitride Thin Films: Trisilylamine (TSA) vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of silicon nitride (SiN) thin films deposited using the trisilylamine (TSA) precursor versus other common alternatives. The performance of SiN films is critically dependent on the choice of precursor and deposition method, impacting key properties such as purity, etch resistance, and film density. This document summarizes key quantitative data from experimental studies to aid in the selection of the most suitable materials and processes for your research and development needs.

Executive Summary

This compound (TSA) has emerged as a promising precursor for the deposition of high-purity silicon nitride films, primarily due to its carbon-free and halogen-free nature. This attribute directly addresses the challenge of carbon and other impurities often encountered with more conventional precursors. SiN films derived from TSA generally exhibit low carbon content, which contributes to improved film density. However, the choice of precursor is a trade-off, and alternatives may offer advantages in areas such as growth rate or specific process compatibility. This guide will delve into the quantitative comparison of these materials.

Comparative Data on Silicon Nitride Film Properties

The following tables summarize the key performance indicators for SiN films deposited from TSA and a range of alternative precursors. The data has been compiled from various experimental studies.

Table 1: Comparison of Film Composition and Purity

PrecursorDeposition MethodCarbon Content (atomic %)Hydrogen Content (atomic %)Key Advantages & Disadvantages
This compound (TSA) PECVD, PEALD< 3%[1]~8-13%[2]Advantage: Carbon-free, leading to high purity films.[1] Disadvantage: Can have a lower growth rate compared to some alternatives.[3]
Bis(tertiary-butylamino)silane (BTBAS)PECVD, LPCVD> 10%[1]VariesAdvantage: Can be used for lower temperature deposition.[4] Disadvantage: Significant carbon incorporation.[1]
Tris(dimethyl-amino)silane (TDMAS)PEALD> 10%[1]VariesAdvantage: Established organosilane precursor.[5] Disadvantage: High carbon impurity levels.[1][5]
Silane (SiH₄) + Ammonia (NH₃)PECVD, LPCVDN/A (Carbon-free reactants)10-30% (PECVD)[6], ~1.2% (LPCVD with TCS)[7]Advantage: Widely used, well-understood process. Disadvantage: High hydrogen content in PECVD films.[6]
Chlorosilanes (e.g., Si₂Cl₆)ALD, LPCVDN/A (Carbon-free reactants)Can be highAdvantage: Can produce conformal films.[5] Disadvantage: Potential for corrosive by-products and halide impurities.
Tris(disilanyl)amine (TDSA)PEALDN/A (Carbon-free)Not specifiedAdvantage: Higher growth rate and lower wet etch rate than TSA.[3] Disadvantage: Less commercially established than TSA.

Table 2: Comparison of Physical and Etching Properties

PrecursorDeposition MethodDeposition Temperature (°C)Refractive IndexWet Etch Rate (WER)Film Density (g/cm³)Growth Per Cycle (GPC) (Å/cycle) - for ALD
This compound (TSA) PEALD300 - 4001.924 (with NH₃ plasma)[1]~1 nm/min (100:1 HF)[5]2.81 (as-deposited)[8]1.3 - 2.1[5]
Bis(tertiary-butylamino)silane (BTBAS)PEALD400Not specified0.2 nm/min (100:1 HF)[5]2.8[5]Not specified
Tris(dimethyl-amino)silane (TDMAS)PEALD350Not specified3 nm/min (100:1 HF)[5]2.4[5]Not specified
Silane (SiH₄) + Nitrogen (N₂)PECVD3501.6 - 2.3[9]Varies significantly with film properties~2.4[6]N/A
Hexachlorodisilane (HCDS)ALD400Not specifiedHighLowNot specified
Tris(disilanyl)amine (TDSA)PEALD< 300Not specifiedLower than TSA[3]Not specifiedHigher than TSA[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the deposition and characterization of silicon nitride films.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiN from this compound
  • Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a deionized water rinse and drying with nitrogen gas.

  • Deposition System: A parallel-plate PECVD reactor operating at a radio frequency of 13.56 MHz is used.[10] The substrate is placed on the bottom electrode, which is heated to the desired deposition temperature (e.g., 300-400°C).

  • Precursor Delivery: this compound (TSA) is used as the silicon precursor. Due to its high vapor pressure, it is delivered into the reaction chamber via a vapor draw scheme.[1] A nitrogen precursor, such as ammonia (NH₃) or nitrogen (N₂), is introduced separately.

  • Process Parameters:

    • Temperature: 100-350°C[1][11]

    • Pressure: Maintained at a constant pressure, for instance, 650 mTorr.[12]

    • Gas Flow Rates: The flow rates of TSA and the nitrogen source are controlled by mass flow controllers.

    • RF Power: Plasma is generated by applying RF power to the top electrode.

  • Deposition: The plasma is ignited, causing the precursor gases to react and deposit a silicon nitride film on the substrate.

  • Post-Deposition: The chamber is purged with an inert gas (e.g., argon) to remove any unreacted precursors and byproducts.[1]

Key Film Characterization Techniques
  • Ellipsometry: Used to measure the thickness and refractive index of the deposited films.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonding within the film, such as Si-N, Si-H, and N-H bonds, and to quantify the hydrogen content.[12][14]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the film, including the N/Si ratio and the presence of impurities like carbon and oxygen.[1]

  • Wet Etch Rate (WER) Measurement: Films are immersed in a dilute hydrofluoric (HF) acid solution (e.g., 100:1 H₂O:HF), and the change in film thickness over time is measured to determine the etch rate.[5]

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the films.[5][12]

Visualizing the Process and Relationships

The following diagrams illustrate the experimental workflow and the relationship between precursor choice and film properties.

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization cluster_output Output Wafer_Cleaning Wafer Cleaning PECVD_ALD PECVD / PEALD System Wafer_Cleaning->PECVD_ALD Ellipsometry Ellipsometry (Thickness, RI) PECVD_ALD->Ellipsometry FTIR FTIR (Bonding, H-Content) PECVD_ALD->FTIR XPS XPS (Composition, Impurities) PECVD_ALD->XPS WER Wet Etch Rate PECVD_ALD->WER Microscopy SEM / AFM (Morphology) PECVD_ALD->Microscopy Precursor_Delivery Precursor Delivery (TSA or Alternative) Precursor_Delivery->PECVD_ALD Parameter_Control Process Parameter Control (Temp, Pressure, Power) Parameter_Control->PECVD_ALD Data_Analysis Comparative Data Analysis Ellipsometry->Data_Analysis FTIR->Data_Analysis XPS->Data_Analysis WER->Data_Analysis Microscopy->Data_Analysis

Caption: Experimental workflow for SiN film deposition and characterization.

precursor_properties cluster_precursors Precursor Choice cluster_properties Resulting Film Properties TSA This compound (TSA) Purity High Purity (Low Carbon) TSA->Purity Etch_Resistance Wet Etch Resistance TSA->Etch_Resistance Organosilanes Organosilanes (BTBAS, TDMAS) Impurities Carbon/Halogen Impurities Organosilanes->Impurities Growth_Rate Growth Rate Organosilanes->Growth_Rate Silane Silane (SiH4) H_Content Hydrogen Content Silane->H_Content Chlorosilanes Chlorosilanes Chlorosilanes->Impurities Conformality Conformality Chlorosilanes->Conformality

References

A Comparative Guide to SiON Film Stoichiometry: The Trisilylamine Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking pristine silicon oxynitride (SiON) films, the choice of precursor is paramount. This guide provides an objective comparison of Trisilylamine (TSA) with conventional organosilicon precursors, Bis(tertiary-butylamino)silane (BTBAS), and Tris(dimethylamino)silane (TDMAS), for the deposition of SiON films. The data presented herein demonstrates the superiority of TSA in achieving high-purity films with desirable properties.

This compound, a carbon-free precursor, offers a significant advantage in the synthesis of SiON films by minimizing carbon impurities, a critical factor for advanced applications in semiconductors, organic light-emitting diodes (OLEDs), and medical devices.[1] SiON films are valued for their excellent barrier properties and superior transmittance compared to silicon oxide (SiOx) and silicon nitride (SiNx), respectively.[1]

Performance Comparison: this compound vs. Alternatives

The primary advantage of utilizing TSA lies in the significant reduction of carbon incorporation into the SiON film. Studies have shown that SiON films deposited using TSA contain less than 3% carbon, a stark contrast to films grown with carbon-containing precursors like BTBAS and TDMAS, where carbon content can be over 10 percentage points higher.[1] This reduction in carbon impurities leads to a more desirable film stoichiometry with a higher density of Si-N bonds, resulting in improved film density.[1]

Quantitative Data Summary

The following tables summarize the key performance metrics for SiON films deposited using TSA, BTBAS, and TDMAS. The data is compiled from various studies employing Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).

Precursor Silicon (Si) at.% Oxygen (O) at.% Nitrogen (N) at.% Carbon (C) at.% Reference
This compound (TSA) Varies with processVaries with processVaries with process< 3% [1]
BTBAS Varies with processVaries with processVaries with process> 13%[1]
TDMAS Varies with processVaries with processVaries with process> 13%[1]
Precursor Refractive Index (at 633 nm) Dielectric Constant (k) Wet Etch Rate (in dilute HF)
This compound (TSA) Tunable (1.45 - 2.0)Tunable (4 - 7)Lower than carbon-containing precursors
BTBAS TunableTunableHigher due to lower density
TDMAS TunableTunableHigher due to lower density

Note: Specific values for Si, O, and N content, as well as precise refractive index and dielectric constant, are highly dependent on the deposition process parameters (e.g., gas flow rates, temperature, plasma power) and the desired film stoichiometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the deposition and characterization of SiON films.

PECVD Deposition of SiON using this compound (TSA)

A typical PECVD process for depositing SiON films using TSA involves the following steps:

  • Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • Deposition Chamber: The deposition is carried out in a PECVD reactor.

  • Precursor Delivery: Gaseous TSA is introduced into the chamber along with reactant gases such as ammonia (NH₃) and nitrous oxide (N₂O) or oxygen (O₂). The flow rates of these gases are critical in controlling the film's stoichiometry.

  • Process Parameters:

    • Substrate Temperature: Typically maintained between 200°C and 400°C.

    • Pressure: Ranging from 0.1 to 5 Torr.

    • RF Power: Plasma is generated using an RF source, typically at 13.56 MHz, with power ranging from 50 to 300 Watts.

  • Deposition: The plasma decomposes the precursor and reactant gases, leading to the deposition of a SiON film on the substrate. The deposition time determines the final film thickness.

  • Post-Deposition: The chamber is purged with an inert gas like nitrogen (N₂) to remove any residual gases.

Characterization of SiON Films

The stoichiometry and properties of the deposited SiON films are validated using a suite of analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the atomic composition (Si, O, N, and C) of the film.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonding structure within the film, such as Si-O, Si-N, and Si-H bonds.

  • Spectroscopic Ellipsometry: To measure the film thickness and refractive index.

  • Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant of the film.

  • Wet Etch Rate (WER) Test: To assess the film's density and chemical resistance by measuring the etch rate in a dilute hydrofluoric acid (HF) solution.

Visualizing the Validation Workflow

The process of validating SiON film stoichiometry using this compound can be visualized as a logical workflow, from precursor selection to final film characterization and application.

SiON_Validation_Workflow cluster_precursor Precursor Selection cluster_deposition Film Deposition cluster_characterization Film Characterization cluster_validation Stoichiometry Validation cluster_application Application TSA This compound (TSA) (Carbon-Free) Deposition PECVD / PEALD TSA->Deposition Alternatives Alternative Precursors (BTBAS, TDMAS) Alternatives->Deposition XPS XPS (Composition) Deposition->XPS FTIR FTIR (Bonding) Deposition->FTIR Ellipsometry Ellipsometry (Thickness, n) Deposition->Ellipsometry CV C-V Measurement (Dielectric Constant, k) Deposition->CV WER Wet Etch Rate (Density) Deposition->WER Validation Data Analysis & Comparison XPS->Validation FTIR->Validation Ellipsometry->Validation CV->Validation WER->Validation Application High-Performance Devices Validation->Application

Caption: Workflow for SiON film validation using this compound.

References

A Comparative Guide to Carbon-Free Precursors for Low-Carbon Silicon Nitride Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to deposit high-purity, low-carbon silicon nitride (SiN) films, the choice of a carbon-free precursor is a critical decision that directly impacts film properties and process parameters. This guide provides an objective comparison of common carbon-free silicon precursors—dichlorosilane (DCS), trichlorosilane (TCS), and silicon tetrachloride (SiCl₄)—used in chemical vapor deposition (CVD) processes. The information presented is supported by experimental data from various sources to facilitate an informed precursor selection for specific applications.

Silicon nitride films are indispensable in a myriad of applications, including as dielectric layers, encapsulation barriers, and passivation coatings in semiconductor devices and medical implants. For many advanced applications, minimizing carbon and hydrogen impurities is paramount to achieving desired electrical and mechanical properties. Chlorosilanes, which are carbon-free, are a primary class of precursors for depositing high-quality SiN films. The selection of a specific chlorosilane precursor is a trade-off between deposition temperature, film purity, and resulting film stress.

Performance Comparison of Carbon-Free Precursors

The following table summarizes the key performance metrics for SiN films deposited using dichlorosilane (DCS), trichlorosilane (TCS), and silicon tetrachloride (SiCl₄). The data has been compiled from multiple sources and represents typical values observed under Low-Pressure Chemical Vapor Deposition (LPCVD) conditions, a common technique for producing high-purity films.

FeatureDichlorosilane (SiH₂Cl₂)Trichlorosilane (SiHCl₃)Silicon Tetrachloride (SiCl₄)
Typical Deposition Temp. 700-850°C[1]730-830°C[2]500-800°C[3]
Deposition Rate Moderate to HighModerateLow to Moderate[4]
Film Stress Tensile (can be tuned to low stress)[1]Not widely reportedTensile[4]
Refractive Index ~2.0 - 2.3[1]~2.0~2.0
Si/N Ratio Near stoichiometric to Si-rich[5]Near stoichiometric (1.30-1.33 N/Si)[2]Near stoichiometric[4]
Chlorine Impurity Can be present, reduced at higher temps[6]Low, reduced with higher NH₃ flow[2]Can be present, reduced at higher temps[4]
Hydrogen Impurity Up to 8% in LPCVD[7]~1.2 at.%[2]Lower than DCS[2]
Wet Etch Rate (in HF) Low (e.g., 0.14-0.28 nm/min in 100:1 HF)[8]Very LowLow (e.g., ~0.3 nm/min in 500:1 HF)[9]
Key Advantages Well-established process, higher growth rate than SiCl₄.[10]Low hydrogen content.[2]Lower deposition temperature potential.[3]
Key Disadvantages Higher hydrogen content than TCS, formation of NH₄Cl byproduct.[6]Less data available compared to DCS.Generally lower deposition rates.[4]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the deposition and characterization of silicon nitride films, the following diagrams are provided.

CVD_Process cluster_0 CVD Reactor Precursors Precursor Introduction (DCS, TCS, or SiCl₄ + NH₃) Substrate Heated Substrate Precursors->Substrate Adsorption Film SiN Film Growth Substrate->Film Surface Reaction Byproducts Byproduct Removal (HCl, H₂, NH₄Cl) Film->Byproducts Desorption Vacuum_Pump Vacuum Pump Byproducts->Vacuum_Pump Gas_Inlet Gas Inlet Gas_Inlet->Precursors

General Chemical Vapor Deposition (CVD) Process for SiN Films.

The above diagram illustrates the fundamental steps in a typical CVD process for depositing silicon nitride films. Gaseous precursors are introduced into a reactor containing a heated substrate. The precursors adsorb onto the substrate surface, where they react to form the solid SiN film. Gaseous byproducts from the reaction are then desorbed and removed from the chamber by a vacuum system.

Experimental_Workflow cluster_1 Experimental Procedure Start Substrate Preparation (Cleaning) Deposition SiN Film Deposition (LPCVD or PECVD) Start->Deposition Thickness_RI Film Thickness & Refractive Index (Ellipsometry) Deposition->Thickness_RI Composition Compositional Analysis (XPS, RBS) Thickness_RI->Composition Stress Stress Measurement (Wafer Bow) Composition->Stress Etch Wet Etch Rate Test (Dilute HF) Stress->Etch Electrical Electrical Characterization (C-V, I-V) Etch->Electrical End Data Analysis & Comparison Electrical->End

References

assessing the conformality of films from different silylamine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless miniaturization of electronic devices and the increasing complexity of nanostructured materials demand deposition techniques that can create uniform, ultrathin films over intricate topographies. Atomic Layer Deposition (ALD) has emerged as a key enabling technology in this regard, offering precise thickness control at the atomic level. The choice of precursor chemistry is paramount in achieving highly conformal coatings. This guide provides a comprehensive comparison of the conformality of silicon oxide (SiO₂) and silicon nitride (SiNₓ) films derived from various s-based precursors, offering valuable insights for researchers and professionals in materials science and semiconductor fabrication.

The Critical Role of Precursors in Conformal Film Deposition

Silylamine precursors are a class of silicon-containing compounds that have gained prominence in ALD due to their high reactivity and ability to facilitate low-temperature deposition. The molecular structure of the silylamine precursor significantly influences the surface reactions during ALD, which in turn dictates the conformality of the resulting film. Factors such as the size and number of amine ligands, the presence of Si-H bonds, and the overall molecular geometry play a crucial role in the precursor's ability to uniformly coat high-aspect-ratio structures.

This guide focuses on the experimental data available for several common silylamine precursors, including:

  • Tris(dimethylamino)silane (TDMAS)

  • Bis(diethylamino)silane (BDEAS)

  • Bis(tert-butylamino)silane (BTBAS)

  • Di(sec-butylamino)silane (DSBAS)

  • 1,1,1-tris(dimethylamino)disilane (TADS)

We will assess their performance in depositing both silicon oxide and silicon nitride films, with a focus on quantitative measures of conformality, such as step coverage.

Quantitative Comparison of Film Conformality

The following tables summarize the reported conformality data for SiO₂ and SiNₓ films deposited using different silylamine precursors. It is crucial to note that a direct comparison can be challenging due to variations in experimental conditions, such as deposition technique (thermal vs. plasma-enhanced ALD), aspect ratio of the substrate features, and other process parameters.

Table 1: Conformality of Silicon Oxide (SiO₂) Films

PrecursorDeposition MethodAspect Ratio of StructureStep Coverage (%)Key Observations
TADS Thermal ALD6:1>95[1]Excellent conformality was achieved. The additional Si-Si bond in TADS is suggested to enhance reactivity.[1]
TDMAS Thermal ALD-Implied to be highTADS, which showed excellent conformality, was directly compared to TDMAS in terms of growth rate, suggesting good conformal properties for TDMAS under similar thermal ALD conditions.
BDEAS --No specific data foundStudies indicate superior deposition performance compared to TDMAS, but quantitative conformality data is not provided.[2]
BTBAS --No specific data foundSimilar to BDEAS, BTBAS shows better deposition characteristics than TDMAS, but specific step coverage values are not available in the reviewed literature.[2]

Table 2: Conformality of Silicon Nitride (SiNₓ) Films

PrecursorDeposition MethodAspect Ratio of StructureStep Coverage (%)Key Observations
DSBAS PEALD (VHF plasma)30:1~100[3]Excellent step coverage was obtained using a very high frequency (VHF) plasma source, which can provide a sufficient flux of plasma species into deep trenches.[3]
DSBAS PEALD4.5:150 (sidewall), 69 (bottom)[4]Lower conformality was observed in this study, highlighting the significant impact of plasma conditions on step coverage.[4]
BTBAS PEALD (VHF plasma)30:1Lower than DSBASIn a direct comparison, DSBAS with its single amino ligand showed better performance, including higher conformality, than BTBAS which has two amino ligands.[3]

Experimental Methodologies

The following sections provide detailed experimental protocols for some of the key experiments cited in this guide.

Protocol 1: Thermal ALD of SiO₂ from TADS

This protocol is based on the study that reported high conformality for SiO₂ films deposited from the TADS precursor.[1]

  • Precursor and Oxidant: 1,1,1-tris(dimethylamino)disilane (TADS) and ozone (O₃).

  • Deposition Temperature: The specific temperature for the >95% step coverage was not detailed in the abstract, but the study was conducted over a range of temperatures.

  • Substrate: Silicon wafers with high-aspect-ratio (6:1) nanotrenches.

  • ALD Cycle:

    • TADS pulse: The TADS precursor is introduced into the reactor chamber.

    • Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.

    • Ozone pulse: Ozone is introduced into the chamber to react with the adsorbed TADS molecules on the substrate surface, forming a layer of SiO₂.

    • Purge: The chamber is purged again with an inert gas to remove any unreacted ozone and byproducts.

  • Characterization: Film conformality was assessed by analyzing cross-sectional scanning electron microscopy (SEM) or transmission electron microscopy (TEM) images of the deposited films within the nanotrenches. The step coverage is calculated as the ratio of the film thickness at the bottom or sidewall of the trench to the thickness at the top surface.

Protocol 2: Plasma-Enhanced ALD of SiNₓ from DSBAS

This protocol is based on the study that achieved excellent conformality for SiNₓ films using DSBAS.[3]

  • Precursor and Reactant: Di(sec-butylamino)silane (DSBAS) and nitrogen (N₂) plasma.

  • Deposition System: A plasma-enhanced ALD reactor equipped with a very high frequency (162 MHz) capacitively coupled plasma (CCP) source.

  • Deposition Temperature: The study was conducted at temperatures ranging from 100 to 300 °C.

  • Substrate: Silicon wafers with high-aspect-ratio (30:1) trench structures.

  • PEALD Cycle:

    • DSBAS pulse: The DSBAS precursor is introduced into the reactor chamber.

    • Purge: The chamber is purged with an inert gas.

    • N₂ Plasma: A nitrogen plasma is ignited in the chamber to provide reactive nitrogen species that react with the adsorbed DSBAS molecules to form SiNₓ.

    • Purge: The chamber is purged with an inert gas.

  • Characterization: The conformality of the SiNₓ films was evaluated using cross-sectional TEM of the coated trench structures.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the conformality of thin films deposited by ALD.

G cluster_prep Substrate Preparation cluster_ald Atomic Layer Deposition cluster_char Characterization sub_clean Substrate Cleaning sub_load Loading into ALD Reactor sub_clean->sub_load precursor_pulse Silylamine Precursor Pulse sub_load->precursor_pulse purge1 Inert Gas Purge precursor_pulse->purge1 reactant_pulse Oxidant/Nitrogen Source Pulse (e.g., O3, N2 Plasma) purge1->reactant_pulse purge2 Inert Gas Purge reactant_pulse->purge2 cycle Repeat N Cycles purge2->cycle cross_section Cross-Sectioning of Coated Structure (e.g., FIB, Cleaving) cycle->cross_section imaging Imaging (SEM/TEM) cross_section->imaging analysis Step Coverage Analysis imaging->analysis

Generalized workflow for assessing film conformality.

Discussion and Future Outlook

The conformality of films derived from silylamine precursors is a complex interplay between the precursor's molecular structure and the deposition process parameters.

For silicon oxide , thermal ALD processes using precursors like TADS and TDMAS can yield highly conformal films.[1] The self-limiting nature of the surface reactions in thermal ALD is conducive to achieving uniform coverage even in high-aspect-ratio structures.

For silicon nitride , achieving high conformality, particularly at low temperatures, often necessitates the use of plasma-enhanced ALD. The choice of plasma source and conditions is critical. As demonstrated with DSBAS, a VHF plasma can provide a high density of reactive species deep into trenches, leading to excellent step coverage.[3] In contrast, conventional PEALD setups may result in lower conformality due to the directionality of the plasma and the recombination of reactive species before they reach the bottom of the features.[4]

The structure of the silylamine precursor also plays a significant role. Precursors with a single amino ligand, such as DSBAS, may offer advantages in PEALD of SiNₓ over those with multiple ligands, like BTBAS, potentially due to reduced steric hindrance and different surface reaction pathways.[3]

Future research should focus on systematic comparative studies of a wider range of silylamine precursors for both SiO₂ and SiNₓ deposition under identical and well-controlled experimental conditions. Such studies will be invaluable for developing a deeper understanding of the structure-property relationships that govern film conformality and for designing next-generation precursors tailored for specific applications in advanced semiconductor manufacturing and nanotechnology.

References

wet etch rate comparison of SiN films from TSA and other precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Wet Etch Rates of Silicon Nitride (SiN) Films: Trisilylamine (TSA) vs. Other Precursors

In the fabrication of semiconductor devices, silicon nitride (SiN) thin films are indispensable for various applications, including etch stop layers, hard masks, and passivation layers. The resistance of these films to wet chemical etching is a critical performance metric. This guide provides a comparative analysis of the wet etch rates of SiN films deposited using this compound (TSA) against those produced with other common silicon precursors. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize microfabrication technologies.

Performance Overview

This compound (TSA) is a carbon-free and chlorine-free precursor that has gained attention for depositing high-quality SiN films, particularly via atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD). These films often exhibit desirable properties such as low hydrogen content and high density, which contribute to lower wet etch rates in etchants like hydrofluoric acid (HF) and hot phosphoric acid.

Recent studies have also explored TSA homologs, such as tris(disilanyl)amine (TDSA), which have demonstrated even lower wet etch rates compared to TSA-derived films.[1][2][3] This improvement is attributed to the higher silicon content in the TDSA-deposited films, leading to enhanced resistance to wet etchants.[1][2][3]

The wet etch rate (WER) of SiN films is not solely dependent on the precursor but is also strongly influenced by the deposition method and process parameters. A key finding across multiple studies is the strong correlation between film density and wet etch rate; denser films consistently exhibit lower etch rates.[4][5]

Comparative Wet Etch Rate Data

The following table summarizes the wet etch rates of SiN films deposited from various precursors under different conditions, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in deposition techniques and etching conditions across different studies.

PrecursorDeposition MethodEtchantDeposition Temp. (°C)Wet Etch Rate (nm/min)Reference
This compound (TSA) PEALD100:1 diluted HF400Low, comparable to LPCVD at >700°C[1]
This compound (TSA)PEALD1:100 HFAs-deposited35.04[6][7]
This compound (TSA)PEALD1:100 HF650 (Post-annealed)9.72[6][7]
Tris(disilanyl)amine (TDSA) PEALDNot Specified<300Lower than TSA[1][2][3]
Dichlorosilane (SiH2Cl2) ALDdiluted HF500Lower than SiCl4[8][9]
Silicon Tetrachloride (SiCl4) ALDdiluted HF500Higher than SiH2Cl2[8][9]
Silane (SiH4) PECVDNot SpecifiedNot SpecifiedVaries with deposition parameters[10][11]
Various Precursors PECVDHF solutionsNot SpecifiedEtch rate decreases with increased Si/N ratio[10][11]

Experimental Methodologies

The data presented is derived from various experimental setups. Below are generalized protocols representative of the cited studies.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN from TSA

A typical PEALD process for depositing SiN films using TSA involves the sequential exposure of a substrate to the TSA precursor and a nitrogen-containing plasma.

  • Precursor Delivery : this compound (TSA) is introduced into the reaction chamber for a set pulse duration.

  • Purge : The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted precursor and byproducts.

  • Plasma Exposure : A plasma is generated from a nitrogen source gas (e.g., N₂, NH₃, or a mixture of N₂ and H₂) to react with the adsorbed precursor layer on the substrate surface, forming a thin layer of silicon nitride.

  • Purge : The chamber is purged again to remove reaction byproducts.

  • Repeat : These steps are repeated in a cyclic manner to achieve the desired film thickness.

Deposition temperatures for this process are typically in the range of 100-350°C.[7] Post-deposition annealing can be performed to further densify the film and reduce the wet etch rate.[6][7]

Wet Etching Procedure

The wet etch rate is determined by measuring the film thickness before and after immersion in a specific etchant for a known period.

  • Initial Thickness Measurement : The thickness of the as-deposited SiN film is measured using a technique like ellipsometry.

  • Etching : The substrate with the SiN film is immersed in a controlled temperature bath containing the etchant solution (e.g., 100:1 diluted HF or hot phosphoric acid at a specific temperature, such as 180°C).[12][13][14]

  • Rinsing and Drying : After a predetermined time, the substrate is removed from the etchant, rinsed with deionized water, and dried with nitrogen.

  • Final Thickness Measurement : The remaining film thickness is measured again.

  • Calculation : The wet etch rate is calculated by dividing the change in film thickness by the etch time.

Process Workflow and Influencing Factors

The following diagram illustrates the general workflow for SiN film deposition and characterization, highlighting key factors that influence the final wet etch rate.

G TSA This compound (TSA) Deposition_Method Deposition Method (PECVD, LPCVD, ALD) TSA->Deposition_Method Other_Precursors Other Precursors (SiH4, DCS, BTBAS, etc.) Other_Precursors->Deposition_Method Process_Parameters Process Parameters (Temp, Pressure, Gas Flow) Film_Density Film Density Deposition_Method->Film_Density Process_Parameters->Film_Density Hydrogen_Content Hydrogen Content Process_Parameters->Hydrogen_Content Stoichiometry Stoichiometry (Si/N Ratio) Process_Parameters->Stoichiometry WER_Measurement Wet Etch Rate (WER) Measurement Film_Density->WER_Measurement Hydrogen_Content->WER_Measurement Stoichiometry->WER_Measurement Etchant Etchant (HF, Hot H3PO4) Etch_Conditions Etch Conditions (Temp, Concentration) Etchant->WER_Measurement Etch_Conditions->WER_Measurement

Caption: Workflow for SiN deposition and factors affecting wet etch rate.

Signaling Pathways in Wet Etching

The chemical reactions that govern the wet etching of silicon nitride in HF-based solutions are complex. The process involves the nucleophilic attack of fluoride ions on the silicon atoms within the Si-N network. The presence of hydrogen in the film, particularly in the form of Si-H and N-H bonds, can influence the etch rate. It is suggested that Si-H bonds can increase the etch rate of amorphous SiN films.[15] Furthermore, the overall film composition, including the N/Si ratio and the presence of impurities like oxygen, plays a crucial role in the susceptibility of the film to the etchant.[15]

The following diagram illustrates a simplified logical relationship of factors influencing the wet etch rate.

G cluster_precursor Precursor Choice cluster_deposition Deposition Conditions cluster_film Resulting Film Properties cluster_etch Etching Outcome Precursor Precursor (TSA, TDSA, SiH4, etc.) Film_Properties Film Density Si/N Ratio H-Content Precursor->Film_Properties Deposition Deposition Parameters (Temp, Plasma Power) Deposition->Film_Properties Etch_Rate Wet Etch Rate Film_Properties->Etch_Rate

Caption: Key factors determining the final wet etch rate of SiN films.

References

Performance Evaluation of Trisilylamine in Low Thermal Budget Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trisilylamine (TSA), a carbon- and halogen-free silicon precursor, has emerged as a promising candidate for the deposition of high-quality silicon-based thin films in low thermal budget applications, crucial for the fabrication of advanced semiconductor devices.[1][2][3] Its high reactivity and volatility make it particularly suitable for plasma-enhanced atomic layer deposition (PEALD) and chemical vapor deposition (CVD) processes at temperatures below 400°C.[4][5] This guide provides a comprehensive comparison of TSA's performance against other common silicon precursors for the deposition of silicon nitride (SiN) and silicon dioxide (SiO₂), supported by experimental data and detailed protocols.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly impacts the properties of the deposited films. This section compares the performance of this compound (TSA) with other widely used precursors for low-temperature SiN and SiO₂ deposition.

Silicon Nitride (SiN) Deposition

Low-temperature SiN films are critical for applications such as gate spacers, etch stop layers, and encapsulation layers in modern integrated circuits.[2][4] The performance of TSA is benchmarked against aminosilanes like Bis(tert-butylamino)silane (BTBAS), chlorosilanes, and neopentasilane (NPS).

Table 1: Performance Comparison of Silicon Precursors for Low-Temperature SiN Deposition

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Wet Etch Rate (WER) in dilute HF (nm/min)Film Density (g/cm³)Carbon Impurity (at.%)Key AdvantagesKey Disadvantages
This compound (TSA) 250 - 400[6]1.3 - 2.1[5]~1.0[5]~2.5 - 2.8< 1High growth rate, low WER, carbon-free[2][5]Soft saturation behavior[6]
Bis(tert-butylamino)silane (BTBAS) 200 - 4000.2 - 0.50.2 - 3.0[5][7]2.8[7]< 2 at 400°C, ~10 at 200°C[7]Very low WER at higher temperaturesLow growth rate, potential carbon contamination at lower temperatures[5][7]
Dichlorosilane (DCS) 300 - 550~0.5HighLow0Good conformalityHigh deposition temperature, high WER, chlorine impurities
Neopentasilane (NPS) 250 - 3001.2 - 1.42.0 - 3.0Similar to TSA0High growth rate, similar properties to TSAPlasma-dependent WER
Silicon Dioxide (SiO₂) Deposition

High-quality, low-temperature SiO₂ is essential for applications like gate dielectrics, trench isolation, and inter-layer dielectrics. Here, TSA's performance is compared with aminosilanes such as Tris(dimethylamino)silane (TDMAS) and Bis(diethylamino)silane (BDEAS).

Table 2: Performance Comparison of Silicon Precursors for Low-Temperature SiO₂ Deposition

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Wet Etch Rate (WER) in dilute HF (nm/min)Carbon Impurity (at.%)Key AdvantagesKey Disadvantages
This compound (TSA) 100 - 300~1.0Low0Carbon-free, good electrical propertiesLimited published data compared to aminosilanes
Tris(dimethylamino)silane (TDMAS) 100 - 300[8]0.8 - 1.2[9]Moderate1 - 5Well-studied, good film quality at higher temperaturesPotential for carbon and nitrogen impurities[9]
Bis(diethylamino)silane (BDEAS) 100 - 250~1.3Low< 5High growth rate at low temperaturesPotential for carbon and nitrogen impurities
Bis(tert-butylamino)silane (BTBAS) 300 - 500~1.0Low< 2Wide ALD window, good film qualityHigher deposition temperature compared to others

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of precursor performance. This section outlines the methodologies for the deposition and characterization of SiN and SiO₂ thin films using TSA.

PEALD of Silicon Nitride (SiN) using this compound

This protocol describes a typical PEALD process for depositing SiN films on a 200 mm silicon wafer using an ASM Polygon® 8200 ALD cluster tool.[2]

  • Substrate Preparation: A 200 mm p-type silicon wafer with (100) orientation is used as the substrate. The native oxide is typically not removed before deposition.

  • Precursor and Reactants:

    • Silicon Precursor: this compound (TSA)

    • Nitrogen Source: N₂ plasma, NH₃ plasma, or a mixture of N₂/H₂ plasma.[2]

    • Purge Gas: Argon (Ar)

  • Deposition Cycle: A typical PEALD cycle consists of four steps:

    • TSA Pulse: TSA vapor is introduced into the reactor chamber for a specific duration (e.g., 5-50 ms).[2]

    • Ar Purge: The chamber is purged with Ar gas to remove any unreacted TSA and byproducts (e.g., 1 second).[2]

    • Plasma Exposure: The nitrogen source plasma (e.g., N₂ plasma) is ignited for a set time to react with the adsorbed TSA layer and form SiN.

    • Ar Purge: The chamber is purged again with Ar to remove reaction byproducts.

  • Process Parameters:

    • Deposition Temperature: 100 - 350°C[2][10]

    • Reactor Pressure: ~1.5 Torr

    • Plasma Power: 100 - 300 W

    • TSA Pulse Time: 10 - 50 ms[2]

    • N₂ Plasma Exposure Time: 5 - 20 seconds

    • Gas Flow Rates: N₂ (50-200 sccm), Ar (100-500 sccm)

PEALD of Silicon Dioxide (SiO₂) using this compound and Ozone

This protocol outlines a typical PEALD process for depositing SiO₂ films using TSA and ozone.

  • Substrate Preparation: A silicon wafer is cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • Precursor and Reactants:

    • Silicon Precursor: this compound (TSA)

    • Oxidant: Ozone (O₃)

    • Purge Gas: Nitrogen (N₂)

  • Deposition Cycle:

    • TSA Pulse: TSA is pulsed into the chamber.

    • N₂ Purge: The chamber is purged with N₂.

    • Ozone Pulse: Ozone is introduced to oxidize the TSA layer.

    • N₂ Purge: The chamber is purged with N₂.

  • Process Parameters:

    • Deposition Temperature: 100 - 300°C[8][9]

    • Reactor Pressure: ~1 Torr

    • TSA Pulse Time: 0.5 - 2 seconds

    • Ozone Concentration: 100 - 400 g/m³

    • Ozone Pulse Time: 1 - 5 seconds

Visualizations: Signaling Pathways and Experimental Workflows

Visualizing the complex chemical reactions and experimental procedures can aid in understanding the deposition process and film characterization.

Signaling Pathway for PEALD of SiN using this compound

The following diagram illustrates the proposed surface reaction mechanism during the PEALD of SiN using TSA and N₂ plasma.

PEALD_SiN_TSA cluster_surface Substrate Surface cluster_gas Gas Phase start_surface Initial Surface (-NHx terminated) adsorbed_surface TSA Adsorbed Surface (-N(SiH3)2* terminated) sin_surface SiN Film Surface (-NHx terminated) byproduct1 H2, SiH4 adsorbed_surface->byproduct1 Reaction sin_surface->start_surface Cycle Repeats byproduct2 H2 sin_surface->byproduct2 tsa This compound (N(SiH3)3) tsa->adsorbed_surface TSA Pulse n2_plasma N2 Plasma (N*, N2+) n2_plasma->sin_surface Plasma Exposure

PEALD of SiN using this compound and N₂ Plasma.
Experimental Workflow for Thin Film Characterization

This diagram outlines a typical workflow for the comprehensive characterization of deposited SiN or SiO₂ thin films.

Film_Characterization_Workflow cluster_deposition Film Deposition cluster_characterization Film Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_electrical Electrical Properties deposition PEALD/CVD Deposition of SiN or SiO2 Film thickness Thickness & Refractive Index (Spectroscopic Ellipsometry) deposition->thickness density Density (X-ray Reflectivity - XRR) deposition->density morphology Surface Morphology (Atomic Force Microscopy - AFM) deposition->morphology composition Elemental Composition (X-ray Photoelectron Spectroscopy - XPS) deposition->composition bonding Chemical Bonding (Fourier-Transform Infrared Spectroscopy - FTIR) deposition->bonding impurities Impurity Analysis (Secondary Ion Mass Spectrometry - SIMS) deposition->impurities cv Capacitance-Voltage (C-V) (Interface Traps, Oxide Charge) deposition->cv iv Current-Voltage (I-V) (Leakage Current, Breakdown Field) deposition->iv

References

Safety Operating Guide

Navigating the Safe Disposal of Trisilylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Trisilylamine is a highly flammable and pyrophoric liquid that reacts violently with water and is fatal if inhaled.[1][2][3][4] Strict adherence to safety protocols is mandatory.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound (TSA), a critical resource for researchers, scientists, and drug development professionals. By detailing step-by-step operational and disposal plans, this document aims to be the preferred source for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research environments.

I. Immediate Safety and Handling Precautions

This compound is a hazardous substance requiring meticulous handling in a controlled environment.[5] It is a highly flammable liquid and vapor that can ignite spontaneously in air.[2][4][6] In contact with water, it releases flammable gases which may ignite spontaneously.[1][2][3] Inhalation of its vapors is fatal.[1][2][3][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical goggles or a face shield are mandatory. Contact lenses should not be worn.[1][7]

  • Skin Protection: Wear suitable protective clothing, including a flame-resistant lab coat.[1] Neoprene or nitrile rubber gloves are required.[1][7]

  • Respiratory Protection: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood or glovebox.[5][8] If there is a risk of inhalation, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is necessary.[1]

Emergency Procedures:

  • Spills: In case of a spill, evacuate the area immediately.[6] Cover the spill with an absorbent, non-combustible material like dry sand or vermiculite.[6][7] Do not use water.[2][3][6] Use only non-sparking tools for cleanup.[1][2][3]

  • Fire: Use a Class D dry powder fire extinguisher, dry sand, or soda ash.[6][9] Do not use water, foam, or carbon dioxide extinguishers. [2][3][6]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, rinse immediately with water for at least 15 minutes and get immediate medical attention.[1] If inhaled, move the person to fresh air and seek immediate medical assistance.[1]

II. Quantitative Data for Safe Handling

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
Physical State Liquid[1]
Boiling Point 52°C[3][4][7]
Freezing Point -106°C[3][7]
Flash Point -48°C[3][7]
Auto-ignition Temperature >101°C[3][7]
Vapor Pressure 109 mm Hg @ 0°C[3]
Relative Density 0.895[3]

III. Incompatible Materials

To prevent violent reactions, fires, or explosions, this compound must not come into contact with the following materials:

  • Water[1][2][3]

  • Acids[1][2][3]

  • Alcohols[1][2][3]

  • Oxidizing agents[1][2][3]

  • Metal salts[1][2][3]

  • Peroxides[1][2][3]

  • Platinum[1][2][3]

  • Halogenated hydrocarbons[10]

IV. Detailed Disposal Protocol: Quenching of this compound

The primary method for the safe disposal of residual this compound is through a controlled quenching process. This procedure must be performed in a chemical fume hood or glovebox by trained personnel.[5][8]

Materials:

  • Three-necked, round-bottom flask, oven-dried and purged with an inert gas (e.g., argon or nitrogen).

  • Dropping funnel, oven-dried and purged with inert gas.

  • Magnetic stirrer and stir bar.

  • Inert gas source (argon or nitrogen).

  • Cooling bath (e.g., ice-water bath).

  • Anhydrous, inert solvent (e.g., heptane or toluene).

  • Quenching agent: a less reactive alcohol such as isopropanol, diluted in an inert solvent.

  • Container for hazardous waste.

Experimental Workflow:

Trisilylamine_Disposal_Workflow cluster_prep Preparation cluster_quenching Quenching Procedure cluster_neutralization Final Neutralization cluster_disposal Waste Disposal P1 Don Appropriate PPE P2 Ensure Emergency Equipment is Accessible P1->P2 P3 Set up Oven-Dried Glassware in Fume Hood P2->P3 P4 Purge System with Inert Gas P3->P4 Q1 Dilute this compound with Anhydrous Solvent P4->Q1 Start Quenching Q2 Cool Reaction Flask to 0°C Q1->Q2 Q3 Slowly Add Diluted Isopropanol via Dropping Funnel Q2->Q3 Q4 Maintain Inert Atmosphere and Stirring Q3->Q4 Q5 Allow Mixture to Warm to Room Temperature Q4->Q5 N1 Slowly Add Water to the Reaction Mixture Q5->N1 Begin Neutralization N2 Stir for Several Hours to Ensure Complete Reaction N1->N2 N3 Check pH and Neutralize if Necessary N2->N3 D1 Transfer Quenched Solution to Labeled Waste Container N3->D1 Prepare for Disposal D2 Dispose of as Hazardous Waste via Licensed Facility D1->D2

Caption: Workflow for the safe quenching and disposal of this compound.

Step-by-Step Procedure:

  • Preparation:

    • Don all required PPE as detailed in Section I.

    • Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • Set up the three-necked flask with a stirrer, dropping funnel, and inert gas inlet in a chemical fume hood.

    • Thoroughly purge the entire system with an inert gas like argon or nitrogen to remove all air and moisture.[5]

  • Dilution:

    • Under a positive pressure of inert gas, dilute the residual this compound in the reaction flask with an anhydrous, inert solvent such as heptane or toluene. The flask should be no more than one-fifth full.

  • Initial Quenching:

    • Cool the flask in an ice-water bath to 0°C.

    • Prepare a dilute solution of isopropanol in the same inert solvent.

    • Slowly add the isopropanol solution to the stirred this compound solution via the dropping funnel. Control the addition rate to manage the exothermic reaction and any gas evolution.

  • Secondary Quenching:

    • Once the addition of isopropanol is complete and the reaction has subsided, slowly and carefully add a more reactive alcohol, such as ethanol, followed by methanol, using the same dropwise addition technique.

  • Final Neutralization:

    • After the reaction with alcohols is complete, very slowly add water to the mixture to hydrolyze any remaining reactive species.

    • Once the addition of water is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction is complete.

  • Waste Disposal:

    • The resulting solution should be neutralized if necessary.

    • Transfer the quenched solution to a properly labeled hazardous waste container.

    • Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][3] Do not dispose of waste into the sewer.[1][2][3]

    • Empty containers that held this compound should be handled with care as they may contain flammable residual vapors.[1][2][3] They should be rinsed three times with an inert, dry solvent, and the rinsate must be collected and quenched as hazardous waste.[11]

References

Personal protective equipment for handling Trisilylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trisilylamine

This compound (TSA) is a highly reactive and hazardous organosilicon compound utilized in various scientific and industrial applications, including as a precursor for silicon nitride or oxide layers in semiconductor manufacturing.[1] Its handling demands stringent safety protocols due to its high flammability, violent reactivity with water, and acute toxicity upon inhalation.[2][3][4] This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Profile and Key Data

This compound is classified as a highly flammable liquid and vapor that, in contact with water, releases flammable gases which may ignite spontaneously.[3][5] It is fatal if inhaled and causes severe skin burns and eye damage.[2][6] The compound also has a notable tendency to accumulate static charge, which requires careful mitigation during transfer.[2][3][5]

Physical and Chemical Properties

Property Value
CAS Number 13862-16-3[4]
Molecular Formula H₉NSi₃[2]
Appearance Colorless transparent liquid[6]
Boiling Point 52°C[1][4][6]
Melting Point -106°C[6][7]
Flash Point -48°C[5]
Vapor Pressure 109 mm Hg @ 0°C[3][5]
Relative Density 0.895[3][7]

| Vapor Density (air=1) | 4.46[3][5][7] |

Toxicological Data

Metric Value
Acute Toxicity (Inhalation) Fatal if inhaled[2][3][6]
LC50 (Inhalation, Rat) 439 ppm/1h[2][3]
ATE US (Vapors) 0.500 mg/l/4h[2]

| Health Effects | Causes severe skin burns, serious eye damage, and may cause respiratory irritation.[2][3][6] |

Personal Protective Equipment (PPE) and Engineering Controls

Due to the severe hazards associated with this compound, a comprehensive PPE and engineering control strategy is mandatory.

Engineering Controls
  • Ventilation : All handling must occur within a certified chemical fume hood with robust exhaust ventilation.[2][5]

  • Static Control : All equipment used for transfer and handling (containers, lines, etc.) must be properly grounded and bonded to dissipate static electricity.[2][3][5]

  • Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][7]

  • Environment : The handling area must be free of ignition sources such as heat, sparks, and open flames.[3][6] Use only explosion-proof electrical and ventilating equipment.[2][3][5]

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent contact and inhalation.

Body PartRequired PPESpecifications
Respiratory Full-face, air-purifying respiratorNIOSH-approved with a combination organic vapor-amine gas (brown cartridge) respirator.[2] An air-supplied respirator is required if exposure may exceed TLV.[7]
Eye/Face Chemical safety goggles and a face shieldContact lenses should not be worn when handling this chemical.[2][7]
Hands Double-glovingInner and outer chemical-resistant gloves (Neoprene or nitrile rubber).[2][7][8]
Body Chemical-resistant suitA hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls.[2][8]
Feet Steel-toed, chemical-resistant bootsOuter, disposable boots may also be necessary.[8][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to cleanup.

Preparation and Pre-Handling Checklist
  • Ensure all engineering controls are operational (fume hood, grounding, etc.).

  • Verify the immediate availability and functionality of the emergency shower and eyewash station.[2]

  • Assemble all necessary equipment (non-sparking tools, inert gas supply, transfer lines, and grounded receiving vessel).[2][3][5]

  • Don the complete, required PPE ensemble as detailed in the table above.

  • Ensure the work area is clear of incompatible materials, including water, acids, alcohols, oxidizing agents, and metal salts.[2][3][7]

Handling and Transfer Procedure
  • All operations must be conducted under an inert gas atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[2][3][6]

  • Securely ground and bond the source container and the receiving equipment before initiating any transfer.[2][3] This is critical due to the high risk of static discharge.[5]

  • Use only non-sparking tools for all manipulations, including opening containers.[2][3][5]

  • Slowly and carefully transfer the liquid to the reaction vessel or receiving container. Avoid splashing.

  • Once the transfer is complete, ensure the source container is tightly sealed under an inert atmosphere.[2][3]

Post-Handling and Cleanup
  • Thoroughly decontaminate any equipment that came into contact with this compound, following established lab procedures for reactive chemicals.

  • Wash contaminated clothing before reuse.[2][3]

  • Wash hands and any exposed skin areas with mild soap and water after removing PPE and before leaving the work area.[2][3]

Emergency, Storage, and Disposal Plans

Emergency Procedures
  • Spill Response :

    • Evacuate all personnel from the affected area immediately.[3][6]

    • Eliminate all ignition sources.[3][5][6]

    • Wearing full PPE, contain the spill using dikes or absorbent materials like dry sand, clay, or vermiculite.[6][7] Do NOT use water.[3][6]

    • Use non-sparking tools to collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[5][6]

    • Notify environmental health and safety personnel.

  • First Aid :

    • Inhalation : Move the victim to fresh air immediately and keep them at rest. Seek immediate medical attention as inhalation is fatal.[2][5]

    • Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower.[5] Seek immediate medical attention for severe burns.[2][6]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Get immediate medical attention.[2][5]

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2][5]

Storage Plan
  • Store this compound in a tightly closed, sealed container in a cool, dry, locked, and well-ventilated area.[2][3][5][6]

  • The storage area must be away from heat, ignition sources, and incompatible materials.[2][3][6]

  • Protect from moisture.[2][3] Store under an inert gas.[3]

  • Use explosion-proof electrical equipment in the storage area.[2][3][6]

Disposal Plan
  • Waste : this compound waste is considered hazardous. It may be incinerated at a licensed waste disposal facility.[2][3][5][7]

  • Containers : Handle empty containers with extreme care as they may contain flammable residual vapors.[2][3][5]

  • Regulations : All disposal must be conducted in strict accordance with local, state, and national environmental regulations.[2][3][5] Do not dispose of waste into the sewer system.[2][3][5]

Handling and Disposal Workflow

The following diagram illustrates the logical workflow for safely managing this compound.

Trisilylamine_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste & Disposal cluster_emergency EMERGENCY EVENT prep_ppe Don Full PPE prep_eng Verify Engineering Controls (Hood, Grounding) prep_ppe->prep_eng prep_area Secure Work Area (No Incompatibles/Ignition Sources) prep_eng->prep_area handle_inert Establish Inert Atmosphere prep_area->handle_inert handle_transfer Ground & Bond Containers handle_inert->handle_transfer handle_execute Execute Transfer (Non-Sparking Tools) handle_transfer->handle_execute handle_seal Seal Containers handle_execute->handle_seal emergency Spill or Exposure handle_execute->emergency post_decon Decontaminate Equipment handle_seal->post_decon post_wash Remove PPE & Wash post_decon->post_wash disp_collect Collect Waste in Sealed Container post_decon->disp_collect disp_label Label as Hazardous Waste disp_collect->disp_label disp_dispose Transfer to Licensed Disposal Facility disp_label->disp_dispose spill_response Execute Spill Response Protocol emergency->spill_response Spill first_aid Administer First Aid & Seek Medical Help emergency->first_aid Exposure

Caption: Logical workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.